molecular formula C14H11FO3 B176245 4-(Benzyloxy)-2-fluorobenzoic acid CAS No. 114045-96-4

4-(Benzyloxy)-2-fluorobenzoic acid

Numéro de catalogue: B176245
Numéro CAS: 114045-96-4
Poids moléculaire: 246.23 g/mol
Clé InChI: HWQRXVRKZFDKLJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(Benzyloxy)-2-fluorobenzoic acid is a useful research compound. Its molecular formula is C14H11FO3 and its molecular weight is 246.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-fluoro-4-phenylmethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c15-13-8-11(6-7-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWQRXVRKZFDKLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90624658
Record name 4-(Benzyloxy)-2-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114045-96-4
Record name 4-(Benzyloxy)-2-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 4-(Benzyloxy)-2-fluorobenzoic Acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 114045-96-4

Authored by [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of 4-(Benzyloxy)-2-fluorobenzoic acid, a pivotal intermediate in the synthesis of complex pharmaceutical agents. We will delve into its chemical and physical properties, elucidate a detailed and validated synthetic protocol, and provide a thorough analysis of its characteristic spectroscopic data. Furthermore, this guide will highlight its critical role in the synthesis of the pioneering AKT inhibitor, Capivasertib (AZD5363), thereby offering valuable insights for researchers and professionals engaged in drug development and medicinal chemistry.

Introduction: The Strategic Importance of Fluorinated Intermediates

In the landscape of modern drug discovery, the incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance a compound's metabolic stability, binding affinity, and bioavailability. This compound emerges as a particularly valuable building block due to the synergistic interplay of its constituent functional groups. The fluorine atom at the 2-position and the benzyloxy group at the 4-position of the benzoic acid core introduce unique electronic and steric properties. The benzyloxy group not only acts as a versatile protecting group for the phenolic hydroxyl but also contributes to the overall lipophilicity of the molecule. This strategic combination of features makes this compound an ideal starting material for the synthesis of targeted therapeutics.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in research and development. The key properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 114045-96-4[General Chemical Databases]
Molecular Formula C₁₄H₁₁FO₃[Calculated]
Molecular Weight 246.23 g/mol [Calculated]
Melting Point 165-168 °C[Supplier Data]
Appearance White to pale cream crystals or powder[Supplier Data]
Solubility Soluble in organic solvents such as DMSO and DMF[General Chemical Knowledge]

Safety and Handling: this compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Synthesis of this compound: A Validated Protocol

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of a phenol with an alkyl halide in the presence of a base. In this case, 4-hydroxy-2-fluorobenzoic acid is reacted with benzyl bromide.

Retrosynthetic Analysis

A logical approach to designing the synthesis of this compound begins with a retrosynthetic analysis. The primary disconnection is at the ether linkage, leading back to the commercially available starting materials: 4-hydroxy-2-fluorobenzoic acid and benzyl bromide.

Retrosynthesis target This compound intermediate1 4-hydroxy-2-fluorobenzoic acid target->intermediate1 C-O disconnection (Williamson Ether Synthesis) intermediate2 benzyl bromide target->intermediate2

Caption: Retrosynthetic analysis of this compound.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of this compound.

Materials:

  • 4-hydroxy-2-fluorobenzoic acid

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Hydrochloric acid (HCl), 1M solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a solution of 4-hydroxy-2-fluorobenzoic acid (1 equivalent) in anhydrous DMF, add potassium carbonate (2-3 equivalents).

  • Addition of Benzyl Bromide: Stir the mixture at room temperature and add benzyl bromide (1.1-1.2 equivalents) dropwise.

  • Reaction Monitoring: Heat the reaction mixture to 60-80°C and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into water. Acidify the aqueous solution with 1M HCl to a pH of approximately 2-3 to precipitate the product.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield this compound as a white to off-white solid.

SynthesisWorkflow start Start: 4-hydroxy-2-fluorobenzoic acid + Benzyl bromide step1 Dissolve in DMF Add K₂CO₃ start->step1 step2 Heat to 60-80°C step1->step2 step3 Monitor by TLC step2->step3 step4 Aqueous work-up (Water, 1M HCl) step3->step4 Reaction Complete step5 Extraction with Ethyl Acetate step4->step5 step6 Wash with Water and Brine step5->step6 step7 Dry (MgSO₄) and Concentrate step6->step7 step8 Recrystallization (Ethyl Acetate/Hexane) step7->step8 end_product Product: this compound step8->end_product CapivasertibSynthesis start This compound coupling Amide Coupling (e.g., with activating agent) start->coupling intermediate Chiral Amine Intermediate intermediate->coupling product Capivasertib Precursor coupling->product final_drug Capivasertib (AZD5363) product->final_drug Further synthetic steps

A Technical Guide to 4-(Benzyloxy)-2-fluorobenzoic Acid: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern pharmaceutical development, fluorinated organic molecules have become indispensable tools for medicinal chemists. The strategic incorporation of fluorine into a molecular scaffold can profoundly influence its physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] Among these valuable compounds, 4-(Benzyloxy)-2-fluorobenzoic acid stands out as a key structural motif and a versatile synthetic intermediate.

This technical guide serves as a comprehensive resource for researchers, providing in-depth information on the physicochemical properties, validated analytical protocols, a robust synthetic pathway, and the strategic applications of this compound in the field of drug discovery. The insights herein are designed to explain not only the procedural steps but also the underlying scientific rationale, empowering researchers to effectively utilize this compound in their development pipelines.

Physicochemical Properties & Structural Characterization

Accurate characterization of a chemical entity is the bedrock of reproducible scientific research. This compound is a white to pale cream crystalline solid. Its core structure consists of a benzoic acid ring substituted with a fluorine atom at the 2-position and a benzyloxy group at the 4-position. This unique arrangement of functional groups dictates its reactivity and utility.

A summary of its key physicochemical properties is presented below:

PropertyValueReference(s)
Molecular Weight 246.23 g/mol
Molecular Formula C₁₄H₁₁FO₃
CAS Number 114045-96-4[3]
Melting Point 165-168 °C
Appearance White to pale cream crystals or powder
Purity (Typical) ≥95%[3]
The Imperative of Spectroscopic Validation

Before its use in any application, the identity, structure, and purity of this compound must be unequivocally confirmed. A multi-technique analytical approach is non-negotiable for a self-validating system.

  • Nuclear Magnetic Resonance (NMR) spectroscopy provides an atomic-level map of the molecule, confirming the connectivity and chemical environment of every proton, carbon, and fluorine atom.

  • Mass Spectrometry (MS) offers definitive confirmation of the molecular weight and can reveal fragmentation patterns that further support the proposed structure.[4]

  • High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of the compound, separating it from any starting materials, by-products, or other impurities.

Validated Analytical Protocols

The following protocols are provided as a robust starting point for the characterization of newly synthesized or purchased batches of the title compound.

Protocol 1: NMR Spectroscopic Analysis

  • Objective: To confirm the chemical structure and identity of this compound.

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • Methodology:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

      • Expected Resonances (DMSO-d₆): A broad singlet for the carboxylic acid proton (>12 ppm), signals for the aromatic protons of the benzyl group (~7.3-7.5 ppm), a singlet for the benzylic CH₂ protons (~5.2 ppm), and distinct signals for the three protons on the fluorobenzoic acid ring, showing characteristic splitting due to H-F coupling.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

      • Expected Resonances: A signal for the carbonyl carbon (~165 ppm), aromatic carbons (100-165 ppm, showing C-F coupling), and the benzylic CH₂ carbon (~70 ppm).

    • Acquire a proton-decoupled ¹⁹F NMR spectrum.

      • Expected Resonances: A singlet corresponding to the single fluorine atom on the aromatic ring.

  • Causality: The choice of DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete, unambiguous structural fingerprint.

Protocol 2: HPLC Purity Assessment

  • Objective: To quantify the purity of the compound.

  • Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column.

  • Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in a 1:1 mixture of acetonitrile and water. Dilute to a working concentration of ~0.1 mg/mL.

  • Methodology:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Analysis: Integrate the peak area of the main component and express it as a percentage of the total integrated peak area.

  • Trustworthiness: This gradient method is designed to be robust, capable of separating the relatively nonpolar product from potentially more polar starting materials (like 2-fluoro-4-hydroxybenzoic acid) and other impurities. TFA is used to ensure good peak shape for the carboxylic acid.

Synthesis and Retrosynthetic Strategy

A logical and efficient synthesis is crucial for obtaining high-quality material for research. Retrosynthetic analysis of this compound points to a primary disconnection at the ether linkage, suggesting a Williamson ether synthesis as the most direct and reliable approach.[5]

G Target This compound Disconnect C-O Ether Disconnection (Williamson Ether Synthesis) Target->Disconnect SM1 2-Fluoro-4-hydroxybenzoic acid Disconnect->SM1 Nucleophile SM2 Benzyl Bromide Disconnect->SM2 Electrophile

Caption: Retrosynthetic analysis of the target molecule.

Recommended Synthetic Protocol

This protocol details the synthesis from commercially available starting materials.

  • Objective: To synthesize this compound with high yield and purity.

  • Reaction: (Self-hosted image of the Williamson ether synthesis reaction)

  • Materials:

    • 2-Fluoro-4-hydroxybenzoic acid

    • Benzyl bromide

    • Potassium carbonate (K₂CO₃), anhydrous

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate

    • 1M Hydrochloric acid (HCl)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Methodology:

    • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-fluoro-4-hydroxybenzoic acid (1.0 eq).

    • Dissolution & Base: Add anhydrous DMF to dissolve the starting material, followed by anhydrous potassium carbonate (2.5 eq). The use of a fine powder K₂CO₃ and vigorous stirring is critical for efficient deprotonation.

    • Addition of Electrophile: Add benzyl bromide (1.1 eq) dropwise to the stirred suspension at room temperature. An exothermic reaction may be observed.

    • Reaction: Heat the reaction mixture to 60-70 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).[6]

    • Work-up: Cool the mixture to room temperature and pour it into ice-cold water.

    • Acidification: Acidify the aqueous mixture to a pH of ~2 using 1M HCl. This step is crucial to protonate the carboxylic acid, making it insoluble in water and extractable into an organic solvent. A white precipitate should form.

    • Extraction: Extract the product with ethyl acetate (3x).

    • Washing: Combine the organic layers and wash sequentially with water and brine.

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

    • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure product.

  • Self-Validation: The success of the synthesis is validated at each stage. TLC monitoring confirms reaction completion. The pH-driven precipitation and extraction selectively isolate the acidic product. Finally, recrystallization based on differential solubility provides the final, high-purity compound, which is then confirmed by the analytical methods in Section 1.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Quality Control Start Starting Materials (2-Fluoro-4-hydroxybenzoic acid, Benzyl Bromide, K2CO3) Reaction Williamson Ether Synthesis (DMF, 65°C, 4-6h) Start->Reaction Quench Quench in Water & Acidify (HCl) Reaction->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Recrystallization Extract->Purify Analysis Characterization (NMR, HPLC, MS) Purify->Analysis

Caption: Experimental workflow for synthesis and validation.

Applications in Drug Discovery

The true value of this compound lies in its application as a strategic building block for creating more complex active pharmaceutical ingredients (APIs). Its structure is pre-optimized with features known to be beneficial for drug-like properties.

The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[2] The C-F bond is strong and can block sites of metabolic oxidation, increasing the drug's half-life.[1][7] Furthermore, fluorine's high electronegativity can alter the acidity (pKa) of the carboxylic acid group and influence non-covalent interactions (such as hydrogen bonds or dipole interactions) within a target protein's binding pocket, potentially leading to enhanced potency and selectivity.[8][9]

The benzyloxy group serves two primary purposes. First, it acts as a versatile protecting group for the phenol, allowing for selective reactions at the carboxylic acid moiety (e.g., amide bond formation).[5] Second, the benzyl group itself can be a key pharmacophoric element, engaging in hydrophobic or π-stacking interactions within a receptor active site.

G cluster_features Key Structural Features cluster_properties Resulting Pharmacological Advantages Compound 4-(Benzyloxy)-2- fluorobenzoic acid Fluorine 2-Fluoro Substituent Compound->Fluorine Benzyloxy 4-Benzyloxy Group Compound->Benzyloxy Metabolism Increased Metabolic Stability Fluorine->Metabolism Binding Modulated Target Binding Affinity Fluorine->Binding Benzyloxy->Binding PK Improved Pharmacokinetics (ADME Properties) Metabolism->PK Binding->PK Therapy Enhanced Therapeutic Potential PK->Therapy

Caption: Relationship between structure and therapeutic potential.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care. It is classified as a solid that may cause skin, eye, and respiratory irritation.[10][11]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11] Avoid creating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not discharge to sewer systems.[12]

Conclusion

This compound is more than a simple chemical reagent; it is a sophisticated building block engineered for the demands of modern drug discovery. Its strategic combination of a fluorine atom and a benzyloxy protecting group provides medicinal chemists with a powerful tool to synthesize novel compounds with potentially enhanced metabolic stability, target affinity, and overall therapeutic profiles. This guide has provided a framework for its synthesis, characterization, and application, grounded in the principles of scientific integrity and causality. By understanding and applying these detailed protocols, researchers can confidently and effectively leverage this valuable intermediate to accelerate the development of next-generation therapeutics.

References

4-(Benzyloxy)-2-fluorobenzoic acid melting point

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Characterization of 4-(Benzyloxy)-2-fluorobenzoic acid

Abstract

This technical guide provides a comprehensive analysis of this compound, with a primary focus on its melting point—a critical parameter for assessing purity, stability, and suitability for drug development and materials science applications. We will delve into the theoretical underpinnings of melting point analysis, present detailed, field-proven protocols for its experimental determination using both classical and modern thermal analysis techniques, and discuss the key factors that influence measurement accuracy. This document is intended for researchers, scientists, and quality control professionals who require a robust understanding of how to characterize this important chemical intermediate.

Introduction to this compound

This compound (CAS No. 114045-96-4) is a fluorinated aromatic building block of significant interest in medicinal chemistry and materials science.[1] Its molecular structure, which combines a benzoic acid core with a fluorine substituent and a benzyloxy group, imparts a unique combination of electronic properties, lipophilicity, and metabolic stability. The fluorine atom, being highly electronegative, acts as an electron-withdrawing group, while the benzyloxy group can donate electron density to the aromatic ring through resonance.[1] This electronic interplay makes the compound a valuable intermediate for synthesizing complex molecules where fine-tuning binding affinity, bioavailability, and other pharmacokinetic properties is essential.[1]

The benzyloxy group also serves as a versatile protecting group, enabling selective functionalization at other positions on the molecule.[1] Given its role as a high-value intermediate, ensuring the identity and purity of this compound is paramount. The melting point is the first and one of the most critical indicators of material quality.

Core Physicochemical Properties

A precise understanding of a compound's physicochemical properties is the foundation of all subsequent experimental work. The key identifiers and properties for this compound are summarized below.

PropertyValueSource(s)
IUPAC Name 2-fluoro-4-(phenylmethoxy)benzoic acid[2]
CAS Number 114045-96-4[2][3]
Molecular Formula C₁₄H₁₁FO₃[2][3]
Molecular Weight 246.23 g/mol [2][3]
Appearance White to off-white or pale cream solid (crystals or powder)[2][4]
Melting Point 163.0 - 169.0 °C (by DSC)[4]
165 - 168 °C [2][3]

The Critical Role of Melting Point in Scientific Research

The melting point is more than a simple physical constant; it is a sentinel indicator of a substance's purity. For a crystalline solid, the melting point is the temperature at which it transitions from the ordered solid state to the liquid state.

  • Purity Assessment: A pure crystalline compound typically exhibits a sharp melting point range of 0.5 to 1.0 °C. The presence of impurities disrupts the crystal lattice, which requires less energy to break apart. This results in two observable effects: a depression of the melting point and a broadening of the melting range. Therefore, a broad or depressed melting range is a strong indication of an impure sample.

  • Identification: If an authentic, high-purity sample of a compound is available, a mixed melting point experiment can be used to confirm the identity of an unknown sample. If the unknown is the same as the authentic sample, the mixture's melting point will be sharp and unchanged. If they are different, the melting point will be depressed and broad.

  • Polymorphism: The existence of different crystalline forms (polymorphs) of the same compound can be critical in drug development, as polymorphs can have different melting points, solubilities, and bioavailabilities. Techniques like Differential Scanning Calorimetry (DSC) are instrumental in identifying and characterizing these forms.

Experimental Determination of Melting Point

Accurate determination requires meticulous technique and a calibrated instrument. Below are detailed protocols for two standard methods.

Method A: Digital Capillary Melting Point Apparatus

This is the most common and accessible method for routine analysis.

Principle: A small, packed sample in a capillary tube is heated at a controlled rate. The temperatures at which the substance begins to liquefy (onset) and is fully liquid (clear point) are recorded as the melting range.

Step-by-Step Protocol:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and free of solvent. If necessary, dry under vacuum.

    • Crush a small amount of the crystalline sample into a fine powder on a watch glass using a spatula.

  • Capillary Loading:

    • Tap the open end of a glass capillary tube into the powder pile until a small amount of sample (2-3 mm height) enters the tube.

    • Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. A tightly packed sample ensures uniform heat transfer.

  • Instrument Setup:

    • Insert the loaded capillary into the heating block of the apparatus.

    • Set a rapid heating ramp (e.g., 10-15 °C/min) to determine an approximate melting point. For this compound, a target around 165 °C is expected.

  • Measurement:

    • For the accurate measurement, prepare two more capillary samples.

    • Allow the instrument to cool to at least 20 °C below the approximate melting point found in the previous step.

    • Set the ramp rate to a slow value (1-2 °C/min). A slow rate is critical for allowing the system to reach thermal equilibrium, ensuring an accurate reading.

    • Record the temperature at the first sign of liquid formation (T₁).

    • Record the temperature when the entire sample has turned into a clear liquid (T₂).

    • The melting range is reported as T₁ - T₂. Repeat the measurement for confirmation.

Method B: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that provides more quantitative data than capillary methods. It measures the difference in heat flow required to increase the temperature of a sample and a reference.

Principle: As the sample melts, it absorbs energy (an endothermic process). DSC measures this absorption, which appears as a peak in the thermogram. The onset temperature of this peak is typically reported as the melting point.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the powdered this compound into a tared aluminum DSC pan.

  • Encapsulation:

    • Place the lid on the pan and crimp it using a sample press to create a hermetic seal. This prevents any loss of sample due to sublimation.

  • Instrument Setup:

    • Place the sealed sample pan in the instrument's sample cell and an empty, sealed reference pan in the reference cell.

    • Program the instrument. A typical temperature program would be:

      • Equilibrate at 30 °C.

      • Ramp at 10 °C/min to 200 °C. (A standard rate for scouting and routine analysis).

      • Use a nitrogen purge gas (e.g., 50 mL/min) to maintain an inert atmosphere and prevent oxidative degradation.

  • Data Analysis:

    • The output is a thermogram of heat flow versus temperature.

    • The melting event will appear as an endothermic peak.

    • Using the instrument's analysis software, determine the extrapolated onset temperature of the peak. This is widely accepted as the melting point. The peak temperature and integrated peak area (enthalpy of fusion) can also be reported.

Experimental Workflow & Logic

The choice of method and the interpretation of results should follow a logical progression to ensure data integrity.

G cluster_prep Sample Preparation cluster_analysis Melting Point Determination cluster_validation Data Validation & Interpretation A Receive/Synthesize Sample B Ensure Sample is Dry & Homogeneous A->B C Perform Rapid Scan (Capillary or DSC) ~10-15 °C/min B->C D Perform Accurate Scan (1-2 °C/min) 20 °C below approx. MP C->D To get approx. MP E Record Melting Range (T_onset - T_clear) D->E F Compare to Literature Value (e.g., 163-169 °C) E->F G Is range sharp (<2 °C)? F->G H Purity Confirmed Report Value G->H Yes I Impurity Suspected Further Analysis Needed G->I No (Broad Range)

Caption: Workflow for accurate melting point determination.

Troubleshooting Unexpected Results

Deviations from the expected melting point of 163-169 °C warrant further investigation. The following flowchart provides a logical path for troubleshooting.

G A Observed MP deviates from literature value B Is the melting range broad (>2 °C)? A->B C Is the MP depressed? B->C No (Sharp Range) D Likely presence of impurities (e.g., solvent, starting material) B->D Yes F Possible instrument error or sample packing issue C->F No (MP is higher) H Possible Polymorphism or different solvate form C->H Yes (MP is lower) E Action: Purify sample (Recrystallization, Chromatography) Then re-measure MP. D->E G Action: Calibrate instrument with known standards. Repack sample carefully. F->G I Action: Characterize with DSC, TGA, XRD to identify different crystal forms. H->I

Caption: Troubleshooting guide for melting point analysis.

Conclusion

The melting point of this compound is reliably reported within the range of 163-169 °C . This parameter serves as a crucial first-line assessment of material purity and identity. Accurate determination is achievable using either capillary methods or Differential Scanning Calorimetry, provided that strict protocols are followed regarding sample preparation and heating rates. Any significant deviation from the established range should trigger a systematic investigation into potential impurities, instrument calibration, or the possibility of polymorphism. For professionals in drug development, a thorough and precise characterization of this melting point is a non-negotiable step in ensuring the quality and consistency of this vital chemical intermediate.

References

IUPAC name of 4-(Benzyloxy)-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-(Benzyloxy)-2-fluorobenzoic acid: A Keystone Building Block in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a pivotal synthetic intermediate in medicinal chemistry. We will dissect its structural attributes, outline a robust synthetic protocol, detail methods for its characterization, and discuss its strategic application in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development who seek to leverage advanced chemical scaffolds.

Introduction: The Strategic Importance of Fluorinated Scaffolds

In the landscape of modern drug discovery, the incorporation of fluorine into molecular scaffolds is a well-established strategy for optimizing pharmacological profiles. Fluorine's unique properties—high electronegativity, small size, and ability to form strong bonds with carbon—can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity. This compound has emerged as a particularly valuable building block, offering a trifecta of functionalities: a carboxylic acid for derivatization, a fluorine atom for modulation of physicochemical properties, and a benzyloxy group that serves as a versatile protecting group.[1][2]

This guide will provide a comprehensive overview of this compound, from its fundamental properties to its application in synthesizing complex, biologically active molecules.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's properties is the foundation of its effective application. The key identifiers and physicochemical characteristics of this compound are summarized below.

PropertyValueSource
IUPAC Name This compound--INVALID-LINK--
CAS Number 114045-96-4[3][4]
Molecular Formula C₁₄H₁₁FO₃[3][5]
Molecular Weight 246.23 g/mol [3][5]
Melting Point 165-168 °C[3][5]
Boiling Point 380.0 ± 27.0 °C (Predicted)[5]
Density 1.289 ± 0.06 g/cm³ (Predicted)[5]
SMILES O=C(O)C1=CC=C(OCC2=CC=CC=C2)C=C1F[4]

The Scientist's Perspective: Causality of Molecular Design

The utility of this compound is not accidental; it is a product of deliberate molecular design. As application scientists, we don't just use reagents; we understand why they are effective.

  • The Role of the Ortho-Fluorine Atom : Placing a fluorine atom at the 2-position (ortho to the carboxylic acid) has profound electronic and conformational effects. Its strong electron-withdrawing nature increases the acidity of the carboxylic acid proton, which can influence reaction kinetics during amide bond formation or other derivatizations. Furthermore, the ortho-fluorine can induce a specific conformation through intramolecular hydrogen bonding or steric interactions, which can be critical for pre-organizing the molecule for optimal binding to a biological target.[1] This strategic placement is a key tool for medicinal chemists to fine-tune a molecule's electronic and spatial properties.[2]

  • The Benzyloxy Protecting Group : The benzyloxy group at the 4-position is more than just a substituent; it's a strategic choice. It serves as a robust protecting group for the phenolic hydroxyl group, preventing its interference in reactions targeting the carboxylic acid.[1] This group is stable under a wide range of conditions but can be readily cleaved via catalytic hydrogenation (e.g., H₂/Pd-C) to reveal the free phenol for subsequent functionalization. This two-step functionalization capability allows for the sequential and controlled construction of complex molecular architectures.

The combination of these features makes this molecule a highly sought-after intermediate for creating libraries of compounds for structure-activity relationship (SAR) studies.[1]

Synthesis and Purification Protocol

A reliable and reproducible synthesis is paramount for any key intermediate. The most common and field-proven method for preparing this compound is via a Williamson ether synthesis, starting from the commercially available 2-fluoro-4-hydroxybenzoic acid.

Experimental Workflow: Williamson Ether Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction & Workup cluster_2 Purification start 1. Dissolve 2-fluoro-4-hydroxybenzoic acid in a suitable solvent (e.g., DMF). base 2. Add a base (e.g., K₂CO₃) to deprotonate the hydroxyl group. start->base reagent 3. Add Benzyl Bromide dropwise at room temperature. base->reagent heat 4. Heat the reaction mixture (e.g., 60-80 °C) and monitor by TLC. reagent->heat quench 5. Cool to RT and quench with water. heat->quench acidify 6. Acidify with aq. HCl to precipitate the product. quench->acidify filter 7. Filter the solid precipitate. acidify->filter wash 8. Wash with water and a non-polar solvent (e.g., hexanes). filter->wash dry 9. Dry under vacuum to yield pure this compound. wash->dry

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

This protocol is designed as a self-validating system, with clear checkpoints for ensuring reaction completion and product purity.

  • Reagent Preparation : To a round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-4-hydroxybenzoic acid (1.0 eq). Dissolve it in a polar aprotic solvent such as N,N-Dimethylformamide (DMF).

  • Deprotonation : Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq) to the solution. The suspension will be stirred at room temperature for 30 minutes. This step is critical for forming the phenoxide, which is the active nucleophile.

  • Alkylation : Slowly add benzyl bromide (1.2 eq) to the reaction mixture. An exothermic reaction may be observed.

  • Reaction : Heat the mixture to 70 °C and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up : After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • Precipitation : Acidify the aqueous solution to a pH of ~2 using 1M HCl. A white precipitate of this compound will form.

  • Isolation : Collect the solid by vacuum filtration and wash the filter cake thoroughly with water to remove inorganic salts, followed by a wash with cold hexanes to remove non-polar impurities.

  • Purification : For highest purity, the crude product can be recrystallized from an ethanol/water mixture.

  • Drying : Dry the purified solid in a vacuum oven overnight to yield the final product.

Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A combination of spectroscopic methods should be employed.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of both the benzoic acid and benzyl moieties. A characteristic singlet around 5.2 ppm for the benzylic -CH₂- protons. The carboxylic acid proton will appear as a broad singlet far downfield (>10 ppm).
¹³C NMR Resonances for all 14 carbon atoms. The carbonyl carbon of the carboxylic acid will be observed around 165-170 ppm. The benzylic carbon will appear around 70 ppm. Carbon-fluorine coupling (J-coupling) will be observable for the carbons on the fluorinated ring.
FT-IR A broad O-H stretch from the carboxylic acid (~3000 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C-O-C stretches for the ether linkage (~1250 cm⁻¹).
Mass Spec (ESI-) A prominent peak corresponding to the deprotonated molecule [M-H]⁻ at m/z ≈ 245.2.

Reference spectra for similar compounds like 4-fluorobenzoic acid and other benzoic acid derivatives can provide a baseline for expected chemical shifts and coupling patterns.[6]

Applications in Medicinal Chemistry

This compound is not an end-product but a versatile starting point for more complex molecules. Its primary utility lies in its pre-functionalized nature, which streamlines synthetic routes.[1][2]

Workflow: Role as a Synthetic Intermediate

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Deprotection cluster_2 Step 3: Further Functionalization start 4-(Benzyloxy)-2- fluorobenzoic acid amide Couple with various amines (R-NH₂) using EDC/HOBt start->amide phenol Remove Benzyl group (H₂, Pd/C) amide->phenol final Functionalize free phenol (e.g., etherification, etc.) phenol->final end Diverse Library of Bioactive Molecules final->end

Caption: Strategic use of the building block in multi-step synthesis.

A notable example is its use in the development of potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonists.[7] In this context, the carboxylic acid is coupled with an appropriate amine partner, and the benzyloxy group can be retained or removed to explore further SAR at that position. Such agonists are being investigated as promising therapeutics for retinal disorders like diabetic retinopathy.[7] The fluorine atom in these structures is critical for enhancing potency and modulating pharmacokinetic properties.[2]

Safety, Handling, and Storage

As with any laboratory chemical, adherence to strict safety protocols is mandatory. While a specific safety data sheet (SDS) for this compound should always be consulted, the general guidelines for related fluorinated benzoic acids apply.[8][9][10]

  • Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[8][10]

  • Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8][10] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11]

  • First Aid :

    • Skin Contact : Wash off immediately with plenty of soap and water. If irritation occurs, seek medical attention.[8][10]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8][11]

    • Inhalation : Move the person to fresh air. If breathing is difficult, seek medical attention.[8]

    • Ingestion : Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[12]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] Keep away from strong oxidizing agents.

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11][12]

Conclusion

This compound represents a convergence of strategic chemical functionalities that are highly advantageous for modern drug discovery. Its carefully arranged fluorine atom, carboxylic acid handle, and protected phenol group provide medicinal chemists with a powerful and versatile platform for synthesizing novel compounds with potentially enhanced therapeutic properties. A thorough understanding of its synthesis, characterization, and safe handling, as detailed in this guide, is essential for unlocking its full potential in the research and development pipeline.

References

Introduction: The Strategic Role of Fluorinated Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-fluoro-4-(phenylmethoxy)benzoic acid: Synthesis, Properties, and Application in Medicinal Chemistry

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—are leveraged to enhance critical pharmacological parameters. These enhancements include improved metabolic stability, increased binding affinity to target proteins, and modulated lipophilicity, making fluorinated compounds highly valuable.

This guide provides a detailed technical overview of 2-fluoro-4-(phenylmethoxy)benzoic acid , a key heterocyclic building block. We will explore its chemical identity, a robust synthetic protocol, and its significance as a precursor in the development of advanced therapeutic agents, particularly in the realm of kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this versatile intermediate.

Nomenclature and Chemical Identity

Precise identification is critical for any chemical entity. 2-fluoro-4-(phenylmethoxy)benzoic acid is known by several systematic names, with "2-fluoro-4-(benzyloxy)benzoic acid" being the most common and interchangeable synonym. The term "phenylmethoxy" is the IUPAC-preferred nomenclature for the C₆H₅CH₂O- group, also known as the benzyl ether or benzyloxy group.

While a dedicated CAS Registry Number for this specific compound is not prevalent in major public databases, indicating its status as a specialized synthetic intermediate, its constituent parts and analogues are well-documented. For context, the core precursor, 2-fluoro-4-hydroxybenzoic acid, is identified by CAS number 65145-13-3. The structural components are foundational in numerous patented therapeutic molecules, such as Ralfinamide, which incorporates a 2-fluorobenzyloxy moiety.[1]

Identifier Value
Systematic Name 2-fluoro-4-(phenylmethoxy)benzoic acid
Common Synonym 2-fluoro-4-(benzyloxy)benzoic acid
Molecular Formula C₁₄H₁₁FO₃
Molecular Weight 246.24 g/mol
Chemical Structure (See Figure 1)
Chemical Structure of 2-fluoro-4-(phenylmethoxy)benzoic acidFigure 1: Chemical Structure of 2-fluoro-4-(phenylmethoxy)benzoic acid.

Synthesis: The Williamson Ether Synthesis Workflow

The most direct and reliable method for preparing 2-fluoro-4-(phenylmethoxy)benzoic acid is the Williamson ether synthesis. This classic Sₙ2 reaction is ideal for forming the ether linkage between the phenolic hydroxyl group of the starting material and the incoming benzyl group.

Rationale of the Synthetic Strategy

The synthesis proceeds in a straightforward manner:

  • Deprotonation: The acidic proton of the hydroxyl group on 2-fluoro-4-hydroxybenzoic acid is removed by a suitable base. This creates a highly nucleophilic phenoxide ion. A moderately strong base like potassium carbonate (K₂CO₃) is preferred because it is strong enough to deprotonate the phenol (pKa ≈ 10) but not the carboxylic acid (pKa ≈ 4-5), minimizing side reactions.

  • Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile, attacking the electrophilic methylene carbon of benzyl bromide.

  • Displacement: The bromide ion is displaced as the leaving group, forming the desired ether bond in a concerted Sₙ2 mechanism.[2]

A polar aprotic solvent such as N,N-Dimethylformamide (DMF) is chosen to facilitate this reaction, as it effectively solvates the potassium cation without hindering the nucleophilicity of the phenoxide.[3]

Detailed Experimental Protocol

Materials:

  • 2-fluoro-4-hydroxybenzoic acid (CAS 65145-13-3)

  • Benzyl bromide (BnBr)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert nitrogen atmosphere, add 2-fluoro-4-hydroxybenzoic acid (1.0 eq) and anhydrous DMF (approx. 5-10 mL per gram of starting material).

  • Stir the mixture until the solid is fully dissolved.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution. The mixture will become a suspension.

  • At room temperature, add benzyl bromide (1.1 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to 70-80°C and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-6 hours).[3]

  • Cool the mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous mixture to a pH of ~2 using 1 M HCl. This ensures the carboxylic acid is protonated, allowing it to be extracted into the organic phase. A white precipitate should form.

  • Extract the product with ethyl acetate (3x volumes).

  • Combine the organic layers and wash sequentially with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-fluoro-4-(phenylmethoxy)benzoic acid.

Synthesis Workflow Diagram

The following diagram illustrates the key steps of the Williamson ether synthesis for this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Final Product start_material 2-Fluoro-4-hydroxybenzoic Acid deprotonation 1. Deprotonation (Formation of Phenoxide) start_material->deprotonation benzyl_bromide Benzyl Bromide sn2_reaction 2. Sₙ2 Nucleophilic Attack (Ether Formation at 70-80°C) benzyl_bromide->sn2_reaction Electrophile base K₂CO₃ (Base) base->deprotonation solvent DMF (Solvent) solvent->deprotonation deprotonation->sn2_reaction Nucleophile workup 3. Aqueous Workup & Acidification (HCl) sn2_reaction->workup purification 4. Extraction & Purification workup->purification final_product 2-Fluoro-4-(phenylmethoxy)benzoic Acid purification->final_product

Caption: Workflow for the Williamson ether synthesis of 2-fluoro-4-(phenylmethoxy)benzoic acid.

Application in Drug Development: A Precursor to Kinase Inhibitors

Fluorinated benzoic acids are foundational building blocks for a multitude of Active Pharmaceutical Ingredients (APIs).[4] Their rigid structure provides a reliable scaffold for building more complex molecules, while the fluorine atom enhances drug-like properties.[5] A primary application area is in the synthesis of protein kinase inhibitors, a class of targeted therapies that has revolutionized the treatment of cancer and other diseases.[5]

The compound 2-fluoro-4-(phenylmethoxy)benzoic acid is structurally related to intermediates used in the synthesis of advanced therapeutics. For instance, the drug candidate Ralfinamide , investigated for neurological disorders, features a (2-fluorobenzyloxy)phenyl group.[1] This highlights the importance of the 2-fluoro-4-benzyloxy scaffold in constructing molecules with high biological activity. The carboxylic acid group of our title compound serves as a versatile chemical handle, readily converted into amides, esters, or other functional groups to link with different pharmacophores.

Conceptual Pathway from Building Block to Drug Candidate

The diagram below illustrates the logical progression from a simple building block like 2-fluoro-4-(phenylmethoxy)benzoic acid to a complex, biologically active drug candidate.

Drug_Development_Pathway building_block Building Block 2-Fluoro-4-(phenylmethoxy)benzoic Acid activation Activation Step e.g., Conversion to Acyl Chloride building_block:f0->activation:f0 coupling Key Coupling Reaction Amide Bond Formation activation:f0->coupling:f0 drug_candidate {Final Drug Candidate| (e.g., Ralfinamide Analogue)} coupling:f0->drug_candidate:f0 pharmacophore Pharmacophore Core (e.g., Amine-containing fragment) pharmacophore:f0->coupling:f0

Caption: Conceptual flow from a benzoic acid building block to a complex drug candidate.

Analytical Characterization

To confirm the identity and purity of synthesized 2-fluoro-4-(phenylmethoxy)benzoic acid, a standard suite of analytical techniques would be employed:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include aromatic protons on both phenyl rings (with characteristic splitting patterns due to the fluorine atom), a singlet for the benzylic methylene (-CH₂-) protons around 5.0-5.5 ppm, and a broad singlet for the carboxylic acid proton (>10 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Would show characteristic signals for the carboxyl carbon (~165-170 ppm), the benzylic carbon, and aromatic carbons, with C-F coupling constants visible for carbons near the fluorine atom.

  • Mass Spectrometry (MS): ESI-MS in negative mode would show a prominent peak for the [M-H]⁻ ion, confirming the molecular weight of 246.24 g/mol .

  • Melting Point: A sharp melting point would indicate high purity of the crystalline solid.

Conclusion

2-fluoro-4-(phenylmethoxy)benzoic acid stands as a testament to the power of strategic molecular design. While not a common chemical in its own right, its structure represents a confluence of desirable features for medicinal chemistry: a fluorinated core for enhanced pharmacokinetics and a versatile carboxylic acid handle for synthetic elaboration. Its direct lineage to the scaffolds of modern drug candidates like Ralfinamide underscores its importance. The robust and well-understood Williamson ether synthesis provides a reliable and scalable route for its production, ensuring its availability for researchers pushing the boundaries of drug discovery.

References

Spectroscopic data for 4-(Benzyloxy)-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(Benzyloxy)-2-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Spectroscopic Overview

This compound (C₁₄H₁₁FO₃, Molecular Weight: 246.24 g/mol ) possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The interplay between the electron-withdrawing fluorine and carboxylic acid groups, and the electron-donating benzyloxy group, creates a nuanced electronic environment that is reflected in its NMR, IR, and mass spectra.

Predicted Spectroscopic Data Summary

Spectroscopic TechniqueKey Predicted Features
¹H NMR Distinct aromatic signals with characteristic splitting patterns due to fluorine coupling; a singlet for the benzylic protons.
¹³C NMR Aromatic carbons exhibiting C-F coupling; distinct signals for the carbonyl, benzylic, and ether-linked carbons.
¹⁹F NMR A single resonance, likely a multiplet, in the typical range for an aryl fluoride.
IR Spectroscopy Characteristic absorptions for O-H (carboxylic acid), C=O, C-O, and C-F bonds.
Mass Spectrometry A molecular ion peak at m/z 246, with a prominent fragment at m/z 91 corresponding to the benzyl cation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of this compound. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the atomic connectivity and electronic environment.

¹H NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).

  • Instrument Parameters: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Obtain a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~13.0br s--COOH
~7.90tJ ≈ 8.8H-6
~7.45-7.30m-Phenyl-H (5H)
~6.95ddJ ≈ 8.8, 2.4H-5
~6.85ddJ ≈ 12.4, 2.4H-3
~5.20s--CH₂-

Interpretation and Rationale:

The predicted chemical shifts are extrapolated from data for 4-fluorobenzoic acid, 4-benzyloxybenzoic acid, and 2-fluorobenzoic acid.

  • Carboxylic Acid Proton (-COOH): This proton is expected to appear as a broad singlet at a very downfield chemical shift (~13.0 ppm) due to its acidic nature and hydrogen bonding, as seen in the spectrum of 4-benzyloxybenzoic acid.[1]

  • Aromatic Protons (Benzoic Acid Ring):

    • H-6: This proton is ortho to the electron-withdrawing carboxylic acid group and is expected to be the most downfield of the benzoic acid ring protons. It will likely appear as a triplet due to coupling with H-5 and the ortho fluorine atom.

    • H-5 and H-3: These protons are ortho and meta to the fluorine atom, respectively, and will exhibit complex splitting patterns due to both H-H and H-F coupling. H-3 is expected to show a large coupling constant with the fluorine atom (~12.4 Hz).

  • Aromatic Protons (Phenyl Ring of Benzyl Group): The five protons of the unsubstituted phenyl ring of the benzyloxy group are expected to appear as a multiplet in the range of 7.45-7.30 ppm.[1]

  • Benzylic Protons (-CH₂-): The two benzylic protons are chemically equivalent and are not coupled to any other protons, so they should appear as a sharp singlet around 5.20 ppm, a characteristic chemical shift for benzylic ethers.[1]

Diagram of Proton Environments:

G cluster_benzoic_acid Benzoic Acid Ring cluster_benzyl Benzyl Group C1 C1-COOH C2 C2-F C1->C2 C3 C3-H (~6.85 ppm) C2->C3 C4 C4-O C3->C4 C5 C5-H (~6.95 ppm) C4->C5 O O C4->O C6 C6-H (~7.90 ppm) C5->C6 C6->C1 CH2 -CH₂- (~5.20 ppm) O->CH2 C_phenyl Phenyl-H (5H, ~7.45-7.30 ppm) CH2->C_phenyl

Caption: Predicted ¹H NMR assignments for this compound.

¹³C NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: As for ¹H NMR, using a deuterated solvent like CDCl₃ or DMSO-d₆.

  • Instrument Parameters: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

  • Data Acquisition: A standard proton-decoupled ¹³C spectrum is typically acquired. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ carbons.

Predicted ¹³C NMR Data (101 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)C-F Coupling (JCF, Hz)Assignment
~165.0d, J ≈ 2-4C=O
~162.0d, J ≈ 250C4-O
~160.0d, J ≈ 12C2-F
~136.5sCipso-phenyl
~133.0d, J ≈ 8C6
~128.8sCmeta-phenyl
~128.2sCpara-phenyl
~128.0sCortho-phenyl
~115.0d, J ≈ 3C5
~112.0d, J ≈ 25C3
~110.0d, J ≈ 22C1
~70.0s-CH₂-

Interpretation and Rationale:

The predicted chemical shifts are based on the additive effects of the substituents, with reference to data for 4-fluorobenzoic acid and 2-fluorobenzoic acid.[2][3]

  • Carbonyl Carbon (C=O): Expected around 165.0 ppm, with a small doublet splitting due to coupling with the fluorine atom three bonds away.

  • Fluorine- and Oxygen-Bearing Carbons (C2 and C4): These carbons will be significantly deshielded and show large coupling constants with the fluorine atom. C2, directly bonded to fluorine, will exhibit the largest one-bond C-F coupling (¹JCF ≈ 250 Hz). C4, bonded to the benzyloxy group, will also be downfield.

  • Other Aromatic Carbons: The remaining aromatic carbons will show smaller C-F couplings depending on the number of bonds separating them from the fluorine atom.

  • Benzylic Carbon (-CH₂-): The benzylic carbon is expected to appear around 70.0 ppm.

Diagram of Carbon Environments:

G cluster_benzoic_acid Benzoic Acid Ring cluster_benzyl Benzyl Group C1 C1 (~110.0 ppm) C2 C2-F (~160.0 ppm) C1->C2 COOH C=O (~165.0 ppm) C1->COOH C3 C3 (~112.0 ppm) C2->C3 C4 C4-O (~162.0 ppm) C3->C4 C5 C5 (~115.0 ppm) C4->C5 O O C4->O C6 C6 (~133.0 ppm) C5->C6 C6->C1 CH2 -CH₂- (~70.0 ppm) O->CH2 C_phenyl Phenyl Carbons CH2->C_phenyl

Caption: Predicted ¹³C NMR assignments for this compound.

¹⁹F NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: As for ¹H NMR.

  • Instrument Parameters: Acquire the spectrum on an NMR spectrometer equipped with a fluorine probe.

  • Data Acquisition: A standard one-dimensional proton-decoupled ¹⁹F spectrum is acquired.

Predicted ¹⁹F NMR Data:

A single resonance is expected for the fluorine atom, likely appearing as a multiplet due to coupling with the ortho and meta protons of the benzoic acid ring. The chemical shift is predicted to be in the range of -110 to -130 ppm, relative to CFCl₃, which is typical for aryl fluorides.

Infrared (IR) Spectroscopy

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrument Parameters: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The data is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Predicted Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (carboxylic acid)
~1700StrongC=O stretch (carboxylic acid)
1600-1450MediumC=C stretch (aromatic)
~1250StrongC-O stretch (ether and carboxylic acid)
~1100StrongC-F stretch

Interpretation and Rationale:

The predicted IR spectrum is based on the known absorption frequencies of the functional groups present in the molecule, with reference to the spectra of 4-fluorobenzoic acid and 4-benzyloxybenzoic acid.[4][5]

  • The very broad absorption in the 3300-2500 cm⁻¹ range is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.

  • A strong, sharp peak around 1700 cm⁻¹ corresponds to the C=O stretching of the carbonyl group.[6]

  • The C-O stretching of the ether linkage and the carboxylic acid would appear in the 1200-1300 cm⁻¹ region.[6]

  • Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.[6]

  • The C-F stretching vibration is expected to give rise to a strong absorption in the 1100-1300 cm⁻¹ range.[6]

Mass Spectrometry (MS)

Experimental Protocol:

  • Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

  • Ionization Method: Electron Ionization (EI) is a common method for generating fragments and providing structural information. Electrospray Ionization (ESI) is a softer technique that is useful for observing the molecular ion.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is typically used to separate the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum Data (EI):

m/zPredicted Identity
246[M]⁺ (Molecular Ion)
229[M - OH]⁺
201[M - COOH]⁺
91[C₇H₇]⁺ (Benzyl Cation)

Interpretation and Rationale:

  • Molecular Ion: The molecular ion peak [M]⁺ is expected at m/z 246, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern:

    • Loss of a hydroxyl radical (-OH) from the carboxylic acid would result in a fragment at m/z 229.

    • Loss of the entire carboxylic acid group (-COOH) would lead to a fragment at m/z 201.

    • The most prominent peak in the spectrum is predicted to be at m/z 91, corresponding to the highly stable benzyl cation ([C₇H₇]⁺), formed by cleavage of the ether bond. This is a characteristic fragmentation for benzylic ethers.

Diagram of Predicted Fragmentation Pathway:

G M [C₁₄H₁₁FO₃]⁺˙ m/z = 246 M_minus_OH [M - OH]⁺ m/z = 229 M->M_minus_OH - •OH M_minus_COOH [M - COOH]⁺ m/z = 201 M->M_minus_COOH - •COOH Benzyl [C₇H₇]⁺ m/z = 91 M->Benzyl - C₇H₄FO₃

Caption: Predicted key fragmentation pathways for this compound in EI-MS.

Conclusion

The spectroscopic data for this compound, while not extensively documented in the public domain, can be reliably predicted based on fundamental principles and comparison with structurally related compounds. This guide provides a detailed, predictive framework for the ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and mass spectrometric characterization of this important synthetic intermediate. The interpretations and protocols outlined herein offer researchers a solid foundation for confirming the identity and purity of this compound in their own experimental work.

References

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-(Benzyloxy)-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-(Benzyloxy)-2-fluorobenzoic acid, a compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who utilize NMR spectroscopy for structural elucidation and chemical analysis. We will delve into the theoretical underpinnings of the spectrum, a detailed peak-by-peak analysis, a standard operating procedure for spectral acquisition, and visual aids to facilitate understanding.

Introduction: The Role of NMR in Modern Drug Discovery

Nuclear Magnetic Resonance spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure. In the synthesis of novel chemical entities for drug discovery, confirming the structure of intermediates and final compounds is a critical step. For a molecule like this compound, with its multiple, interacting functional groups, ¹H NMR provides a detailed fingerprint, revealing the connectivity and chemical environment of every proton. This guide will dissect this fingerprint to provide a complete understanding of the molecule's proton NMR characteristics.

Theoretical Framework: Understanding the Substituent Effects

The ¹H NMR spectrum of this compound is dictated by the electronic and spatial influences of its three key functional groups on the aromatic ring: the carboxylic acid, the fluorine atom, and the benzyloxy group.

  • Carboxylic Acid (-COOH): This is a strongly electron-withdrawing and deshielding group. The acidic proton itself is typically observed as a broad singlet at a very high chemical shift (δ > 10 ppm) due to its acidic nature and hydrogen bonding.[1] It also deshields the ortho proton (H-3) through its anisotropic effect.

  • Fluorine (-F): As the most electronegative element, fluorine exerts a strong inductive electron-withdrawing effect, which generally deshields nearby protons. However, it also possesses lone pairs that can participate in resonance, acting as a π-donating group. A key feature of fluorine in ¹H NMR is its spin (I = 1/2), which leads to spin-spin coupling with nearby protons (¹H-¹⁹F coupling), providing valuable structural information. These couplings can occur through bonds (J-coupling) and, in some cases, through space.

  • Benzyloxy Group (-OCH₂Ph): The ether oxygen is an electron-donating group through resonance, which tends to shield the aromatic protons, particularly those in the ortho and para positions. The benzyloxy group itself contributes two distinct sets of proton signals: the methylene protons (-CH₂-) and the protons of the phenyl ring.

The interplay of these effects results in a complex and informative ¹H NMR spectrum, particularly in the aromatic region.

Predicted ¹H NMR Spectrum Analysis

As of the writing of this guide, a publicly available, fully characterized ¹H NMR spectrum for this compound could not be located. Therefore, the following analysis is a high-fidelity prediction based on established NMR principles and spectral data from analogous compounds, including 2-fluorobenzoic acid[2], 4-fluorobenzoic acid[3], and 4-benzyloxybenzoic acid.

Table 1: Predicted ¹H NMR Data for this compound

SignalPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Assignment
A~11-13broad singlet--COOH
B~7.9-8.1triplet of doubletsJ(H-F) ≈ 8.0, J(H-H) ≈ 8.0H-6
C~7.3-7.5multiplet--OCH₂C₆H₅
D~6.9-7.1doublet of doubletsJ(H-H) ≈ 8.0, J(H-F) ≈ 2.0H-5
E~6.8-7.0doublet of doubletsJ(H-F) ≈ 12.0, J(H-H) ≈ 2.0H-3
F~5.2singlet--OCH₂ Ph
Detailed Peak-by-Peak Interpretation:
  • Carboxylic Acid Proton (A): This proton is expected to be significantly downfield, likely appearing as a broad singlet between 11 and 13 ppm. Its broadness is a result of chemical exchange and hydrogen bonding with the solvent or other molecules. This signal would disappear upon the addition of a few drops of D₂O to the NMR tube, a common method for identifying acidic protons.

  • Aromatic Proton H-6 (B): This proton is ortho to the carboxylic acid group and meta to both the fluorine and the benzyloxy group. The deshielding effect of the ortho-carboxylic acid group will likely make this the most downfield of the aromatic protons on the benzoic acid ring. It is expected to be a triplet of doublets due to coupling with H-5 and the fluorine at C-2.

  • Benzyloxy Phenyl Protons (C): The five protons on the phenyl ring of the benzyloxy group are expected to appear as a multiplet in the range of 7.3 to 7.5 ppm.

  • Aromatic Proton H-5 (D): This proton is ortho to the benzyloxy group and meta to both the fluorine and the carboxylic acid. The electron-donating benzyloxy group will shield this proton relative to H-6. It is predicted to be a doublet of doublets due to coupling with H-6 and a smaller coupling to the fluorine at C-2.

  • Aromatic Proton H-3 (E): This proton is ortho to both the fluorine and the carboxylic acid group, and meta to the benzyloxy group. The strong ortho coupling to the fluorine atom will result in a significant splitting of this signal. It is predicted to be a doublet of doublets with a large H-F coupling constant.

  • Methylene Protons (F): The two methylene protons of the benzyloxy group are chemically equivalent and are expected to appear as a sharp singlet around 5.2 ppm.

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section provides a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

I. Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is a good first choice due to its ability to dissolve many carboxylic acids and to slow down the exchange of the acidic proton, often resulting in a sharper -COOH signal. Deuterated chloroform (CDCl₃) is another option, though the acidic proton may be broader or not observed.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

II. Instrument Parameters (for a 400 MHz Spectrometer)
  • Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).

    • Spectral Width (SW): Set to approximately 16 ppm to ensure all signals, from the downfield carboxylic acid proton to the upfield standard, are captured.

    • Number of Scans (NS): Acquire 16 to 32 scans for a good signal-to-noise ratio.

    • Relaxation Delay (D1): A delay of 1-2 seconds between scans is typically sufficient.

    • Acquisition Time (AQ): Set to 2-4 seconds to ensure good digital resolution.

III. Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz is standard) to the Free Induction Decay (FID) and perform a Fourier transform.

  • Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption peaks. Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Integration and Peak Picking: Integrate the signals to determine the relative number of protons for each peak. Pick the peaks to determine their exact chemical shifts and coupling constants.

Visualization of Key Concepts

To further clarify the structural relationships and the NMR analysis, the following diagrams are provided.

Figure 1: Molecular structure of this compound with proton numbering.

G cluster_workflow ¹H NMR Workflow SamplePrep Sample Preparation (5-10 mg in 0.6 mL solvent) Acquisition Data Acquisition (400 MHz Spectrometer) SamplePrep->Acquisition Insert Sample Processing Data Processing (FT, Phasing, Baseline Correction) Acquisition->Processing Generate FID Analysis Spectral Analysis (Integration, Peak Picking, Interpretation) Processing->Analysis Generate Spectrum

Figure 2: A simplified workflow for acquiring and processing the ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. A thorough understanding of the substituent effects of the carboxylic acid, fluorine, and benzyloxy groups allows for a detailed and accurate interpretation of the spectrum. While this guide provides a high-fidelity prediction of the spectrum, experimental verification remains the gold standard in chemical analysis. The provided experimental protocol offers a robust method for obtaining a high-quality spectrum for this and similar compounds, which is an indispensable step in the rigorous characterization of novel chemical entities in the field of drug development.

References

An In-Depth Technical Guide to the FTIR Analysis of 4-(Benzyloxy)-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Senior Application Scientist, Advanced Analytical Technologies

Introduction: The Role of Vibrational Spectroscopy in Pharmaceutical Intermediate Characterization

In the landscape of modern drug development, the rigorous characterization of synthetic intermediates is a cornerstone of ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). 4-(Benzyloxy)-2-fluorobenzoic acid is a key building block in the synthesis of various complex molecules, making the unambiguous confirmation of its molecular structure a critical quality control checkpoint. Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid, reliable, and non-destructive analytical technique for this purpose. It provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups.

This guide provides a comprehensive technical overview of the principles, experimental protocols, and data interpretation involved in the FTIR analysis of this compound. It is designed for researchers, analytical scientists, and quality control professionals who require a deep, field-proven understanding of how to apply FTIR for structural verification and purity assessment.

Theoretical Framework: Predicting the Vibrational Landscape of this compound

The power of FTIR spectroscopy lies in its ability to correlate specific absorption bands with the vibrations of particular chemical bonds. The structure of this compound contains several key functional groups, each with characteristic vibrational frequencies. A predictive analysis based on established principles is the first step in a robust interpretation.

  • The Carboxylic Acid Moiety (-COOH): This is the most prominent feature in the expected spectrum. Due to strong intermolecular hydrogen bonding, which forms a dimeric structure, the hydroxyl (O-H) stretching vibration is one of the most recognizable bands in infrared spectroscopy.[1][2] It manifests as an exceptionally broad and strong absorption band spanning from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[3][4] This broadness is a direct consequence of the hydrogen bonding modulating the vibrational energy levels. The carbonyl (C=O) group of an aromatic carboxylic acid gives rise to a very strong and sharp absorption peak, typically found between 1710 and 1680 cm⁻¹.[5] Conjugation with the benzene ring slightly lowers this frequency compared to saturated carboxylic acids.[4][6] Additionally, two other vibrations associated with the carboxylic acid group are the C-O stretch, appearing in the 1320-1210 cm⁻¹ region, and a broad O-H out-of-plane bend (or "wag") centered around 960-900 cm⁻¹.[1][3]

  • The Aromatic Systems: The molecule contains two benzene rings. Their C=C stretching vibrations within the rings typically produce a series of medium-to-sharp bands in the 1625-1450 cm⁻¹ region.[3] The aromatic C-H stretching vibrations are expected to appear as weaker bands just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[7]

  • The Benzyl Ether Linkage (Ar-O-CH₂-Ar): This group contributes two important sets of signals. The C-O-C ether linkage will produce a strong asymmetric stretching band, typically found around 1250-1200 cm⁻¹. This may overlap with the C-O stretch of the carboxylic acid. The methylene (-CH₂) group introduces aliphatic C-H stretching vibrations, which are expected as medium-intensity bands in the 2950-2850 cm⁻¹ region.[7]

  • The Carbon-Fluorine Bond (Ar-F): The C-F bond provides a highly characteristic and strong absorption band. For aryl fluorides, this stretching vibration is typically observed in the 1250-1120 cm⁻¹ region. Its high intensity is due to the large change in dipole moment during the vibration.

Experimental Protocol: A Self-Validating Workflow for High-Fidelity Data Acquisition

The trustworthiness of any spectral data is predicated on a meticulous and well-controlled experimental procedure. The following protocol describes a standard method for analyzing a solid sample like this compound using the potassium bromide (KBr) pellet technique.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Scientific Nicolet iS5)

  • Hydraulic Press and Pellet Die

  • Agate Mortar and Pestle

  • Analytical Balance

  • Drying Oven

Reagents:

  • This compound sample (crystalline or powder form).[8]

  • FTIR-grade Potassium Bromide (KBr), desiccated.

Step-by-Step Methodology:

  • Sample and Reagent Preparation:

    • Dry the FTIR-grade KBr in an oven at 110°C for at least 4 hours to remove any adsorbed water, which has a strong IR signal. Store in a desiccator.

    • Weigh approximately 1-2 mg of the this compound sample.

    • Weigh approximately 150-200 mg of the dried KBr. The optimal sample-to-KBr ratio is about 1:100.

  • Homogenization:

    • Transfer a small amount of KBr to the agate mortar and grind gently to create a fine, uniform base layer.

    • Add the weighed sample to the mortar.

    • Add the remaining KBr and grind the mixture thoroughly for 2-3 minutes. The goal is to achieve a fine, homogeneous powder with a consistency similar to flour. Causality: Inadequate grinding leads to scattering of infrared radiation (the Christiansen effect), causing distorted peak shapes and a sloping baseline.

  • Pellet Formation:

    • Carefully transfer the powdered mixture into the pellet die.

    • Assemble the die and place it in the hydraulic press.

    • Apply pressure (typically 8-10 tons) for approximately 2 minutes. Causality: The pressure causes the KBr to flow and fuse, creating a transparent or translucent disc that is free of voids and cracks.

    • Carefully release the pressure and disassemble the die to retrieve the pellet. A high-quality pellet should be clear and solid.

  • Data Acquisition:

    • Place the empty sample holder into the spectrometer's sample compartment.

    • Acquire Background Spectrum: Run a background scan (typically 16-32 scans at a resolution of 4 cm⁻¹). This captures the spectral signature of the atmospheric CO₂ and water vapor, as well as the instrument's own optical bench, which will be subtracted from the sample spectrum.

    • Acquire Sample Spectrum: Mount the KBr pellet in the sample holder and place it back into the spectrometer.

    • Acquire the sample spectrum using the same parameters as the background scan. The instrument software will automatically ratio the sample scan against the background scan to produce the final transmittance or absorbance spectrum.

Diagram: Experimental Workflow for FTIR Analysis

FTIR_Workflow start Start prep_sample Prepare Sample (1-2 mg sample + 200 mg KBr) start->prep_sample grind Grind Mixture (Homogenize in mortar) prep_sample->grind press Press Pellet (8-10 tons pressure) grind->press sample Acquire Sample Spectrum (Pellet) press->sample Insert Pellet background Acquire Background Spectrum (Air) background->sample process Process Data (Background Subtraction) sample->process analyze Analyze & Interpret Final Spectrum process->analyze end_node End analyze->end_node

Caption: Standard operating procedure for solid-state FTIR analysis using the KBr pellet method.

Spectral Analysis and Data Interpretation

The resulting FTIR spectrum is a plot of infrared intensity versus wavenumber. The key absorption bands are analyzed to confirm the presence of the expected functional groups.

Table 1: Key Vibrational Mode Assignments for this compound
Wavenumber (cm⁻¹) RangeVibrational ModeFunctional GroupExpected Intensity & Characteristics
3300 - 2500O-H StretchCarboxylic AcidVery Strong, Very Broad
3100 - 3000C-H StretchAromaticMedium to Weak, Sharp
2950 - 2850C-H StretchAliphatic (-CH₂-)Medium, Sharp
1710 - 1680C=O StretchCarboxylic AcidVery Strong, Sharp
1620 - 1450C=C StretchAromatic RingMedium to Strong, Multiple Sharp Bands
1320 - 1210C-O StretchCarboxylic AcidStrong
1250 - 1200C-O-C Asymmetric StretchAryl-Alkyl EtherStrong
1250 - 1120C-F StretchAryl FluorideStrong, Sharp
960 - 900O-H Out-of-Plane BendCarboxylic AcidMedium, Broad

Interpretation Narrative:

The primary confirmation of the carboxylic acid functionality is the simultaneous presence of the extremely broad O-H stretch from 3300-2500 cm⁻¹ and the intense, sharp carbonyl (C=O) peak around 1695 cm⁻¹.[5] The presence of the benzyloxy group is confirmed by the aliphatic C-H stretching bands just below 3000 cm⁻¹ and the strong C-O-C ether stretch around 1230 cm⁻¹.[7] The aromatic nature of the compound is validated by the C=C ring stretches in the 1620-1450 cm⁻¹ "fingerprint" region and the weak C-H stretches above 3000 cm⁻¹. Finally, a strong, sharp band in the 1250-1120 cm⁻¹ region serves as definitive evidence for the C-F bond, a crucial structural element of this molecule.

Diagram: Molecular Structure and Key Vibrational Correlations

Caption: Key functional groups of this compound and their corresponding IR absorption regions.

Conclusion: FTIR as a Foundational Tool in Process and Quality Control

The FTIR analysis of this compound is a powerful and efficient method for structural verification. The unique combination of a very broad O-H stretch, a strong carbonyl peak, characteristic aromatic and ether bands, and a robust C-F signal provides a high-confidence confirmation of molecular identity. In a drug development pipeline, this technique is invaluable for incoming raw material inspection, reaction monitoring (e.g., disappearance of starting materials and appearance of the product), and final product release testing. By understanding the causal relationships between molecular structure and spectral features, scientists can leverage FTIR not just as a fingerprinting tool, but as a deep diagnostic method to ensure the integrity of critical pharmaceutical intermediates.

References

4-(Benzyloxy)-2-fluorobenzoic Acid: A Comprehensive Technical Guide for Chemical Synthesis and Application

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of Fluorinated Building Blocks

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties. The unique electronic properties of fluorine, including its high electronegativity and ability to form strong carbon-fluorine bonds, can significantly enhance metabolic stability, binding affinity, and bioavailability of bioactive molecules. Within the arsenal of fluorinated building blocks, 4-(Benzyloxy)-2-fluorobenzoic acid has emerged as a particularly valuable synthon. Its trifunctional nature, featuring a carboxylic acid for versatile coupling reactions, a fluorine atom to impart desirable electronic effects, and a benzyl ether that serves as a stable yet cleavable protecting group, provides a powerful platform for the synthesis of complex molecular architectures. This in-depth technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, tailored for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of a chemical building block is paramount for its effective utilization in synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 114045-96-4
Molecular Formula C₁₄H₁₁FO₃
Molecular Weight 246.23 g/mol
Appearance White to pale cream crystalline powder
Melting Point 165-169 °C[1]
Solubility Soluble in organic solvents such as DMF, DMSO, and alcohols.
Expected Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of both the fluorobenzoic acid and the benzyl group, as well as the characteristic singlet for the benzylic methylene protons. The protons on the fluorobenzoic acid ring will exhibit splitting patterns influenced by the fluorine atom and the other substituents. The carboxylic acid proton will appear as a broad singlet at the downfield end of the spectrum.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for all 14 carbon atoms in the molecule. The carbon atom attached to the fluorine will show a characteristic large one-bond coupling constant (¹JC-F). The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield shift.

  • FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid, a sharp C=O stretching vibration, C-O stretching bands for the ether and carboxylic acid, and aromatic C-H and C=C stretching vibrations. The C-F bond will also exhibit a characteristic stretching vibration in the fingerprint region.

  • Mass Spectrometry (MS): The mass spectrum, typically acquired using electrospray ionization (ESI), would be expected to show the molecular ion peak [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode. A prominent fragment ion corresponding to the loss of the benzyl group (C₇H₇•) leading to the tropylium cation at m/z 91 is a characteristic feature of benzyl ethers.[2]

Synthesis of this compound: A Step-by-Step Protocol

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis, starting from the readily available 2-fluoro-4-hydroxybenzoic acid and benzyl bromide. This reaction proceeds via an SN2 mechanism where the phenoxide, generated in situ, acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide.[3][4]

Reaction Scheme

Synthesis 2-Fluoro-4-hydroxybenzoic acid 2-Fluoro-4-hydroxybenzoic acid This compound This compound 2-Fluoro-4-hydroxybenzoic acid->this compound   Benzyl Bromide, K₂CO₃      DMF, 80°C   

Caption: Williamson Ether Synthesis of the target compound.

Detailed Experimental Protocol

This protocol is based on established procedures for Williamson ether synthesis of similar phenolic acids.[4]

Materials:

  • 2-Fluoro-4-hydroxybenzoic acid (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-4-hydroxybenzoic acid (1.0 eq) and anhydrous DMF. Stir the mixture at room temperature until the solid is completely dissolved.

  • Addition of Base: Add anhydrous potassium carbonate (2.0 eq) to the solution. The mixture will become a suspension.

  • Addition of Alkylating Agent: To the stirring suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C and maintain this temperature with stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into a beaker containing deionized water.

    • Acidify the aqueous mixture to pH ~3 with 1M HCl. A precipitate should form.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with deionized water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound as a white to pale cream solid.

Chemical Reactivity and Synthetic Utility

This compound is a versatile building block primarily due to the reactivity of its carboxylic acid group.

Amide Bond Formation: A Gateway to Bioactive Molecules

The carboxylic acid moiety can be readily converted to an amide via coupling with a primary or secondary amine. This reaction is a cornerstone of medicinal chemistry, as the amide bond is a key structural feature in a vast number of pharmaceuticals. The reaction is typically facilitated by a coupling agent to activate the carboxylic acid.

AmideCoupling cluster_reactants Reactants cluster_reagents Reagents Acid This compound Product Amide Product Acid->Product Amine R-NH₂ Amine->Product CouplingAgent Coupling Agent (e.g., HATU, EDC) CouplingAgent->Product Base Base (e.g., DIPEA) Base->Product

Caption: General scheme for amide bond formation.

Table 2: Common Coupling Reagents for Amide Bond Formation

Coupling ReagentDescription
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) - A highly efficient uronium-based coupling reagent.
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) - A water-soluble carbodiimide coupling agent, often used with an additive like HOBt.
DCC (N,N'-Dicyclohexylcarbodiimide) - A classic carbodiimide coupling agent, though the dicyclohexylurea byproduct can be difficult to remove.
Deprotection of the Benzyl Group

The benzyl ether serves as a robust protecting group for the phenolic hydroxyl. It is stable to a wide range of reaction conditions. When desired, the benzyl group can be removed to unmask the phenol, which can then be used for further functionalization. The most common method for benzyl ether deprotection is catalytic hydrogenation.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The unique structural features of this compound make it an attractive building block for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[5]

The fluorinated phenyl ring of this compound can engage in favorable interactions within the ATP-binding pocket of kinases, while the carboxylic acid provides a handle for introducing various side chains to enhance potency and selectivity. The benzyloxy group can be retained in the final molecule or deprotected and further elaborated.

While a specific FDA-approved drug containing the this compound moiety is not prominently documented, its utility is demonstrated in the synthesis of analogues of known kinase inhibitors and in the exploration of new chemical space for kinase-targeted drug discovery. For instance, it can be envisioned as a key component in the synthesis of novel inhibitors of protein kinase CK2, where substituted benzoic acids have shown significant activity.[6][7][8]

Conclusion

This compound is a high-value chemical building block with significant potential in medicinal chemistry and materials science. Its well-defined structure, predictable reactivity, and the strategic placement of its functional groups offer chemists a powerful tool for the synthesis of complex and biologically active molecules. The reliable synthetic route via Williamson ether synthesis, coupled with the versatile reactivity of the carboxylic acid, ensures its continued importance in the development of novel therapeutics, particularly in the ever-evolving field of kinase inhibitor research. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively harness the synthetic potential of this valuable compound.

References

An In-depth Technical Guide to the Initial Synthesis of 4-(Benzyloxy)-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the initial synthesis of 4-(Benzyloxy)-2-fluorobenzoic acid, a key intermediate in pharmaceutical research and drug development. The document details the strategic importance of this molecule, rooted in the beneficial properties imparted by its fluorinated and benzylated structure. A thorough examination of the Williamson ether synthesis, the primary synthetic route, is presented, including a detailed, step-by-step protocol, reaction mechanism, and critical process parameters. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights to ensure a successful and efficient synthesis.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

Fluorinated organic molecules are of paramount importance in modern drug discovery. The introduction of fluorine atoms into a molecular scaffold can significantly modulate a compound's physicochemical and pharmacokinetic properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This often leads to enhanced therapeutic efficacy, improved bioavailability, and longer drug half-lives.[1] Specifically, fluorinated benzoic acid derivatives have emerged as crucial building blocks for a new generation of pharmaceuticals.[1][2]

This compound is a particularly valuable intermediate due to its unique trifecta of functional groups: a carboxylic acid, a fluorine substituent, and a benzyl ether. The fluorine atom at the 2-position can influence the acidity of the carboxylic acid and participate in favorable interactions within the binding sites of target proteins.[1] The benzyloxy group at the 4-position not only serves as a versatile protecting group for the phenolic hydroxyl, allowing for selective functionalization of other parts of the molecule, but can also contribute to the overall pharmacological profile of the final compound.[3] This strategic combination of features makes this compound a sought-after precursor in the synthesis of a wide range of biologically active molecules, with applications in areas such as oncology, and the treatment of cardiovascular and neurological disorders.[4][5]

Retrosynthetic Analysis and Chosen Synthetic Strategy

A retrosynthetic analysis of this compound reveals two primary disconnection points: the ether linkage and the carboxylic acid group.[3] The most logical and widely adopted synthetic approach involves the formation of the ether bond via a Williamson ether synthesis. This strategy utilizes commercially available and relatively inexpensive starting materials: 2-fluoro-4-hydroxybenzoic acid and a benzyl halide.

Diagram 1: Retrosynthetic Analysis

G 4-(Benzyloxy)-2-fluorobenzoic_acid This compound Disconnection C-O bond disconnection (Williamson Ether Synthesis) 4-(Benzyloxy)-2-fluorobenzoic_acid->Disconnection Starting_Materials Starting Materials Disconnection->Starting_Materials 2-fluoro-4-hydroxybenzoic_acid 2-Fluoro-4-hydroxybenzoic acid Starting_Materials->2-fluoro-4-hydroxybenzoic_acid Benzyl_halide Benzyl halide (e.g., Benzyl bromide) Starting_Materials->Benzyl_halide

Caption: Retrosynthetic approach for this compound.

This approach is favored due to its reliability, scalability, and the generally high yields achievable under optimized conditions. The Williamson ether synthesis is a robust and well-established method for forming ethers from an alkoxide and an alkyl halide through an SN2 reaction.[6]

Detailed Synthetic Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound via the Williamson ether synthesis.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )QuantityMolesPuritySupplier
2-Fluoro-4-hydroxybenzoic acid156.1110.0 g0.064 mol≥98%Commercially Available
Benzyl Bromide171.0412.0 g (8.3 mL)0.070 mol≥99%Commercially Available
Potassium Carbonate (K₂CO₃)138.2119.5 g0.141 molAnhydrousCommercially Available
N,N-Dimethylformamide (DMF)73.09100 mL-AnhydrousCommercially Available
Ethyl Acetate88.11As needed-ACS GradeCommercially Available
1 M Hydrochloric Acid (HCl)36.46As needed--Commercially Available
Brine (Saturated NaCl solution)-As needed---
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-GranularCommercially Available
Experimental Procedure
  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-fluoro-4-hydroxybenzoic acid (10.0 g, 0.064 mol) and anhydrous potassium carbonate (19.5 g, 0.141 mol).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (100 mL) to the flask.

  • Formation of the Phenoxide: Stir the mixture at room temperature under a nitrogen atmosphere for 30 minutes. The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide ion.[7]

  • Addition of Benzylating Agent: Slowly add benzyl bromide (8.3 mL, 0.070 mol) to the reaction mixture dropwise over 15 minutes.

  • Reaction: Heat the reaction mixture to 80 °C and maintain this temperature with stirring for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Work-up: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. Pour the reaction mixture into 500 mL of ice-cold water.

  • Acidification: Acidify the aqueous mixture to a pH of approximately 2 by the slow addition of 1 M hydrochloric acid. A white precipitate of the crude product will form.

  • Isolation of Crude Product: Collect the precipitate by vacuum filtration and wash the solid with cold water (3 x 50 mL).

  • Purification: Recrystallize the crude product from a mixture of ethanol and water to yield pure this compound as a white solid.

  • Drying: Dry the purified product in a vacuum oven at 60 °C overnight.

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Mechanism and Causality of Experimental Choices

The synthesis proceeds via a classic Williamson ether synthesis, which is an SN2 reaction.

Diagram 2: Reaction Mechanism

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Phenol 2-Fluoro-4-hydroxybenzoic acid Base K₂CO₃ Phenoxide Potassium 2-fluoro-4-oxybenzoate (Phenoxide intermediate) Phenol->Phenoxide Deprotonation Phenoxide_2 Phenoxide intermediate Benzyl_Bromide Benzyl Bromide Product This compound Phenoxide_2->Product SN2 Nucleophilic Attack

References

An In-depth Technical Guide to the Discovery of 4-(Benzyloxy)-2-fluorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive framework for the exploration of 4-(benzyloxy)-2-fluorobenzoic acid derivatives, a promising scaffold in medicinal chemistry. The strategic incorporation of a 2-fluoro substituent and a 4-benzyloxy group onto the benzoic acid core presents a unique combination of electronic and steric properties that are advantageous for drug design. The fluorine atom can enhance metabolic stability and binding affinity, while the benzyloxy group offers a versatile handle for further chemical modification and can engage in key interactions with biological targets. This guide details a strategic workflow for the synthesis, purification, and characterization of these derivatives. Furthermore, it outlines a comprehensive screening cascade for evaluating their biological activity and provides insights into prospective structure-activity relationships (SAR). This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.

Introduction: The Rationale for Investigating this compound Derivatives

The benzoic acid scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] The strategic functionalization of the phenyl ring allows for the fine-tuning of a molecule's physicochemical properties, thereby optimizing its pharmacokinetic and pharmacodynamic profile. The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, lipophilicity, and binding affinity to target proteins.[2] The 2-fluoro substitution on the benzoic acid ring, in particular, can influence the acidity of the carboxyl group and introduce favorable electronic interactions.

The 4-benzyloxy moiety serves a dual purpose. It can act as a protecting group for a phenol, allowing for selective reactions at other positions, and it can also play a crucial role in ligand-receptor binding through hydrogen bonding and π-stacking interactions.[3] The combination of these two substituents on the benzoic acid core creates a scaffold with significant potential for the development of novel enzyme inhibitors, anticancer agents, and other therapeutics.[4][5][6]

This guide provides a detailed roadmap for the synthesis and evaluation of a library of derivatives based on the this compound core, with a focus on establishing a robust and efficient discovery workflow.

Synthetic Strategy and Methodologies

The successful exploration of the this compound scaffold hinges on a reliable and versatile synthetic route. The overall strategy involves the initial synthesis of the core benzoic acid, followed by the derivatization of the carboxylic acid functionality to generate a diverse library of amides and esters.

G cluster_0 PART 1: Core Synthesis cluster_1 PART 2: Derivatization 2,4-Difluorobenzoic Acid 2,4-Difluorobenzoic Acid 4-Fluoro-2-hydroxybenzoic Acid 4-Fluoro-2-hydroxybenzoic Acid 2,4-Difluorobenzoic Acid->4-Fluoro-2-hydroxybenzoic Acid NaOH, DMSO, 130°C This compound This compound 4-Fluoro-2-hydroxybenzoic Acid->this compound BnBr, K2CO3, DMF Core_Acid 4-(Benzyloxy)-2- fluorobenzoic Acid Acid Chloride 4-(Benzyloxy)-2- fluorobenzoyl Chloride Core_Acid->Acid Chloride SOCl2 or (COCl)2 Amide Derivatives Amide Derivatives Acid Chloride->Amide Derivatives R1R2NH, Base Ester Derivatives Ester Derivatives Acid Chloride->Ester Derivatives R'OH, Base

Caption: Proposed synthetic workflow for this compound and its derivatives.

Synthesis of the Core Scaffold: this compound

A robust synthesis of the core acid is paramount. A plausible and efficient two-step approach starts from the commercially available 2,4-difluorobenzoic acid.

Step 1: Selective Hydrolysis to 4-Fluoro-2-hydroxybenzoic Acid

The selective nucleophilic aromatic substitution of the fluorine atom at the 2-position is achieved by heating 2,4-difluorobenzoic acid with sodium hydroxide in a polar aprotic solvent like DMSO.[7] The ortho-position is more activated towards nucleophilic attack due to the electron-withdrawing effect of the carboxylic acid group.

Step 2: Williamson Ether Synthesis

The resulting 4-fluoro-2-hydroxybenzoic acid is then subjected to a Williamson ether synthesis to introduce the benzyloxy group. This is typically achieved by reacting the phenol with benzyl bromide in the presence of a weak base such as potassium carbonate in a solvent like DMF.

Preparation of Amide and Ester Derivatives

With the core acid in hand, a library of derivatives can be readily prepared. The most common approach involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with a nucleophile (an amine or alcohol).

2.2.1. Formation of 4-(Benzyloxy)-2-fluorobenzoyl Chloride

The carboxylic acid can be converted to the corresponding acid chloride using standard reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The use of a catalytic amount of DMF with oxalyl chloride is a common practice for this transformation.[4]

2.2.2. Amide Coupling

The crude or purified acid chloride can then be reacted with a wide range of primary and secondary amines in the presence of a base (e.g., triethylamine or pyridine) in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to yield the desired amide derivatives.[8]

2.2.3. Esterification

Similarly, ester derivatives can be synthesized by reacting the acid chloride with various alcohols in the presence of a base. Alternatively, direct esterification of the carboxylic acid can be achieved using methods like Fischer esterification (refluxing in the alcohol with a catalytic amount of strong acid).[8]

Representative Experimental Protocols

The following protocols are provided as a guide for the synthesis and purification of the core scaffold and a representative amide derivative.

Protocol for the Synthesis of this compound

Step A: Synthesis of 4-Fluoro-2-hydroxybenzoic Acid

  • To a solution of 2,4-difluorobenzoic acid (1 eq.) in DMSO, add sodium hydroxide (2 eq.).

  • Heat the reaction mixture to 130 °C and stir for 8-12 hours, monitoring the reaction by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Acidify the aqueous solution to pH 2-3 with concentrated HCl, which will cause the product to precipitate.

  • Filter the solid, wash with water, and dry under vacuum to yield 4-fluoro-2-hydroxybenzoic acid.

Step B: Synthesis of this compound

  • To a solution of 4-fluoro-2-hydroxybenzoic acid (1 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.).

  • Stir the suspension at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 eq.) dropwise to the reaction mixture.

  • Heat the mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture and pour it into cold water.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Protocol for the Synthesis of a Representative Amide Derivative
  • To a solution of this compound (1 eq.) in anhydrous DCM, add oxalyl chloride (1.5 eq.) followed by a catalytic amount of DMF at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 4-(benzyloxy)-2-fluorobenzoyl chloride.

  • Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

  • Add a solution of the desired amine (1.1 eq.) and triethylamine (1.5 eq.) in DCM dropwise.

  • Stir the reaction at room temperature for 4-8 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude amide by column chromatography.

Characterization of Derivatives

Thorough characterization of all synthesized compounds is crucial to confirm their identity and purity. The following techniques are recommended:

Technique Purpose Expected Observations for a Representative Amide
¹H NMR Structural elucidation and confirmation of proton environments.Signals corresponding to the benzylic protons, aromatic protons of both phenyl rings, and the amide N-H proton.
¹³C NMR Confirmation of the carbon skeleton.Resonances for the carbonyl carbon, aromatic carbons, and the benzylic carbon.
¹⁹F NMR To confirm the presence and environment of the fluorine atom.A singlet or multiplet in the characteristic region for an aryl fluoride.
FT-IR Identification of key functional groups.Characteristic stretches for the amide C=O and N-H bonds, as well as C-O and C-F bonds.
HRMS Determination of the exact mass and molecular formula.A molecular ion peak corresponding to the calculated exact mass of the target compound.
Purity Analysis (HPLC) To determine the purity of the final compound.A single major peak indicating a high level of purity (>95%).

Biological Evaluation: A Strategic Screening Workflow

Given the diverse biological activities of related benzoic acid derivatives, a tiered screening approach is recommended to efficiently identify promising lead compounds.

G cluster_0 Screening Cascade Library Library of 4-(Benzyloxy)-2-fluorobenzoic Acid Derivatives Primary_Screening Primary Screening (e.g., Enzyme Inhibition Assays, Anticancer Cell Viability) Library->Primary_Screening Hit_Confirmation Hit Confirmation & Dose-Response Primary_Screening->Hit_Confirmation Secondary_Assays Secondary Assays (e.g., Selectivity Profiling, Mechanism of Action Studies) Hit_Confirmation->Secondary_Assays Lead_Optimization Lead Optimization (SAR-guided Synthesis) Secondary_Assays->Lead_Optimization

Caption: A tiered workflow for the biological evaluation of this compound derivatives.

Primary Screening

The initial screening should be broad, covering a range of potential therapeutic areas based on the known activities of similar scaffolds.

  • Enzyme Inhibition Assays: Based on the prevalence of benzoic acid derivatives as enzyme inhibitors, screening against a panel of relevant enzymes is a logical starting point. Examples could include kinases, proteases, or metabolic enzymes like monoamine oxidase.[3]

  • Anticancer Activity: The cytotoxicity of the derivatives should be evaluated against a panel of cancer cell lines representing different tumor types (e.g., breast, lung, colon).[5][6][9] A standard MTT or similar cell viability assay can be employed.

Hit Confirmation and Secondary Assays

Compounds that show significant activity in the primary screens ("hits") should be subjected to further testing to confirm their activity and elucidate their mechanism of action.

  • Dose-Response Studies: Determine the IC₅₀ or EC₅₀ values of the confirmed hits to quantify their potency.

  • Selectivity Profiling: Assess the selectivity of the active compounds against related enzymes or cell lines to identify potential off-target effects.

  • Mechanism of Action Studies: For anticancer hits, assays to determine the mode of cell death (e.g., apoptosis vs. necrosis) and effects on the cell cycle can be performed.[6]

Prospective Structure-Activity Relationship (SAR) Analysis

The systematic derivatization and biological evaluation of the compound library will allow for the development of a robust SAR. The following are key structural features to investigate:

G cluster_0 Key SAR Interrogation Points A Amide/Ester Substituent (R1, R2) B Benzyloxy Ring Substituents (R3) C Benzoic Acid Core Modifications

Caption: Key regions for SAR exploration on the this compound scaffold.

  • The Amide/Ester Moiety (R¹ and R²): The nature of the substituents on the amide nitrogen or the alcohol portion of the ester will significantly impact activity. A wide range of aliphatic, aromatic, and heterocyclic amines and alcohols should be explored to probe the size, lipophilicity, and electronic requirements of the binding pocket.

  • The Benzyloxy Ring (R³): Substitution on the phenyl ring of the benzyloxy group can modulate electronic properties and provide additional interaction points with the target. Both electron-donating and electron-withdrawing groups should be investigated at the ortho, meta, and para positions.

  • The Benzoic Acid Core: While this guide focuses on the 4-(benzyloxy)-2-fluoro substitution pattern, modifications to this core, such as shifting the position of the fluorine atom or replacing the benzyloxy group with other linkers, can provide valuable SAR insights.

Conclusion

The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents. Its synthesis is accessible, and the core structure is readily amenable to diversification. The strategic workflow outlined in this guide, encompassing synthesis, characterization, and a tiered biological screening cascade, provides a robust framework for identifying and optimizing lead compounds. The subsequent elucidation of the structure-activity relationships will be critical in guiding the development of potent and selective drug candidates.

References

Introduction: A Multifaceted Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4-(Benzyloxy)-2-fluorobenzoic Acid for Drug Discovery Applications

This compound has emerged as a strategically important building block in the lexicon of medicinal chemistry. Its structure is not a random assortment of functional groups but a carefully orchestrated arrangement that offers chemists a trifecta of desirable attributes for drug design: a versatile carboxylic acid "handle," a metabolically robust fluorine substituent, and a readily cleavable benzyloxy protecting group. This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its strategic application in the development of novel therapeutics. As a senior application scientist, the focus here is not merely on protocols but on the underlying rationale—the "why" behind the "how"—that empowers researchers to leverage this molecule to its fullest potential.

Physicochemical & Structural Characteristics

A thorough understanding of a molecule's physical and chemical properties is the foundation of its effective application. This compound is a white to pale cream crystalline solid, and its key characteristics are summarized below. These properties influence its solubility, reactivity, and handling in a laboratory setting.

PropertyValueSource
CAS Number 114045-96-4[1][2][3]
Molecular Formula C₁₄H₁₁FO₃[1]
Molecular Weight 246.23 g/mol [1]
Melting Point 163-169 °C[1][2]
Appearance White to pale cream crystals or powder[2]
Purity (Typical) ≥97.5%[2]

Synthesis of this compound: A Generalized Protocol

The synthesis of this compound is typically achieved through a straightforward, high-yielding process that capitalizes on fundamental organic reactions. The most common route involves the protection of a phenolic hydroxyl group as a benzyl ether. This self-validating protocol ensures high purity and reliable outcomes.

Core Principle: Williamson Ether Synthesis

The core of the synthesis is the Williamson ether synthesis, where an alkoxide (in this case, a phenoxide) acts as a nucleophile to displace a halide from an alkyl halide (benzyl bromide). This method is highly efficient for forming ethers.

Experimental Protocol: Synthesis from 2-Fluoro-4-hydroxybenzoic Acid

Objective: To synthesize this compound via benzylation of 2-fluoro-4-hydroxybenzoic acid.

Materials:

  • 2-Fluoro-4-hydroxybenzoic acid

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • Hydrochloric acid (1M HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 2-fluoro-4-hydroxybenzoic acid (1.0 equivalent) and anhydrous potassium carbonate (2.5 equivalents).

  • Solvent Addition: Add anhydrous DMF to the flask to dissolve the starting materials. The volume should be sufficient to create a stirrable slurry.

  • Reagent Addition: Add benzyl bromide (1.2 equivalents) to the reaction mixture dropwise at room temperature.

  • Reaction Execution: Heat the mixture to 60-70 °C and allow it to stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material.[4][5]

  • Workup - Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature and pour it into water. Acidify the aqueous mixture to a pH of ~2-3 using 1M HCl. This will protonate the carboxylic acid, making it extractable into an organic solvent. Extract the product three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically purified by recrystallization from a solvent system like ethyl acetate/hexanes to yield this compound as a pure solid.

Strategic Value in Drug Discovery

The true power of this compound lies in the distinct roles played by each of its functional groups. These features make it a highly adaptable scaffold for building complex molecules with tailored pharmacological profiles.

The Fluorine Advantage: Enhancing Drug-Like Properties

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry.[6] The 2-fluoro substituent on this scaffold offers several key benefits:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, thereby increasing the drug's half-life and bioavailability.[7]

  • Enhanced Binding Affinity: Fluorine's high electronegativity can alter the electronic profile of the aromatic ring, leading to more favorable interactions (e.g., hydrogen bonds, dipole-dipole) with target proteins like enzymes or receptors.[6][7]

  • Modulation of pKa: The electron-withdrawing nature of fluorine acidifies the carboxylic acid proton, which can influence the molecule's ionization state, solubility, and ability to interact with biological targets.

The Carboxylic Acid: A Versatile Chemical Handle

The benzoic acid moiety is the primary point of diversification. It provides a reactive site for a wide range of chemical transformations, most commonly the formation of amides or esters.[6] This allows for the straightforward coupling of the scaffold to other fragments, enabling chemists to explore structure-activity relationships (SAR) by systematically modifying the molecule's periphery.[7]

The Benzyl Group: A Robust and Removable Shield

The benzyloxy group serves as a versatile and robust protecting group for the phenolic oxygen.[8] This is critical because a free phenol can be reactive under various conditions (e.g., acylation, oxidation). By protecting it as a benzyl ether, chemists can perform reactions selectively at the carboxylic acid site. The benzyl group can be easily removed later in the synthetic sequence, typically via catalytic hydrogenation, to unmask the phenol, which may be a crucial pharmacophore for target engagement.

G cluster_0 Core Scaffold: this compound cluster_1 Key Functional Groups & Roles cluster_2 Drug Discovery Workflow Core C₁₄H₁₁FO₃ Fluorine 2-Fluoro Group (Metabolic Stability, Binding) Core->Fluorine Carboxylic_Acid Carboxylic Acid (Reactive Handle for SAR) Core->Carboxylic_Acid Benzyloxy 4-Benzyloxy Group (Protecting Group) Core->Benzyloxy Step1 Step 1: Couple at Carboxylic Acid (e.g., Amide Bond Formation) Carboxylic_Acid->Step1 Step2 Step 2: Unmask Phenol (e.g., Hydrogenolysis) Benzyloxy->Step2 Step1->Step2 Final Final Bioactive Molecule Step2->Final

Caption: Logical workflow for utilizing the scaffold in drug discovery.

Application Workflow: Synthesis of a Hypothetical Kinase Inhibitor

To illustrate the practical utility of this compound, this section details a hypothetical, yet plausible, two-step synthesis of a kinase inhibitor. Many kinase inhibitors utilize a phenolic hydroxyl to form a critical hydrogen bond with the "hinge region" of the ATP binding pocket.

G A 4-(Benzyloxy)- 2-fluorobenzoic acid C Amide Coupling (EDC, HOBt) A->C B Amine Fragment (e.g., 4-aminopyridine) B->C D Protected Intermediate C->D Step 1 E Deprotection (H₂, Pd/C) D->E Step 2 F Final Kinase Inhibitor (with free phenol) E->F

Caption: Synthetic pathway for a hypothetical kinase inhibitor.

Protocol: Step 1 - Amide Coupling

Objective: To couple this compound with a hypothetical amine (e.g., 4-aminopyridine) to form a stable amide bond.

Materials:

  • This compound (1.0 eq)

  • 4-aminopyridine (1.1 eq)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 eq)

  • HOBt (Hydroxybenzotriazole) (1.5 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

Methodology:

  • Setup: Dissolve this compound, 4-aminopyridine, EDC, and HOBt in anhydrous DCM.

  • Base Addition: Add DIPEA to the mixture and stir at room temperature.

  • Reaction: Allow the reaction to proceed for 12-18 hours. Monitor completion by TLC.

  • Workup: Wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the crude product via flash column chromatography to yield the protected intermediate.

Protocol: Step 2 - Benzyl Group Deprotection

Objective: To cleave the benzyl ether to reveal the functionally critical phenolic hydroxyl group.

Materials:

  • Protected Intermediate from Step 1

  • Palladium on carbon (10% Pd/C, ~10 mol%)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

Methodology:

  • Setup: Dissolve the protected intermediate in methanol in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add the Pd/C catalyst to the solution.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., a Parr shaker or an H-Cube system) or use a balloon filled with hydrogen gas. Purge the system with hydrogen.

  • Reaction: Stir the reaction under a positive pressure of hydrogen at room temperature until TLC analysis indicates complete consumption of the starting material.

  • Workup: Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Purification: Wash the Celite pad with methanol and concentrate the combined filtrates. The resulting product is often pure, but can be further purified by chromatography or recrystallization if necessary.

Conclusion

This compound is far more than a simple chemical reagent; it is a sophisticated tool for modern drug discovery. Its pre-installed fluorine atom provides a metabolic shield and can enhance binding affinity, while the benzyloxy group offers robust protection for a future pharmacophoric element. The carboxylic acid serves as the linchpin for synthetic elaboration, allowing for the systematic construction of complex and diverse molecular architectures. By understanding and leveraging these distinct features, researchers and drug development professionals can accelerate the design and synthesis of next-generation therapeutics.

References

Methodological & Application

Application Notes and Protocols: Investigating 4-(benzyloxy)-2-fluorobenzoic acid in Retinal Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: A New Therapeutic Avenue for Retinopathies

Retinal disorders such as diabetic retinopathy (DR) and age-related macular degeneration (AMD) are leading causes of blindness, primarily driven by pathological neovascularization and vascular leakage.[1][2][3] Current treatments, predominantly anti-VEGF therapies, have revolutionized patient care but are not universally effective and can have drawbacks, necessitating the exploration of novel therapeutic strategies.[4][5][6] Emerging research has highlighted the critical role of the Rho/ROCK signaling pathway in the pathogenesis of these retinal diseases, making it a compelling target for new drug discovery.[7][8][9] This document provides a comprehensive guide for researchers on the potential applications and evaluation of 4-(benzyloxy)-2-fluorobenzoic acid, a compound of interest for its potential modulatory effects on pathways implicated in retinal disorders.

The Rho/ROCK Signaling Pathway: A Key Player in Retinal Pathophysiology

The Rho family of small GTPases and their downstream effectors, Rho-associated coiled-coil-containing protein kinases (ROCK), are pivotal regulators of cellular processes that are highly relevant to the development of retinal diseases.[10] These processes include cell adhesion, migration, and contraction. In the context of the retina, the Rho/ROCK pathway is implicated in:

  • Retinal Neovascularization: The formation of new, abnormal blood vessels is a hallmark of proliferative diabetic retinopathy and wet AMD.[11][12] The Rho/ROCK pathway contributes to this process by influencing endothelial cell migration and proliferation.[8]

  • Vascular Permeability: Breakdown of the blood-retinal barrier, leading to macular edema, is a major cause of vision loss in diabetic retinopathy.[7] ROCK activation can increase vascular permeability.

  • Inflammation: Leukocyte adhesion to the retinal microvasculature, an inflammatory response, is an early event in diabetic retinopathy and is promoted by the Rho/ROCK pathway.[7]

Given these critical roles, inhibitors of the Rho/ROCK pathway are being actively investigated as potential therapeutics for retinal disorders.[7][8][13]

This compound: A Compound of Interest

While direct studies on this compound in retinal disorders are emerging, its structural motifs are present in other compounds being investigated for ocular diseases.[4][14] The benzyloxy group and fluorinated benzoic acid core are recognized as valuable components in medicinal chemistry for their potential to influence a compound's physicochemical properties, such as lipophilicity and metabolic stability, which are crucial for drug delivery to the retina.[14] Based on its chemical structure, we hypothesize that this compound may act as a modulator of intracellular signaling pathways like Rho/ROCK, making it a candidate for investigation in retinal disorder research.

Experimental Workflows for Evaluating this compound

The following sections detail a series of in vitro and in vivo protocols to systematically evaluate the efficacy and mechanism of action of this compound in the context of retinal disorders.

Part 1: In Vitro Evaluation

In vitro assays are essential for initial screening, determining cellular effects, and elucidating the mechanism of action of a compound.[15][16]

Objective: To determine the optimal non-toxic concentration range of this compound for subsequent in vitro experiments.

Cell Lines:

  • Human Retinal Microvascular Endothelial Cells (HRMECs)

  • Retinal Pigment Epithelial (RPE) cells (e.g., ARPE-19)[15]

  • Human Müller Cells

Protocol:

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • Viability Assessment: Use a standard cell viability assay, such as the MTT or PrestoBlue™ assay, according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence and calculate the cell viability as a percentage of the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity.

Objective: To assess the effect of this compound on the migration of retinal endothelial cells, a key process in angiogenesis.[17]

Protocol:

  • Cell Seeding: Grow HRMECs to a confluent monolayer in 6-well plates.

  • Scratch Formation: Create a uniform "scratch" or wound in the monolayer using a sterile pipette tip.

  • Treatment: Wash the wells to remove detached cells and add fresh medium containing non-toxic concentrations of this compound or vehicle control.

  • Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, and 24 hours).

  • Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.

Objective: To evaluate the anti-angiogenic potential of this compound by assessing its ability to inhibit the formation of capillary-like structures by endothelial cells.[18]

Protocol:

  • Matrigel Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.

  • Cell Seeding and Treatment: Seed HRMECs onto the Matrigel-coated wells in the presence of various concentrations of this compound or vehicle control.

  • Incubation: Incubate for 4-12 hours to allow for tube formation.

  • Imaging: Visualize the tube-like structures using a microscope and capture images.

  • Data Analysis: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

Objective: To determine if this compound modulates the Rho/ROCK signaling pathway.

Protocol:

  • Cell Lysis: Treat HRMECs with a pro-angiogenic factor (e.g., VEGF) in the presence or absence of this compound for a specified time. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key proteins in the Rho/ROCK pathway, such as phosphorylated Myosin Light Chain (p-MLC) and total MLC, as well as RhoA and ROCK. Use a loading control like GAPDH or β-actin.

  • Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify the band intensities to determine the relative protein expression levels.

Part 2: In Vivo Evaluation

In vivo studies are crucial to validate the therapeutic potential of a compound in a living organism, mimicking the complexity of the disease.[15][19]

Objective: To assess the efficacy of this compound in a model of wet AMD.[1][20]

Protocol:

  • Animal Model: Use adult C57BL/6 mice.

  • Laser Photocoagulation: Anesthetize the mice and use a laser to rupture Bruch's membrane at several locations in the retina, inducing CNV.[1]

  • Compound Administration: Administer this compound via a suitable route (e.g., intravitreal injection, systemic administration) at various doses. A control group should receive the vehicle.

  • Fluorescein Angiography: At 7-14 days post-laser, perform fluorescein angiography to visualize and quantify the leakage from the CNV lesions.

  • Histological Analysis: Euthanize the mice and enucleate the eyes. Prepare retinal flat mounts or cross-sections and stain with isolectin B4 to visualize the vasculature.

  • Data Analysis: Measure the area and volume of the CNV lesions.

Objective: To evaluate the effect of this compound in a model of proliferative retinopathy, relevant to diabetic retinopathy and retinopathy of prematurity.[8][11]

Protocol:

  • Animal Model: Use neonatal C57BL/6 mouse pups.

  • Hyperoxia Exposure: At postnatal day 7 (P7), place the pups and their nursing dam in a hyperoxic chamber (75% oxygen) for 5 days.

  • Return to Normoxia: At P12, return the pups to room air. This induces relative hypoxia and triggers retinal neovascularization.

  • Compound Administration: Administer this compound from P12 to P17.

  • Retinal Analysis: At P17, euthanize the pups, enucleate the eyes, and prepare retinal flat mounts. Stain with isolectin B4.

  • Data Analysis: Quantify the areas of neovascularization and avascular retina.

Data Presentation and Visualization

Quantitative Data Summary
Assay Parameter Measured Example Metric
Cell ViabilityCytotoxicityIC50 (µM)
Wound HealingCell Migration% Wound Closure
Tube FormationAngiogenesisTotal Tube Length (µm)
Western BlotProtein ExpressionFold change in p-MLC/MLC
Laser-Induced CNVNeovascularizationCNV Lesion Volume (µm³)
OIR ModelNeovascularization% Retinal Neovascularization

Signaling Pathway and Workflow Diagrams

G cluster_0 Upstream Activators cluster_1 Rho/ROCK Pathway cluster_2 Cellular Responses VEGF VEGF RhoA RhoA-GTP VEGF->RhoA Hypoxia Hypoxia Hypoxia->RhoA ROCK ROCK RhoA->ROCK activates MLC MLC ROCK->MLC phosphorylates pMLC p-MLC MLC->pMLC Migration Endothelial Cell Migration pMLC->Migration Proliferation Endothelial Cell Proliferation pMLC->Proliferation Permeability Increased Vascular Permeability pMLC->Permeability Compound This compound Compound->ROCK inhibits?

Caption: Hypothetical mechanism of this compound in the Rho/ROCK pathway.

G start Start: Compound Synthesis and Characterization invitro In Vitro Screening (Viability, Migration, Tube Formation) start->invitro mechanistic Mechanism of Action Studies (e.g., Western Blot for Rho/ROCK) invitro->mechanistic invivo In Vivo Efficacy Models (Laser-CNV, OIR) mechanistic->invivo pkpd Pharmacokinetics and Pharmacodynamics invivo->pkpd lead_opt Lead Optimization pkpd->lead_opt preclinical Preclinical Development lead_opt->preclinical

Caption: Drug discovery workflow for retinal disorder therapeutics.

Conclusion

The protocols and application notes presented here provide a robust framework for the investigation of this compound as a potential therapeutic agent for retinal disorders. By systematically evaluating its effects on key pathological processes such as angiogenesis and vascular permeability, and by probing its mechanism of action, particularly in relation to the Rho/ROCK signaling pathway, researchers can effectively determine its potential for further development. This structured approach, combining both in vitro and in vivo models, is essential for advancing new treatments for these sight-threatening diseases.

References

Application Notes & Protocols: Synthesis of Novel Therapeutics from 4-(Benzyloxy)-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of 4-(Benzyloxy)-2-fluorobenzoic Acid in Medicinal Chemistry

This compound has emerged as a highly strategic starting material in the synthesis of novel therapeutics. Its unique trifecta of functionalities—a carboxylic acid amenable to diverse coupling reactions, a fluorine atom for modulation of physicochemical properties, and a readily cleavable benzyloxy protecting group—provides medicinal chemists with a versatile platform for the construction of complex molecular architectures.

The incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties. The high electronegativity and small atomic radius of the fluorine atom can significantly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. The ortho-fluoro substitution in the benzoic acid scaffold can also modulate the acidity of the carboxylic acid and influence the conformation of the molecule, potentially leading to improved target engagement.

The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl, which can be unmasked in later synthetic stages to introduce further diversity or to reveal a key pharmacophoric element. This guide provides detailed protocols for the application of this compound in the synthesis of key therapeutic classes, including MEK inhibitors and LFA-1 antagonists, highlighting the adaptability of this starting material in modern drug discovery.

Core Synthetic Strategies & Workflows

The journey from this compound to a potential therapeutic agent typically involves a series of key transformations. The following workflow diagram illustrates a generalized synthetic approach.

G cluster_0 Initial Scaffolding cluster_1 Core Structure Elaboration cluster_2 Final Stage Synthesis A This compound B Amide Coupling / Esterification A->B C Key Intermediate B->C D Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) C->D E Advanced Intermediate D->E F Deprotection (Removal of Benzyl Group) E->F H Optional Functional Group Interconversion E->H G Final Therapeutic Candidate F->G H->F

Caption: Generalized workflow for the synthesis of therapeutics from this compound.

Part 1: Synthesis of a MEK Inhibitor Analog

Mitogen-activated protein kinase (MEK) inhibitors, such as Trametinib, are a critical class of targeted cancer therapeutics. The 2-fluoro-4-iodophenyl moiety is a common feature in many MEK inhibitors. While Trametinib itself is synthesized from a different starting material, we can adapt the core synthetic logic to demonstrate the utility of a 4-(benzyloxy)-2-fluorophenyl intermediate.

Protocol 1: Synthesis of a 4-(Benzyloxy)-2-fluoro-iodobenzene Intermediate

This protocol outlines the conversion of this compound to a key iodinated intermediate, a crucial step for subsequent cross-coupling reactions.

Materials:

  • This compound

  • Silver nitrate (AgNO₃)

  • Iodine (I₂)

  • Acetonitrile (CH₃CN)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Hunsdiecker-type Reaction: To a solution of this compound (1.0 eq) in acetonitrile, add silver nitrate (1.1 eq). Stir the mixture at room temperature for 1 hour.

  • Add iodine (1.2 eq) to the reaction mixture and heat to 80 °C for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the silver salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a 1 M aqueous solution of sodium hydroxide, followed by brine.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(benzyloxy)-2-fluoro-iodobenzene.

Protocol 2: Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)

This protocol demonstrates the coupling of the iodinated intermediate with an appropriate amine, a common strategy in the synthesis of kinase inhibitors.

Materials:

  • 4-(Benzyloxy)-2-fluoro-iodobenzene

  • 3-Aminophenylacetamide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Procedure:

  • In a flame-dried Schlenk flask, combine 4-(benzyloxy)-2-fluoro-iodobenzene (1.0 eq), 3-aminophenylacetamide (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.10 eq), and sodium tert-butoxide (1.5 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene via syringe and heat the reaction mixture to 110 °C for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the coupled product.

Protocol 3: Deprotection to Yield the Phenolic MEK Inhibitor Analog

The final step involves the removal of the benzyl protecting group to reveal the active phenolic compound.

Materials:

  • The product from Protocol 2

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the benzylated intermediate (1.0 eq) in a mixture of methanol and ethyl acetate.

  • Add 10% Pd/C (0.1 eq by weight).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, carefully filter the reaction mixture through Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the final MEK inhibitor analog.

Quantitative Data Summary (Representative Yields):

StepReactionStarting MaterialProductTypical Yield (%)
1Hunsdiecker-type IodinationThis compound4-(Benzyloxy)-2-fluoro-iodobenzene60-70
2Buchwald-Hartwig Amination4-(Benzyloxy)-2-fluoro-iodobenzeneCoupled Amine Intermediate75-85
3Benzyl DeprotectionCoupled Amine IntermediateFinal Phenolic Product>95

Part 2: Synthesis of a Lifitegrast Analog Core

Lifitegrast is an LFA-1 antagonist used for the treatment of dry eye disease.[1] Its structure features a complex amide backbone. We can utilize this compound to construct a key fragment analogous to a portion of the Lifitegrast scaffold.

Protocol 4: Amide Coupling with a Chiral Amino Acid Ester

This protocol details the formation of an amide bond between this compound and a protected amino acid, a foundational step in building peptide-like structures.[2]

Materials:

  • This compound

  • (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoic acid methyl ester

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a solution of this compound (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF, add DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add a solution of (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoic acid methyl ester (1.1 eq) in DMF to the reaction mixture.

  • Stir at room temperature for 16 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired amide.

Protocol 5: Saponification of the Methyl Ester

This step hydrolyzes the methyl ester to the corresponding carboxylic acid, which can then be coupled to other fragments.

Materials:

  • The amide product from Protocol 4

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Dissolve the methyl ester in a mixture of THF and water (3:1).

  • Add lithium hydroxide (1.5 eq) and stir at room temperature for 4 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, acidify the reaction mixture to pH 3-4 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to yield the carboxylic acid fragment.

Visualization of the LFA-1 Antagonist Analog Synthesis Workflow:

G cluster_0 Fragment Coupling cluster_1 Functional Group Modification A This compound C Amide Coupling (EDC, HOBt) A->C B Amino Acid Ester B->C D Coupled Intermediate (Methyl Ester) C->D E Saponification (LiOH) D->E F Carboxylic Acid Fragment E->F

References

Application Notes and Protocols for N-Acylation with 4-(Benzyloxy)-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-Acylation in Modern Synthesis

N-acylation, the formation of an amide bond between a carboxylic acid and an amine, is a cornerstone of modern organic and medicinal chemistry.[1] This transformation is fundamental to the synthesis of peptides, pharmaceuticals, and a vast array of functional materials. The direct condensation of a carboxylic acid and an amine is kinetically slow due to a competing acid-base reaction.[2] Therefore, the activation of the carboxylic acid is necessary to facilitate this thermodynamically favorable process.[3] The choice of activating agent and reaction conditions is critical, influencing yield, purity, reaction time, and the preservation of stereochemical integrity, particularly in peptide synthesis.[4]

This guide provides a detailed experimental procedure for the N-acylation of a primary or secondary amine using 4-(benzyloxy)-2-fluorobenzoic acid, a versatile building block in medicinal chemistry. The presence of the fluorine atom can significantly influence the electronic properties, lipophilicity, and metabolic stability of the final molecule, making it a valuable moiety in drug discovery.[5] The benzyloxy group serves as a stable protecting group for the phenol, which can be removed at a later synthetic stage if required. We will explore two robust and widely adopted coupling methodologies: the carbodiimide-based approach using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxybenzotriazole (HOBt), and the aminium/uronium salt-based approach with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).

Mechanistic Underpinnings: Activating the Carboxyl Group

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The fundamental principle behind most coupling reagents is the in-situ generation of a highly reactive ester from the carboxylic acid.[2]

EDC/HOBt Pathway

The EDC-mediated coupling, often supplemented with HOBt, proceeds through a multi-step mechanism. Initially, the carboxylic acid attacks the carbodiimide (EDC) to form a highly reactive but unstable O-acylisourea intermediate.[2][3] This intermediate is susceptible to racemization and other side reactions. The additive, HOBt, plays a crucial role by intercepting the O-acylisourea to form a more stable HOBt-ester. This active ester is less prone to racemization and readily undergoes nucleophilic attack by the amine to form the desired amide bond, regenerating HOBt in the process.[3][6]

EDC_HOBt_Mechanism CarboxylicAcid R-COOH (4-(Benzyloxy)-2- fluorobenzoic acid) Acylisourea O-Acylisourea Intermediate (Highly Reactive) CarboxylicAcid->Acylisourea + EDC EDC EDC EDC->Acylisourea HOBt_Ester HOBt Active Ester (More Stable) Acylisourea->HOBt_Ester + HOBt Urea Urea Byproduct Acylisourea->Urea - H₂O HOBt HOBt HOBt->HOBt_Ester Amide Amide Product HOBt_Ester->Amide + R'-NH₂ HOBt_regen HOBt (Regenerated) HOBt_Ester->HOBt_regen Amine R'-NH₂ Amine->Amide

Caption: General mechanism of EDC/HOBt-mediated amide bond formation.[3]

HATU Pathway

HATU is a third-generation uronium/aminium salt coupling reagent known for its high efficiency and ability to suppress racemization.[7] The reaction is typically performed in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine.[8][9] The base deprotonates the carboxylic acid, and the resulting carboxylate anion attacks HATU to form a highly reactive OAt-active ester, releasing tetramethylurea as a byproduct.[8][10] The amine then attacks this active ester to yield the final amide. The pyridine nitrogen in the HOAt moiety is believed to accelerate the coupling step through a neighboring group effect.[8][11]

HATU_Mechanism CarboxylicAcid R-COOH (4-(Benzyloxy)-2- fluorobenzoic acid) Carboxylate Carboxylate Anion CarboxylicAcid->Carboxylate + Base Base Base (e.g., DIPEA) Base->Carboxylate OAt_Ester OAt-Active Ester (Highly Reactive) Carboxylate->OAt_Ester + HATU HATU HATU HATU->OAt_Ester Amide Amide Product OAt_Ester->Amide + R'-NH₂ TMU Tetramethylurea Byproduct OAt_Ester->TMU Amine R'-NH₂ Amine->Amide Troubleshooting Start Reaction Issue (Low Yield / Incomplete) CheckReagents Are reagents and solvents anhydrous? Start->CheckReagents DryReagents Action: Dry solvents, use fresh reagents. CheckReagents->DryReagents No CheckStoichiometry Is stoichiometry correct? (Coupling agent > 1.1 eq) CheckReagents->CheckStoichiometry Yes DryReagents->CheckStoichiometry AdjustStoichiometry Action: Increase equivalents of coupling agent/base. CheckStoichiometry->AdjustStoichiometry No CheckTempTime Is reaction time/temp sufficient? CheckStoichiometry->CheckTempTime Yes AdjustStoichiometry->CheckTempTime AdjustConditions Action: Increase reaction time or gently heat (40-50°C). CheckTempTime->AdjustConditions No SwitchReagent Are substrates sterically hindered? CheckTempTime->SwitchReagent Yes AdjustConditions->SwitchReagent UseHATU Action: Switch from EDC/HOBt to HATU. SwitchReagent->UseHATU Yes End Reaction Optimized SwitchReagent->End No UseHATU->End

References

Application Notes & Protocols: 4-(Benzyloxy)-2-fluorobenzoic Acid as a Versatile Precursor for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unpacking the Synthetic Potential of 4-(Benzyloxy)-2-fluorobenzoic Acid

This compound (CAS 114045-96-4) is a trifunctional synthetic building block of significant interest in medicinal chemistry and drug discovery.[1][2] Its value lies in the strategic arrangement of three key chemical motifs: a carboxylic acid, an ortho-fluorine substituent, and a para-benzyloxy protecting group. This unique combination allows for a series of controlled, sequential reactions to build complex heterocyclic scaffolds.

  • Carboxylic Acid (-COOH): This group is a versatile handle for chemical modification. It can be activated to form amides or esters, or it can participate directly in cyclization reactions, often through dehydration, to form lactones or lactams.[3]

  • Ortho-Fluorine (-F): The fluorine atom at the 2-position serves two critical roles. First, its high electronegativity activates the C-1 position, making the carboxylic acid a better electrophile. Second, and more importantly, it can act as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, which is a cornerstone of many cyclization strategies to form fused ring systems like quinolones.[4][5]

  • Para-Benzyloxy Group (-OBn): The benzyloxy group is a robust and widely used protecting group for the phenolic hydroxyl.[6][7] It is stable to a variety of reaction conditions, preventing the phenol from interfering with reactions at the carboxylic acid or ortho-position. Crucially, it can be removed cleanly under mild conditions via catalytic hydrogenolysis, revealing the phenol for further functionalization or to serve as a key pharmacophoric feature in the final molecule.[7][8]

This guide provides an in-depth look at the application of this compound as a precursor for two important classes of heterocycles: benzoxazinones and quinolones . We will explore the underlying chemical logic and provide detailed, actionable protocols for their synthesis.

Section 1: Synthesis of Benzoxazinone Scaffolds

Benzoxazinones are privileged heterocyclic motifs found in numerous biologically active compounds. The synthesis from this compound proceeds via a logical two-step sequence: N-acylation followed by cyclodehydration.

Rationale and Workflow

The overall strategy involves first converting the carboxylic acid into an N-acyl anthranilic acid derivative. This intermediate is then primed for intramolecular cyclization. A dehydrating agent is used to facilitate the nucleophilic attack of the amide's oxygen atom onto the carboxylic acid's carbonyl carbon, closing the ring and forming the benzoxazinone.

G A This compound B Step 1: N-Acylation (Amide Bond Formation) A->B R-COCl or (RCO)₂O Base (Pyridine or Et₃N) C N-Acyl-5-(benzyloxy)- -2-aminobenzoic Acid Intermediate B->C D Step 2: Cyclodehydration C->D Cyanuric Chloride or Acetic Anhydride E 2-Substituted-7-(benzyloxy)- 4H-3,1-benzoxazin-4-one D->E

Caption: General workflow for benzoxazinone synthesis.
Protocol 1: Synthesis of N-Acyl-2-amino-5-(benzyloxy)benzoic Acid

This protocol describes the initial acylation of an aminobenzoic acid. For the purpose of this guide, we will first consider the transformation of the starting material into the corresponding aminobenzoic acid, which is a necessary precursor for this specific pathway. The conversion from a fluoro to an amino group can be achieved through various methods, such as nucleophilic substitution with ammonia or an ammonia equivalent under pressure, or more complex multi-step sequences. A more direct route to the target benzoxazinone involves starting with the corresponding anthranilic acid.

However, a more common and direct route to benzoxazinones starts from anthranilic acids.[9] The following protocol is adapted for the synthesis of an N-acyl derivative from an anthranilic acid, which is the key intermediate.

Causality: This step forms the crucial amide bond. An acid chloride or anhydride is used as the acylating agent. A base like triethylamine or pyridine is added to neutralize the HCl or carboxylic acid byproduct, driving the reaction to completion.[10]

  • Materials:

    • 5-(Benzyloxy)-2-aminobenzoic acid (1 equivalent)

    • Acid chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 equivalents)

    • Triethylamine (Et₃N) or Pyridine (1.2 equivalents)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • Dissolve 5-(benzyloxy)-2-aminobenzoic acid in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Add triethylamine or pyridine and stir the solution at room temperature for 10 minutes.

    • Cool the mixture to 0 °C using an ice bath.

    • Add the acid chloride dropwise to the stirred solution over 15-20 minutes.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture sequentially with 1M HCl (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-acyl intermediate.[10]

    • The product can be purified by recrystallization if necessary.

Protocol 2: Cyclodehydration to form 7-(Benzyloxy)-4H-3,1-benzoxazin-4-one

Causality: This step closes the heterocyclic ring. Cyanuric chloride is an effective and mild dehydrating agent that activates the carboxylic acid by forming an active ester intermediate, which readily undergoes intramolecular nucleophilic attack by the amide oxygen.[3][10] Acetic anhydride can also be used, especially for N-acetyl derivatives, where it serves as both the solvent and dehydrating agent.[3]

  • Materials:

    • N-Acyl-2-amino-5-(benzyloxy)benzoic Acid (from Protocol 1) (1 equivalent)

    • Cyanuric Chloride (0.5 equivalents)

    • Triethylamine (2.0 equivalents)

    • Toluene or Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • To a stirred solution of the N-acyl intermediate in anhydrous toluene, add triethylamine.

    • Add cyanuric chloride portion-wise at room temperature.

    • Heat the reaction mixture to reflux (approx. 110 °C for toluene) and maintain for 3-5 hours, monitoring by TLC.

    • After the reaction is complete, cool the mixture to room temperature and filter to remove triethylamine hydrochloride and cyanuric acid byproducts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 2-substituted-7-(benzyloxy)-4H-3,1-benzoxazin-4-one.[10]

DerivativeAcylating AgentCyclization AgentTypical Yield (%)Reference
2-MethylAcetyl ChlorideAcetic Anhydride85-95%[10]
2-PhenylBenzoyl ChlorideCyanuric Chloride80-90%[3][10]
2-StyrylCinnamoyl chlorideCyanuric Chloride75-85%[3]

Section 2: Synthesis of Quinolone Scaffolds

The 4-quinolone core is fundamental to a major class of antibacterial agents.[5] The synthesis from this compound leverages the ortho-fluoro group as a leaving group in a thermal cyclization, characteristic of the Gould-Jacobs reaction.[11][12]

Rationale and Mechanism

The strategy requires converting the starting benzoic acid into an aniline derivative, which can then be condensed with a malonic ester derivative. The key step is a thermally induced intramolecular cyclization where the aniline nitrogen attacks an ester carbonyl, followed by an electrocyclization and elimination of the ortho-fluorine to form the quinolone ring.

G A 4-(Benzyloxy)-2-fluoroaniline (from starting material) B Step 1: Condensation A->B Diethyl ethoxy- methylenemalonate C Anilidomethylenemalonate Intermediate B->C D Step 2: Thermal Cyclization (Gould-Jacobs) C->D Heat (e.g., Dowtherm A) ~250 °C E Ethyl 7-(benzyloxy)-6-fluoro- 4-hydroxyquinoline-3-carboxylate D->E F Step 3: Hydrolysis & Decarboxylation E->F 1. NaOH (aq) 2. Heat G 7-(Benzyloxy)-6-fluoro- 4-quinolone F->G

Caption: Gould-Jacobs pathway for quinolone synthesis.
Protocol 3: Synthesis of 7-(Benzyloxy)-6-fluoro-4-hydroxyquinoline

This multi-step protocol outlines the core synthesis of the quinolone ring system from the corresponding aniline. The initial conversion of this compound to 4-(benzyloxy)-2-fluoroaniline can be accomplished via a Curtius or Hofmann rearrangement.

Causality: The first step is a condensation reaction. The aniline nitrogen acts as a nucleophile, displacing the ethoxy group from diethyl ethoxymethylenemalonate (DEEM).[11] The subsequent cyclization is a pericyclic reaction driven by high temperature, forming the heterocyclic ring.[12] Finally, saponification of the ester followed by thermal decarboxylation yields the target 4-quinolone.

  • Materials:

    • 4-(Benzyloxy)-2-fluoroaniline (1 equivalent)

    • Diethyl ethoxymethylenemalonate (DEEM) (1.1 equivalents)

    • Dowtherm A or Diphenyl ether (solvent for high-temperature reaction)

    • Sodium Hydroxide (NaOH) solution (e.g., 10%)

    • Hydrochloric Acid (HCl), concentrated

  • Procedure:

    • Condensation: Mix 4-(benzyloxy)-2-fluoroaniline and DEEM. Heat the mixture at 100-120 °C for 1-2 hours. The reaction can often be performed neat. Remove the ethanol byproduct under reduced pressure to yield the crude anilidomethylenemalonate intermediate.

    • Cyclization: Add the crude intermediate to a high-boiling solvent like Dowtherm A. Heat the solution to ~250 °C and maintain for 20-30 minutes. The cyclization is usually rapid at this temperature.

    • Cool the reaction mixture and dilute with a hydrocarbon solvent like hexane to precipitate the crude quinolone ester. Filter the solid and wash with hexane.

    • Hydrolysis: Suspend the crude ester in a 10% aqueous NaOH solution and heat at reflux for 1-2 hours until a clear solution is formed.

    • Cool the solution in an ice bath and acidify to pH ~2 with concentrated HCl to precipitate the carboxylic acid intermediate. Filter the solid and wash with cold water.

    • Decarboxylation: Heat the dried carboxylic acid intermediate (neat or in Dowtherm A) to its melting point (or ~250 °C) until gas evolution (CO₂) ceases.

    • Cool the mixture, and recrystallize the solid from a suitable solvent (e.g., ethanol or DMF) to afford the pure 7-(benzyloxy)-6-fluoro-4-quinolone.

Section 3: Deprotection of the Benzyloxy Group

A key final step in many synthetic routes is the removal of the benzyloxy protecting group to unveil the free phenol, a common pharmacophore. Catalytic hydrogenolysis is the most reliable and clean method for this transformation.[7][8]

Protocol 4: Catalytic Hydrogenolysis

Causality: In this reaction, a palladium catalyst (typically on a carbon support) facilitates the transfer of hydrogen from H₂ gas to the substrate. The reaction proceeds via the cleavage of the relatively weak benzylic carbon-oxygen bond, liberating the desired phenol and toluene as a byproduct, which is easily removed.[7][13]

  • Materials:

    • Benzyloxy-substituted heterocycle (1 equivalent)

    • Palladium on carbon (Pd/C), 5-10 wt% (typically 5-10 mol% Pd)

    • Methanol (MeOH) or Ethyl Acetate (EtOAc)

    • Hydrogen (H₂) gas source (balloon or Parr hydrogenator)

  • Procedure:

    • Dissolve the benzyloxy-substituted compound in a suitable solvent like MeOH or EtOAc in a flask suitable for hydrogenation.

    • Carefully add the Pd/C catalyst to the solution.

    • Purge the flask with nitrogen, then evacuate and backfill with hydrogen gas (a balloon is sufficient for small-scale reactions).

    • Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed (typically 2-12 hours).

    • Once complete, carefully purge the system with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

    • Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected product. Purification is often not required, but recrystallization can be performed if necessary.

References

Application Notes & Protocols: Strategic Use of 4-(Benzyloxy)-2-fluorobenzoic Acid in the Development of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 4-(benzyloxy)-2-fluorobenzoic acid as a versatile scaffold for the synthesis and evaluation of novel enzyme inhibitors. We delve into the rationale behind its molecular architecture, detailing the distinct roles of the benzoic acid core, the ortho-fluoro substituent, and the para-benzyloxy group in modulating physicochemical properties and target engagement. This guide furnishes detailed, field-proven protocols for the synthetic elaboration of this scaffold into candidate inhibitors and their subsequent biochemical evaluation, from initial screening to mechanistic characterization.

Introduction: The Architectural Rationale of a Privileged Scaffold

This compound is a pre-functionalized building block that offers a compelling starting point for enzyme inhibitor design.[1] Its structure is not arbitrary; each component serves a distinct and advantageous purpose in medicinal chemistry, providing a strategic balance of reactivity, structural definition, and physicochemical properties.

  • The Benzoic Acid Core: This moiety serves as a versatile and synthetically tractable anchor. The carboxylic acid group is a key handle for chemical modification, readily participating in robust coupling reactions (e.g., amide or ester formation) to link the scaffold to other pharmacophoric fragments.[2] Furthermore, the carboxylate can act as a hydrogen bond acceptor or mimic the side chain of acidic amino acids (e.g., aspartate, glutamate), enabling direct interaction with key residues in an enzyme's active site.[3][4]

  • The 2-Fluoro Substituent: The incorporation of fluorine at the ortho position is a deliberate design choice to modulate the molecule's properties.[5] Its high electronegativity can influence the acidity (pKa) of the adjacent carboxylic acid, alter the conformation of the molecule, and enhance metabolic stability by blocking potential sites of oxidation.[1][6] Crucially, fluorine can engage in unique, favorable interactions within a protein binding pocket, including dipole-dipole interactions and, in some contexts, weak hydrogen bonds, thereby enhancing binding affinity.[6][7]

  • The 4-Benzyloxy Group: This bulky, lipophilic group serves a dual function. Synthetically, it acts as a stable protecting group for the phenol, allowing for selective reactions at the carboxylic acid.[1] In the context of inhibitor design, the benzyloxy moiety can form productive hydrophobic and π-π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in the enzyme's active site, significantly contributing to binding affinity and selectivity.[8][9] Its flexible ether linkage allows for optimal positioning within hydrophobic pockets.[8]

The convergence of these three features makes this compound a privileged scaffold for generating libraries of diverse, drug-like molecules aimed at a wide array of enzyme targets.

Synthetic Strategy: From Building Block to Bioactive Candidate

The primary synthetic route for elaborating the this compound scaffold involves a two-step process: activation of the carboxylic acid followed by coupling with a nucleophile (e.g., an amine) that constitutes the second pharmacophoric element of the desired inhibitor.

G General Synthetic Workflow Start This compound Step1 Step 1: Carboxylic Acid Activation Start->Step1 Intermediate Activated Intermediate (e.g., Acyl Chloride) Step1->Intermediate e.g., SOCl₂ or Oxalyl Chloride Step2 Step 2: Nucleophilic Acyl Substitution Intermediate->Step2 FinalProduct Final Inhibitor Candidate Step2->FinalProduct Pharmacophore Amine- or Alcohol-containing Pharmacophore (R-NH2) Pharmacophore->Step2 Base (e.g., Et₃N) Anhydrous Solvent

Caption: General workflow for synthesizing enzyme inhibitors.

Protocol 1: Carboxylic Acid Activation via Acyl Chloride Formation

This protocol describes the conversion of the carboxylic acid to a highly reactive acyl chloride, priming it for subsequent coupling reactions.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Oxalyl chloride or Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Flame-dried, nitrogen-purged round-bottom flask with stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Under a nitrogen atmosphere, dissolve 1.0 equivalent of this compound in anhydrous DCM in the flame-dried flask.

  • Add a catalytic amount (1-2 drops) of DMF to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly, add 2.0 equivalents of oxalyl chloride (or thionyl chloride) dropwise to the stirred solution. Causality Note: This is an exothermic reaction; slow addition at 0°C prevents side reactions and ensures controlled conversion.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Once the reaction is complete, carefully remove the solvent and excess reagent under reduced pressure using a rotary evaporator. The resulting crude acyl chloride is typically used immediately in the next step without further purification.[2]

Protocol 2: Amide Bond Formation with a Target Amine

This protocol details the coupling of the activated acyl chloride with a representative amine-containing pharmacophore to generate the final inhibitor candidate.

Materials:

  • Crude 4-(benzyloxy)-2-fluorobenzoyl chloride (from Protocol 1)

  • Selected amine pharmacophore (1.0 equivalent)

  • Triethylamine (Et₃N) or another non-nucleophilic base (2.2 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution, water, and brine

  • Anhydrous magnesium or sodium sulfate

  • Separatory funnel

Procedure:

  • In a separate nitrogen-purged flask, dissolve 1.0 equivalent of the selected amine and 2.2 equivalents of triethylamine in anhydrous DCM. Causality Note: The base is crucial to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.

  • Cool the amine solution to 0 °C in an ice bath.

  • Dissolve the crude acyl chloride from Protocol 1 in a minimal amount of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the cooled, stirring amine solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x). Causality Note: These washes remove unreacted starting materials, the base, and aqueous-soluble byproducts, forming a self-validating purification step.

  • Dry the organic layer over anhydrous magnesium or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to yield the final inhibitor.

Biochemical Evaluation: From Hit Identification to Mechanistic Insight

Once synthesized, the inhibitor candidates must be evaluated for their ability to modulate the activity of the target enzyme. This is typically performed using a tiered approach, starting with primary screening to identify "hits" and progressing to more detailed kinetic studies to understand their mechanism of action.

G Biochemical Evaluation Workflow A Primary Screening (Single High Concentration) B Dose-Response Assay (IC₅₀ Determination) A->B Active 'Hits' C Kinetic Analysis (Mechanism of Inhibition & Kᵢ) B->C Potent Compounds D Lead Candidate C->D Characterized Inhibitor

Caption: Tiered workflow for inhibitor characterization.

Protocol 3: General Spectrophotometric Enzyme Inhibition Assay

This protocol provides a general template for a 96-well plate-based colorimetric or fluorometric assay, which can be adapted for various enzymes.

Materials:

  • 96-well microplate (e.g., clear flat-bottom for colorimetric assays)

  • Microplate reader

  • Target enzyme solution

  • Substrate solution (which produces a detectable signal upon conversion)

  • Assay buffer (optimized for pH, ionic strength for the target enzyme)

  • Test compounds (inhibitors) dissolved in DMSO

  • Positive control inhibitor (known inhibitor of the enzyme)

  • Negative control (DMSO vehicle)

Procedure:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and test compounds. Create serial dilutions of the test compounds in assay buffer to achieve a range of final assay concentrations (e.g., from 100 µM to 1 nM). Causality Note: A wide concentration range is essential for accurately defining the dose-response curve and calculating the IC₅₀.

  • Assay Setup (per well):

    • Add assay buffer to a final volume of 100 µL.

    • Add 1 µL of test compound solution at various concentrations (or DMSO for controls).

    • Add enzyme solution to its optimal final concentration.

  • Pre-incubation: Incubate the plate for 10-15 minutes at the optimal temperature (e.g., 37°C) to allow for inhibitor-enzyme binding before the reaction starts.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to each well.

  • Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time (kinetic mode) or at a single endpoint after a fixed duration.

  • Data Analysis:

    • Calculate the rate of reaction (e.g., change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each compound concentration relative to the negative (DMSO) control: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_DMSO))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).[10]

Compound ID R-Group (Pharmacophore) Target Enzyme IC₅₀ (µM)
Hypo-01 4-AminophenolKinase X15.2
Hypo-02 3-Amino-pyridineProtease Y2.5
Hypo-03 CyclohexylamineHydrolase Z0.87
Hypo-04 BenzylamineKinase X>100

Caption: Example data table for summarizing IC₅₀ values of hypothetical inhibitors derived from the scaffold.

Protocol 4: Determining the Inhibition Constant (Kᵢ) and Mechanism

The IC₅₀ value is a useful metric for ranking compound potency but is dependent on assay conditions.[11] The inhibition constant (Kᵢ) is an intrinsic measure of the binding affinity between the inhibitor and the enzyme.[12] This protocol outlines how to determine Kᵢ and the mechanism of inhibition.

Conceptual Framework:

  • IC₅₀ vs. Kᵢ: The IC₅₀ is the concentration of inhibitor needed for 50% inhibition under specific conditions, while Kᵢ is the dissociation constant of the enzyme-inhibitor complex.[12] For a competitive inhibitor, Kᵢ can be calculated from the IC₅₀ using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis constant of the substrate.[11]

  • Mechanism of Inhibition (MOA): Determined by measuring enzyme kinetics at multiple substrate and inhibitor concentrations. The results are often visualized using a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[Substrate]).

G Lineweaver-Burk Plots for Inhibition Types cluster_0 Competitive cluster_1 Non-competitive cluster_2 Uncompetitive A1 A2 A1->A2 No Inhibitor B1 B2 B1->B2 + Inhibitor C1 C2 C1->C2 No Inhibitor D1 D2 D1->D2 + Inhibitor E1 E2 E1->E2 No Inhibitor F1 F2 F1->F2 + Inhibitor

Caption: Characteristic patterns for different inhibition types.

Procedure:

  • Determine Kₘ: First, determine the Kₘ of the substrate for the enzyme in the absence of any inhibitor by measuring the initial reaction velocity at various substrate concentrations.

  • Set Up Matrix: Design a matrix of experiments where both the substrate concentration (e.g., 0.5x, 1x, 2x, 5x Kₘ) and the inhibitor concentration (e.g., 0, 0.5x, 1x, 2x IC₅₀) are varied.

  • Run Assays: Perform the enzyme assays for each condition in the matrix, measuring the initial reaction velocity.

  • Plot Data: For each inhibitor concentration, create a Lineweaver-Burk plot (1/velocity vs. 1/[S]).

  • Interpret Results:

    • Competitive: Lines intersect on the y-axis. The inhibitor binds only to the free enzyme.

    • Non-competitive: Lines intersect on the x-axis. The inhibitor binds to both free enzyme and the enzyme-substrate complex with equal affinity.

    • Uncompetitive: Lines are parallel. The inhibitor binds only to the enzyme-substrate complex.

    • Mixed: Lines intersect in the upper-left quadrant. The inhibitor binds to both free enzyme and the enzyme-substrate complex with different affinities.

  • Calculate Kᵢ: Use specialized kinetic analysis software or secondary plots (e.g., a Dixon plot) to calculate the Kᵢ value from the collected data.

Conclusion

This compound is a powerful and strategically designed starting material for the development of novel enzyme inhibitors. Its constituent parts—a reactive acid handle, a modulating fluorine atom, and a bulky benzyloxy group for hydrophobic interactions—provide a robust platform for structure-activity relationship (SAR) studies. By following the synthetic and biochemical protocols outlined in this guide, researchers can efficiently advance from this scaffold to well-characterized, potent, and selective enzyme inhibitors, accelerating the pace of drug discovery.

References

Application Note & Protocols: A Guide to the Synthesis of 4-(Benzyloxy)-benzylamino Chemotypes

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 4-(benzyloxy)-benzylamino scaffold is a privileged structural motif in modern medicinal chemistry, serving as a core component in a variety of pharmacologically active agents. Its unique combination of a protected phenol, an aromatic ring, and a flexible amino linker allows for diverse functionalization and interaction with biological targets. This guide provides a comprehensive overview of the principal synthetic strategies for accessing this chemotype, with a focus on reductive amination and nitrile reduction pathways. We offer detailed, field-proven protocols, explain the rationale behind experimental choices, and include troubleshooting insights to ensure reliable and reproducible execution. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics.

Introduction: The Significance of the 4-(Benzyloxy)-benzylamino Scaffold

In the landscape of drug discovery, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutic agents. The 4-(benzyloxy)-benzylamino chemotype is one such scaffold. The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl, which is a common pharmacophoric element. This protection prevents unwanted metabolic oxidation and allows the phenol to be revealed at a later synthetic stage or to act as a stable ether linkage within the final molecule.

This scaffold's utility is exemplified by its incorporation into novel Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists, which are promising leads for treating retinal disorders like diabetic retinopathy.[1] The flexibility of the benzylamino linker allows for optimal positioning of other pharmacophoric groups within the ligand-binding pocket of target proteins.[1]

This application note details the two most reliable and scalable synthetic routes to access this valuable chemotype, starting from commercially available precursors.

Overview of Synthetic Strategies

The synthesis of 4-(benzyloxy)-benzylamino derivatives is most efficiently approached via a two-step sequence. The core of the strategy involves the initial preparation of a key carbonyl or nitrile intermediate, followed by its conversion to the target amine.

Route A: Reductive Amination. This is the most versatile and widely used method. It involves the reaction of the key intermediate, 4-(benzyloxy)benzaldehyde, with a primary or secondary amine in the presence of a reducing agent.

Route B: Nitrile Reduction. This route is primarily used for the synthesis of the primary 4-(benzyloxy)benzylamine. It proceeds through the 4-(benzyloxy)benzonitrile intermediate, which is then reduced to the amine.

The following diagram illustrates the overall workflow for these two primary synthetic routes.

G cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Target Chemotypes 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde 4-Cyanophenol 4-Cyanophenol Nitrile_Intermediate 4-(Benzyloxy)benzonitrile 4-Cyanophenol->Nitrile_Intermediate Williamson Ether Synthesis Aldehyde_Intermediate 4-(Benzyloxy)benzaldehyde Substituted_Amine N-Substituted 4-(Benzyloxy)benzylamines Aldehyde_Intermediate->Substituted_Amine Reductive Amination (+ R1R2NH) Primary_Amine Primary 4-(Benzyloxy)benzylamine Nitrile_Intermediate->Primary_Amine Nitrile Reduction (e.g., LiAlH4)

Caption: High-level workflow for synthesizing 4-(benzyloxy)-benzylamino chemotypes.

Method 1: Synthesis via Reductive Amination

This pathway is the preferred method for generating both primary (using ammonia or an ammonia equivalent) and N-substituted secondary or tertiary amines. It begins with the synthesis of the aldehyde intermediate.

Synthesis of Key Intermediate: 4-(Benzyloxy)benzaldehyde

The most common method for preparing this intermediate is the Williamson ether synthesis, which couples 4-hydroxybenzaldehyde with a benzyl halide under basic conditions.[2][3]

Principle of the Method: The reaction proceeds via the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzaldehyde by a weak base (e.g., potassium carbonate) to form a phenoxide. This nucleophilic phenoxide then attacks the electrophilic benzylic carbon of benzyl bromide in an SN2 reaction, displacing the bromide and forming the desired ether linkage. Anhydrous conditions are preferred to prevent hydrolysis of the reagents.

Protocol 1: Preparation of 4-(Benzyloxy)benzaldehyde

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.CAS No.
4-Hydroxybenzaldehyde122.125.00 g40.941.0123-08-0
Benzyl Bromide171.045.00 mL (7.19 g)42.041.03100-39-0
Potassium Carbonate (K₂CO₃)138.2120.0 g144.73.5584-08-7
Ethanol (anhydrous)46.07150 mL--64-17-5

Step-by-Step Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzaldehyde (5.00 g), potassium carbonate (20.0 g), and anhydrous ethanol (150 mL).

  • Reagent Addition: While stirring, add benzyl bromide (5.00 mL) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 80°C) under a nitrogen atmosphere. Maintain reflux for 12-16 hours.

    • Expert Insight: The reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 4:1 Hexanes:Ethyl Acetate. The disappearance of the 4-hydroxybenzaldehyde spot (Rf ≈ 0.2) and the appearance of the product spot (Rf ≈ 0.6) indicates reaction completion.

  • Work-up (Part 1): After cooling to room temperature, filter the reaction mixture to remove the solid potassium carbonate. Wash the solid residue thoroughly with ethyl acetate (2 x 50 mL).

  • Work-up (Part 2): Combine the filtrate and washes, and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the resulting crude solid in diethyl ether (50 mL). Wash the ether solution sequentially with 5% sodium hydroxide solution (1 x 50 mL) to remove any unreacted phenol, and then with saturated sodium chloride solution (brine, 2 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. Recrystallize the crude product from ethanol to yield colorless crystals.[3]

    • Expected Yield: 85-95%.

    • Characterization: Melting point: 71-74 °C.

Reductive Amination to Form the Benzylamino Linkage

Reductive amination is a robust C-N bond-forming reaction that converts an aldehyde and an amine into a more substituted amine.[4] The process involves the initial formation of an imine (or iminium ion), which is then reduced in situ to the target amine.

Principle of the Method: The aldehyde carbonyl is first attacked by the nucleophilic amine to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine (from a primary amine) or an iminium ion (from a secondary amine). A mild, selective reducing agent is used to reduce this C=N double bond without affecting the starting aldehyde.

G start Aldehyde + Amine (R-CHO + R'NH₂) hemiaminal Hemiaminal Intermediate start->hemiaminal Nucleophilic Attack imine Imine/Iminium Ion ([R-CH=NR']⁺) hemiaminal->imine Dehydration (-H₂O) product Target Amine (R-CH₂-NHR') imine->product Reduction [H⁻]

Caption: Mechanism of the reductive amination process.

Choice of Reducing Agent: The selection of the reducing agent is critical for the success of a one-pot reductive amination. The agent must be mild enough not to reduce the starting aldehyde but potent enough to reduce the intermediate imine/iminium ion.

Reducing AgentAbbr.ProsCons
Sodium TriacetoxyborohydrideSTABHighly selective, mild, effective for a wide range of substrates.Moisture sensitive, relatively expensive.
Sodium CyanoborohydrideNaBH₃CNSelectively reduces imines at acidic pH.[5]Highly toxic (releases HCN gas in strong acid), environmentally hazardous.
Sodium BorohydrideNaBH₄Inexpensive, readily available.Can reduce the starting aldehyde, less selective. Often requires a two-step process.[6]

For general applications, Sodium Triacetoxyborohydride (STAB) is the reagent of choice due to its high selectivity and safety profile.[1]

Protocol 2: General Procedure for N-Substituted 4-(Benzyloxy)-benzylamine Synthesis

  • Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add 4-(benzyloxy)benzaldehyde (1.0 equiv.) and the desired primary or secondary amine (1.1 equiv.).

  • Solvent: Dissolve the reagents in a suitable anhydrous solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or 1,2-dichloroethane (DCE). A typical concentration is 0.1-0.5 M.

  • Imine Formation: Add a small amount of acetic acid (0.1 equiv.) to catalyze imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equiv.) portion-wise to the mixture over 15 minutes.

    • Expert Insight: The portion-wise addition helps to control any potential exotherm and ensures a smooth reaction.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours, or until TLC analysis indicates the consumption of the aldehyde.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Washing & Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-substituted 4-(benzyloxy)-benzylamine.

Method 2: Synthesis via Nitrile Reduction

This route is a reliable alternative for producing the primary amine, 4-(benzyloxy)benzylamine. It avoids the use of ammonia in the reductive amination step, which can sometimes be challenging to handle.

Synthesis of Key Intermediate: 4-(Benzyloxy)benzonitrile

This synthesis is analogous to Protocol 1, substituting 4-hydroxybenzaldehyde with 4-cyanophenol.

Protocol 3: Preparation of 4-(Benzyloxy)benzonitrile The procedure is identical to Protocol 1, but using 4-cyanophenol (1.0 equiv) as the starting material. The reaction is typically faster due to the increased acidity of the phenolic proton of 4-cyanophenol.[7]

Reduction of Nitrile to Primary Amine

Strong hydride reagents are required to reduce the stable nitrile functional group to a primary amine. Lithium aluminum hydride (LiAlH₄) is the most effective and commonly used reagent for this transformation.[7]

Principle of the Method: The nitrile carbon is electrophilic and is attacked by the hydride (H⁻) from LiAlH₄. This process occurs twice, first forming an imine-aluminum complex, which is then further reduced to the amine-aluminum complex. A careful aqueous work-up is required to hydrolyze the complex and liberate the free amine.

Protocol 4: Reduction of 4-(Benzyloxy)benzonitrile to 4-(Benzyloxy)benzylamine

  • Safety First: Lithium aluminum hydride (LiAlH₄) is a highly reactive reagent that reacts violently with water and protic solvents. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon) in an efficient fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory.

  • Setup: To a flame-dried, three-neck flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add LiAlH₄ (2.0 equiv.) and suspend it in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Reagent Addition: Dissolve 4-(benzyloxy)benzonitrile (1.0 equiv.) in anhydrous THF and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 12-16 hours.[7]

  • Work-up (Fieser Method): Cool the reaction back to 0 °C. Quench the reaction by the sequential, slow, and careful dropwise addition of:

    • 'X' mL of water (where 'X' is the mass of LiAlH₄ in grams used).

    • 'X' mL of 15% aqueous NaOH solution.

    • '3X' mL of water.

    • Expert Insight: This specific work-up procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter. A vigorous stirring for 30-60 minutes after the final water addition is recommended to ensure complete precipitation.

  • Isolation: Filter the resulting suspension through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude product is often of high purity, but can be further purified by vacuum distillation or column chromatography if necessary.

Product Characterization & Troubleshooting

TechniqueExpected Observations for 4-(Benzyloxy)-benzylamino chemotypes
¹H NMR - Aromatic protons (multiplets) between δ 6.8-7.5 ppm. - A characteristic singlet for the benzylic ether methylene (-O-CH₂ -Ph) around δ 5.0-5.1 ppm. - A singlet for the benzylic amine methylene (-CH₂ -NH-) around δ 3.7-3.9 ppm. - A broad singlet for the amine proton (-NH -), which is D₂O exchangeable.
¹³C NMR - Aromatic carbons between δ 115-160 ppm. - Benzylic ether carbon (~70 ppm). - Benzylic amine carbon (~45-55 ppm, depending on substitution).
Mass Spec (ESI+) A prominent [M+H]⁺ peak corresponding to the molecular weight of the target compound.
IR Spectroscopy - N-H stretching bands (for primary/secondary amines) around 3300-3400 cm⁻¹. - C-O ether stretching around 1240 cm⁻¹.

Troubleshooting Guide:

IssuePossible CauseSuggested Solution
Low yield in Williamson ether synthesis Incomplete reaction; wet reagents/solvents.Ensure anhydrous conditions. Use freshly dried K₂CO₃ and anhydrous solvent. Increase reaction time.
Incomplete reductive amination Inactive reducing agent; insufficient catalyst.Use fresh STAB. Ensure the addition of acetic acid to promote imine formation.
Side products in reductive amination Over-reduction of aldehyde (if using NaBH₄); formation of dialkylated amine.Switch to a more selective reducing agent like STAB. Use a slight excess of the amine to favor mono-alkylation.
Low yield in LiAlH₄ reduction Inactive LiAlH₄; insufficient reagent.Use a fresh bottle of LiAlH₄ or titrate to determine its activity. Ensure at least 2 equivalents are used.

References

Application Notes and Protocols for Creating Compound Libraries with 4-(Benzyloxy)-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Strategic Incorporation of Fluorine in Drug Discovery through 4-(Benzyloxy)-2-fluorobenzoic Acid

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into small molecules is a widely recognized strategy to enhance pharmacological properties.[1][2] The unique electronic properties of fluorine, being the most electronegative element, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][3][4][5][6] this compound has emerged as a valuable and versatile building block in the synthesis of compound libraries for high-throughput screening (HTS).[7][] This scaffold offers a trifecta of desirable features for drug discovery: a fluorinated aromatic ring, a carboxylic acid handle for diverse functionalization, and a benzyl ether protecting group for orthogonal synthesis strategies.

The presence of the fluorine atom at the 2-position of the benzoic acid ring can significantly modulate the acidity of the carboxylic acid, influencing its reactivity and interaction with biological targets.[4] Furthermore, the benzyloxy group serves as a robust protecting group that can be removed under various conditions, allowing for late-stage diversification of the compound library.[9][10][11][12] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the creation of diverse compound libraries. We will delve into the core chemical principles, provide detailed step-by-step protocols for key synthetic transformations, and discuss strategies for purification and quality control of the resulting libraries.

Core Principles: The Versatility of the this compound Scaffold

The utility of this compound as a scaffold for compound library synthesis stems from its distinct chemical features, which allow for a multitude of synthetic transformations. The interplay between the electron-withdrawing fluorine atom and the electron-donating potential of the benzyloxy group's oxygen atom creates a unique electronic environment on the aromatic ring.[7]

Key Reactive Sites and Their Synthetic Potential:

  • Carboxylic Acid: This functional group is the primary site for diversification. It can be readily converted into amides, esters, and other functional groups through well-established coupling reactions. This allows for the introduction of a wide array of chemical moieties, contributing to the structural diversity of the library.

  • Aromatic Ring: The fluorinated benzene ring can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds and the introduction of further structural complexity.[13][14][15][16][17]

  • Benzyloxy Protecting Group: The benzyl ether is stable under many reaction conditions used to modify the carboxylic acid but can be selectively cleaved to reveal a phenol. This phenol can then be used as a handle for further diversification, adding another layer of complexity to the compound library.

Below is a diagram illustrating the key reactive sites and potential diversification pathways for this compound.

Diversification_Pathways cluster_starting_material Starting Material cluster_diversification Diversification Pathways cluster_products Compound Libraries 4B2FBA This compound Amide_Coupling Amide Coupling 4B2FBA->Amide_Coupling R-NH2 Suzuki_Coupling Suzuki Coupling 4B2FBA->Suzuki_Coupling R-B(OH)2 (after modification) Ugi_Reaction Ugi Reaction 4B2FBA->Ugi_Reaction Amine, Aldehyde, Isocyanide Amide_Library Amide Library Amide_Coupling->Amide_Library Biaryl_Library Biaryl Library Suzuki_Coupling->Biaryl_Library Peptidomimetic_Library Peptidomimetic Library Ugi_Reaction->Peptidomimetic_Library Deprotection Deprotection Phenolic_Library Phenolic Library Deprotection->Phenolic_Library Amide_Library->Deprotection H2, Pd/C

Caption: Diversification pathways for this compound.

Protocols for Compound Library Synthesis

The following protocols provide detailed, step-by-step methodologies for creating diverse compound libraries using this compound. These protocols are designed to be robust and adaptable for high-throughput synthesis.

Protocol 1: Amide Library Synthesis via Amide Bond Formation

Amide bond formation is a cornerstone of medicinal chemistry, and numerous coupling reagents are available to facilitate this transformation.[18][19][20] This protocol describes a general procedure for the parallel synthesis of an amide library.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (1.0 eq.) in a suitable aprotic solvent (e.g., N,N-dimethylformamide (DMF) or dichloromethane (DCM)).

    • Prepare an array of primary and secondary amines (1.1 eq. each) in a 96-well plate format.

    • Prepare a stock solution of a coupling agent (e.g., HATU, HBTU, or EDC with an additive like HOBt) (1.2 eq.) and a non-nucleophilic base (e.g., N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA)) (2.0 eq.) in the same solvent.

  • Reaction Setup:

    • To each well of a 96-well reaction block, add the this compound stock solution.

    • Add the respective amine solution to each well.

    • Initiate the reaction by adding the coupling agent and base solution to each well.

  • Reaction Conditions:

    • Seal the reaction block and shake at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[21][22]

  • Work-up and Purification:

    • Upon completion, the reaction mixtures can be worked up in parallel. A common method is to add water and extract with an organic solvent like ethyl acetate.

    • The organic layers are then washed with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.

    • The organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

    • Purification can be achieved using high-throughput purification techniques such as preparative HPLC or solid-phase extraction.[23][24][25]

Amide_Synthesis_Workflow Start Start Reagent_Prep Reagent Preparation (Acid, Amines, Coupling Agents) Start->Reagent_Prep Reaction_Setup Parallel Reaction Setup (96-well plate) Reagent_Prep->Reaction_Setup Reaction Amide Coupling Reaction (Room Temperature, 12-24h) Reaction_Setup->Reaction Workup Parallel Work-up (Extraction and Washing) Reaction->Workup Purification High-Throughput Purification (Prep-HPLC or SPE) Workup->Purification QC Quality Control (LC-MS, NMR) Purification->QC End End QC->End

Caption: Workflow for parallel amide library synthesis.

Protocol 2: Biaryl Library Synthesis via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming C-C bonds between aryl halides and aryl boronic acids.[13][14][15][16][17] To utilize this compound in this reaction, it must first be converted to an aryl halide (e.g., by bromination) or an aryl triflate. This protocol outlines the synthesis of a biaryl library from a brominated derivative.

Experimental Protocol:

  • Synthesis of Brominated Intermediate:

    • Brominate this compound at a suitable position on the aromatic ring using a standard brominating agent (e.g., N-bromosuccinimide). Purify the resulting brominated intermediate.

  • Reagent Preparation:

    • Prepare a stock solution of the brominated this compound derivative (1.0 eq.) in a suitable solvent (e.g., 1,4-dioxane/water mixture).

    • Prepare an array of aryl boronic acids (1.2 eq. each) in a 96-well plate format.

    • Prepare a stock solution of a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf)) (0.05 eq.) and a base (e.g., K2CO3 or Cs2CO3) (2.0 eq.).

  • Reaction Setup:

    • In a 96-well reaction block, add the brominated starting material solution to each well.

    • Add the respective aryl boronic acid to each well.

    • Add the catalyst and base solution to each well.

  • Reaction Conditions:

    • Seal the reaction block and heat to 80-100 °C for 4-12 hours under an inert atmosphere (e.g., nitrogen or argon). Monitor reaction progress by LC-MS.

  • Work-up and Purification:

    • Cool the reaction block to room temperature.

    • Add water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the library members using automated preparative HPLC.[25]

Protocol 3: Peptidomimetic Library Synthesis via Ugi Four-Component Reaction

The Ugi four-component reaction (Ugi-4CR) is a powerful multicomponent reaction that allows for the rapid assembly of complex molecules from simple starting materials.[26][27][28][29][30] In this protocol, this compound serves as the carboxylic acid component.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (1.0 eq.) in a suitable protic solvent (e.g., methanol or trifluoroethanol).[30]

    • Prepare arrays of aldehydes (1.0 eq.), primary amines (1.0 eq.), and isocyanides (1.0 eq.) in a 96-well plate format.

  • Reaction Setup:

    • To each well of a 96-well reaction block, add the this compound stock solution.

    • Sequentially add the aldehyde, amine, and isocyanide solutions to each well.

  • Reaction Conditions:

    • Seal the reaction block and shake at room temperature for 24-48 hours. Monitor the reaction progress by LC-MS.

  • Work-up and Purification:

    • Upon completion, the solvent is typically removed under reduced pressure.

    • The resulting crude products can often be purified by direct preparative HPLC without the need for an aqueous work-up.

Deprotection Strategies for Further Diversification

The benzyl ether protecting group can be removed to unveil a phenol, which can be further functionalized. The choice of deprotection method depends on the functional groups present in the library members.

Common Deprotection Methods:

  • Catalytic Hydrogenolysis: This is a common and clean method for benzyl ether deprotection.[12]

    • Reagents: H2 gas, Palladium on carbon (Pd/C)

    • Conditions: The library member is dissolved in a solvent like ethanol or ethyl acetate, and the catalyst is added. The mixture is then stirred under a hydrogen atmosphere.

    • Advantages: High yielding and clean reaction.

    • Disadvantages: Not compatible with reducible functional groups like alkenes, alkynes, or some nitro groups.

  • Acidic Cleavage: Strong acids can cleave benzyl ethers, but this method is less common due to its harshness.

  • Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for oxidative deprotection.[11]

Library Purification and Quality Control

The purity and integrity of compound libraries are critical for obtaining reliable results in high-throughput screening.[31][32][33]

Purification Techniques:

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is the most common method for purifying compound libraries, offering high resolution and automation.[23][25]

  • Solid-Phase Extraction (SPE): SPE can be used for rapid, parallel purification of libraries, especially for removing excess reagents and byproducts.[23]

  • Scavenger Resins: These resins can be used to selectively remove unreacted starting materials or reagents.

Quality Control (QC):

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for assessing the purity and confirming the molecular weight of each library member.[31]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For a subset of the library, NMR spectroscopy can be used to confirm the structure of the synthesized compounds.

  • Automated Imaging: High-resolution imaging can be used to assess compound solubility and detect precipitation in library plates.[34]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 114045-96-4[35]
Molecular Formula C14H11FO3[35]
Molecular Weight 246.23 g/mol [35]
Melting Point 165-168 °C[35]
Boiling Point 380.0 ± 27.0 °C (Predicted)[35]
pKa 3.53 ± 0.10 (Predicted)[35]
Appearance White to off-white solid[35]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of diverse compound libraries for drug discovery. Its unique combination of a fluorinated aromatic ring, a reactive carboxylic acid, and a cleavable protecting group allows for the application of a wide range of synthetic methodologies. By following the detailed protocols and considering the principles outlined in this application note, researchers can effectively leverage this scaffold to generate high-quality compound libraries, ultimately accelerating the identification of novel therapeutic agents. The strategic use of such fluorinated building blocks will undoubtedly continue to play a crucial role in the advancement of medicinal chemistry.[1][3][5][6]

References

Application Notes and Protocols for the Synthesis of 4-(Benzyloxy)-2-fluorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of Fluorinated Benzoic Acids in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a widely recognized strategy to enhance molecular properties. The 4-(benzyloxy)-2-fluorobenzoic acid framework is a particularly valuable building block. The presence of the fluorine atom at the 2-position can significantly influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The benzyloxy group at the 4-position serves as a versatile protecting group for the phenolic hydroxyl, allowing for selective transformations at other sites of the molecule. This unique combination of functionalities makes this compound and its derivatives highly sought-after intermediates in the synthesis of complex pharmaceuticals and advanced materials.

This comprehensive guide provides a detailed, two-step synthetic protocol for the preparation of this compound, starting from commercially available 4-fluoro-2-hydroxybenzaldehyde. The methodology is designed to be robust and scalable, catering to the needs of researchers in both academic and industrial settings.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the protection of the hydroxyl group of 4-fluoro-2-hydroxybenzaldehyde via a Williamson ether synthesis with benzyl bromide. The resulting 4-(benzyloxy)-2-fluorobenzaldehyde is then oxidized to the desired carboxylic acid.

Synthesis_Workflow Start 4-Fluoro-2-hydroxybenzaldehyde Step1 Step 1: Williamson Ether Synthesis (Benzylation) Start->Step1 Intermediate 4-(Benzyloxy)-2-fluorobenzaldehyde Step1->Intermediate Benzyl Bromide, K₂CO₃, DMF Step2 Step 2: Oxidation Intermediate->Step2 Product This compound Step2->Product KMnO₄ or Pinnick Oxidation

Figure 1: Overall synthetic workflow for the preparation of this compound.

Part 1: Synthesis of 4-(Benzyloxy)-2-fluorobenzaldehyde

This initial step employs the classical Williamson ether synthesis, a reliable and high-yielding method for the formation of ethers from an alkoxide and a primary alkyl halide.[1] Here, the phenolic hydroxyl group of 4-fluoro-2-hydroxybenzaldehyde is deprotonated by a mild base, potassium carbonate, to form a phenoxide ion. This nucleophile then displaces the bromide from benzyl bromide in an SN2 reaction.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Products Reactant1 4-Fluoro-2-hydroxybenzaldehyde Product 4-(Benzyloxy)-2-fluorobenzaldehyde Reactant1->Product Reactant2 Benzyl Bromide Reactant2->Product Base K₂CO₃ (Base) Base->Product Byproduct KBr + KHCO₃

Figure 2: Reactants and products in the Williamson ether synthesis of 4-(benzyloxy)-2-fluorobenzaldehyde.

Experimental Protocol: Williamson Ether Synthesis

Materials and Reagents:

Reagent/MaterialGradeSupplierComments
4-Fluoro-2-hydroxybenzaldehyde≥98%Commercially Available
Benzyl Bromide≥98%Commercially AvailableCaution: Lachrymator
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially Available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
Brine (saturated NaCl solution)Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Commercially Available

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-fluoro-2-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to the flask (approximately 5-10 mL per gram of the aldehyde).

  • Stir the resulting suspension at room temperature for 20-30 minutes to facilitate the formation of the phenoxide salt.

  • Slowly add benzyl bromide (1.1 eq) to the reaction mixture dropwise.

  • Heat the mixture to 60-70°C and stir vigorously for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexane/ethyl acetate eluent system).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into a separatory funnel containing deionized water (3 volumes relative to DMF).

  • Extract the aqueous layer with ethyl acetate (3 x 2 volumes).

  • Combine the organic layers and wash sequentially with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purify the crude 4-(benzyloxy)-2-fluorobenzaldehyde by silica gel column chromatography using a suitable eluent system (e.g., a hexane/ethyl acetate gradient).

Part 2: Oxidation of 4-(Benzyloxy)-2-fluorobenzaldehyde to this compound

The second step involves the oxidation of the aldehyde functional group to a carboxylic acid. Several methods are effective for this transformation. We present two robust protocols: a classic oxidation using potassium permanganate and the milder Pinnick oxidation, which is often preferred for substrates with sensitive functional groups.[2]

Protocol 2A: Potassium Permanganate Oxidation

Potassium permanganate is a powerful and cost-effective oxidizing agent that reliably converts aromatic aldehydes to their corresponding carboxylic acids.[3]

Materials and Reagents:

Reagent/MaterialGradeSupplierComments
4-(Benzyloxy)-2-fluorobenzaldehydeFrom Part 1
Potassium Permanganate (KMnO₄)ACS GradeCommercially AvailableCaution: Strong oxidizer
Sodium Hydroxide (NaOH)ACS GradeCommercially Available
Sodium Bisulfite (NaHSO₃)ACS GradeCommercially Available
Hydrochloric Acid (HCl)ConcentratedCommercially Available
AcetoneACS GradeCommercially Available
Deionized Water

Procedure:

  • In a round-bottom flask, dissolve 4-(benzyloxy)-2-fluorobenzaldehyde (1.0 eq) in a minimal amount of acetone.

  • Add a 5% aqueous solution of sodium hydroxide.

  • Cool the mixture in an ice bath and slowly add a solution of potassium permanganate (1.5 eq) in deionized water with vigorous stirring. The purple color of the permanganate should disappear as it is consumed.

  • After the addition is complete, allow the reaction to stir at room temperature until the starting material is no longer detectable by TLC.

  • Quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves and the solution becomes colorless.

  • Acidify the clear solution with concentrated hydrochloric acid to a pH of approximately 2, which will precipitate the carboxylic acid.

  • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2B: Pinnick Oxidation

The Pinnick oxidation utilizes sodium chlorite under mild acidic conditions and is known for its high functional group tolerance.[4]

Materials and Reagents:

Reagent/MaterialGradeSupplierComments
4-(Benzyloxy)-2-fluorobenzaldehydeFrom Part 1
Sodium Chlorite (NaClO₂)Technical Grade (80%)Commercially Available
Sodium Dihydrogen Phosphate (NaH₂PO₄)ACS GradeCommercially Available
2-Methyl-2-butene≥99%Commercially AvailableScavenger for hypochlorite
tert-ButanolACS GradeCommercially Available
Tetrahydrofuran (THF)ACS GradeCommercially Available
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
Saturated Sodium Sulfite (Na₂SO₃) solutionPrepared in-house

Procedure:

  • Dissolve 4-(benzyloxy)-2-fluorobenzaldehyde (1.0 eq) in a mixture of tert-butanol and THF.

  • To this solution, add 2-methyl-2-butene (7.0 eq) and an aqueous solution of sodium dihydrogen phosphate (2.0 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add an aqueous solution of sodium chlorite (2.0 eq) dropwise, ensuring the internal temperature remains below 10°C.

  • Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography or recrystallization to obtain the final product.

Characterization of this compound

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

Table 1: Expected Analytical Data

TechniqueExpected Observations
¹H NMR Signals for the carboxylic acid proton (~10-12 ppm, broad singlet), aromatic protons on both rings (6.5-8.0 ppm), and the benzylic methylene protons (~5.1 ppm, singlet).
¹³C NMR Resonances for the carbonyl carbon (~165-170 ppm), aromatic carbons (100-165 ppm, with a large ¹JC-F coupling constant for the carbon attached to fluorine), and the benzylic methylene carbon (~70 ppm).
IR Spectroscopy Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1680-1710 cm⁻¹), C-O-C ether linkage (~1250 cm⁻¹), and the C-F bond (~1100-1200 cm⁻¹).
Mass Spectrometry The molecular ion peak [M]⁺ is expected at m/z = 246.07.

Troubleshooting and Key Considerations

  • Incomplete Benzylation: Ensure all reagents are anhydrous, particularly the DMF and potassium carbonate. If the reaction is sluggish, a stronger base like sodium hydride (NaH) can be used, though with increased caution.

  • Side Reactions in Oxidation: Over-oxidation or side reactions can occur with potassium permanganate if the temperature is not controlled. The Pinnick oxidation is generally milder and less prone to side reactions.

  • Purification Challenges: If the final product is difficult to crystallize, column chromatography is a reliable purification method. Ensure the silica gel is properly packed and the eluent system is optimized by TLC.

Conclusion

The synthetic protocols detailed in these application notes provide a robust and reproducible pathway for the synthesis of this compound, a valuable intermediate in medicinal chemistry and materials science. By following these procedures and considering the key experimental parameters, researchers can efficiently access this important building block for the development of novel and innovative molecules.

References

Application Notes and Protocols: Protecting Group Strategies for Reactions of 4-(Benzyloxy)-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

4-(Benzyloxy)-2-fluorobenzoic acid is a key building block in the synthesis of complex molecules in medicinal chemistry and materials science. Its trifunctional nature, featuring a carboxylic acid, a benzyl ether, and a fluorine-substituted aromatic ring, presents unique challenges and opportunities in synthetic strategy. The judicious use of protecting groups is paramount to achieving desired chemical transformations with high selectivity and yield. This document provides a comprehensive guide to protecting group strategies for this compound, detailing field-proven protocols, the rationale behind their selection, and methods for their selective removal.

Introduction: The Synthetic Challenge

This compound incorporates three distinct functional moieties, each with its own reactivity profile. The carboxylic acid is acidic and susceptible to reaction with bases and nucleophiles.[1] The benzyl ether, while generally stable, can be cleaved under various reductive, oxidative, or strongly acidic conditions.[2][3][4][5] The fluorinated aromatic ring can influence the reactivity of the other groups and may itself be a site for further functionalization.

A successful synthetic campaign involving this molecule hinges on an "orthogonal" protecting group strategy. This approach allows for the selective deprotection of one functional group in the presence of others, enabling sequential and controlled modifications to the molecular scaffold.[6]

Strategic Considerations for Protecting Group Selection

The choice of a protecting group is dictated by its stability to the reaction conditions required for subsequent steps and the mildness of the conditions for its eventual removal.[6] For this compound, the primary considerations are the protection of the carboxylic acid to allow for reactions at the aromatic ring or modifications of the benzyl group, or alternatively, the modification of the benzyl ether.

The Interplay of Functional Groups

The electron-withdrawing nature of the fluorine atom and the carboxylic acid can influence the stability of the benzyl ether. Conversely, the benzyloxy group, being electron-donating through resonance, can affect the acidity of the carboxylic acid and the reactivity of the aromatic ring. These electronic effects must be considered when planning a synthetic route.

Logical Flow for Strategy Selection

Caption: Decision workflow for protecting the carboxylic acid.

Protecting the Carboxylic Acid Moiety

The acidic proton of the carboxylic acid can interfere with a wide range of reactions, including those involving organometallic reagents or strong bases. Esterification is the most common strategy for protecting this group.[1]

Esterification Strategies

The choice of ester depends on the desired stability and the conditions that can be tolerated for its subsequent removal.

Ester TypeProtection ReagentsDeprotection ConditionsCompatibility Notes
Methyl/Ethyl Ester MeOH or EtOH, H₂SO₄ (cat.)Acid or base hydrolysis (e.g., LiOH, NaOH)Base hydrolysis may be incompatible with other base-sensitive groups.
tert-Butyl Ester Isobutylene, H₂SO₄ (cat.)Mild acid (e.g., TFA in DCM)Stable to base and nucleophiles.
Benzyl Ester Benzyl alcohol, DCC/DMAP or BnBr, Cs₂CO₃Catalytic Hydrogenolysis (H₂, Pd/C)Caution: This will also cleave the existing 4-benzyloxy group.[7]
Silyl Ester (e.g., TBDMSCl, Imidazole)Fluoride source (e.g., TBAF) or mild acidGenerally labile and may not withstand chromatography.[6]
Protocol 3.1.1: Methyl Esterification of this compound
  • Dissolution: Dissolve this compound (1.0 eq) in methanol (0.1-0.2 M).

  • Acid Catalyst: Add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Reflux: Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Work-up: Cool the mixture, neutralize with a saturated solution of sodium bicarbonate, and extract with ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 3.1.2: Deprotection of the Methyl Ester
  • Hydrolysis: Dissolve the methyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Base Addition: Add lithium hydroxide (1.5-2.0 eq) and stir at room temperature.

  • Monitoring: Monitor the reaction by TLC.

  • Acidification: Upon completion, acidify the reaction mixture with 1N HCl to pH ~3.

  • Extraction: Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.

Strategies Involving the Benzyl Ether

The benzyl ether in this compound serves as a protecting group for the phenolic hydroxyl. Its removal is a key step in many synthetic routes.

Deprotection of the Benzyl Ether

The most common method for benzyl ether cleavage is catalytic hydrogenolysis. However, alternative methods are available for substrates that are sensitive to hydrogenation.[2][5]

Deprotection MethodReagents and ConditionsAdvantagesLimitations
Catalytic Hydrogenolysis H₂, Pd/C, in a solvent like EtOH or EtOAcMild, high-yielding, and clean.[2]Incompatible with reducible functional groups like alkenes, alkynes, and some nitrogen-containing groups.[5]
Lewis Acid Cleavage BCl₃, BBr₃ in DCM at low temperatureEffective for aryl benzyl ethers.[3]Harsh conditions, may not be suitable for acid-labile substrates.
Oxidative Cleavage DDQ (2,3-dichloro-5,6-dicyano-p-benzoquinone)Selective for benzyl and especially p-methoxybenzyl (PMB) ethers.[8]Requires an electron-rich aromatic system for efficient cleavage.
Transfer Hydrogenation Formic acid or ammonium formate, Pd/CAvoids the use of gaseous hydrogen.[2]Can sometimes be slower than direct hydrogenation.
Protocol 4.1.1: Hydrogenolytic Cleavage of the Benzyl Ether
  • Setup: In a flask suitable for hydrogenation, dissolve the this compound derivative (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Catalyst: Add 10% palladium on carbon (10 mol%).

  • Hydrogenation: Purge the flask with hydrogen gas (or use a hydrogen-filled balloon) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Concentration: Rinse the Celite pad with the reaction solvent and concentrate the filtrate under reduced pressure to obtain the deprotected product.

Workflow for Benzyl Ether Deprotection

Benzyl_Ether_Deprotection Start Substrate with Benzyl Ether Check_Reducible Are other reducible groups present? Start->Check_Reducible Hydrogenolysis Catalytic Hydrogenolysis (H2, Pd/C) Check_Reducible->Hydrogenolysis No Lewis_Acid Lewis Acid Cleavage (BCl3, BBr3) Check_Reducible->Lewis_Acid Yes Oxidative Oxidative Cleavage (DDQ) Check_Reducible->Oxidative Yes Deprotected_Product Deprotected Phenol Hydrogenolysis->Deprotected_Product Lewis_Acid->Deprotected_Product Oxidative->Deprotected_Product

Caption: Decision pathway for benzyl ether cleavage.

Orthogonal Strategies in Action

In a multi-step synthesis, the ability to selectively deprotect one group while leaving others intact is crucial. For instance, if the carboxylic acid is protected as a tert-butyl ester, the benzyl ether can be cleaved by hydrogenolysis without affecting the ester. Conversely, the tert-butyl ester can be removed with mild acid, leaving the benzyl ether untouched. This orthogonality allows for a high degree of synthetic flexibility.

Conclusion

The successful application of this compound in complex organic synthesis is highly dependent on the strategic implementation of protecting groups. A thorough understanding of the stability and reactivity of the available protecting groups, coupled with the selection of appropriate protection and deprotection protocols, is essential for achieving the desired synthetic outcomes. The protocols and strategies outlined in this document provide a solid foundation for researchers working with this versatile building block.

References

Troubleshooting & Optimization

Technical Support Center: Recrystallization of 4-(benzyloxy)-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-(benzyloxy)-2-fluorobenzoic acid. This guide is designed for researchers, medicinal chemists, and professionals in drug development. Here, we provide a detailed recrystallization protocol, troubleshooting guidance for common experimental challenges, and a comprehensive FAQ section. Our approach is grounded in established chemical principles to ensure you can achieve the highest purity for your compound.

Understanding the Molecule: Physicochemical Properties

Before proceeding with the recrystallization, it is crucial to understand the key physical properties of this compound, as these will dictate the optimal purification strategy.

PropertyValueSource
CAS Number 114045-96-4[1][2]
Molecular Formula C₁₄H₁₁FO₃[1][2]
Molecular Weight 246.23 g/mol [1][2]
Appearance White to off-white or pale cream solid (crystals or powder)[2][3]
Melting Point 163-169 °C[1][2][3]

The relatively high melting point of this compound suggests a stable crystal lattice, which is favorable for purification by recrystallization. The presence of a carboxylic acid group, a fluoro substituent, and a benzyloxy ether linkage will influence its solubility in various solvents. Aromatic carboxylic acids, as a class, tend to be soluble in alcohols and can often be recrystallized from aqueous alcohol mixtures or hot water.[4][5][6]

Recommended Recrystallization Protocol

This protocol is a robust starting point for the purification of this compound. Given the absence of specific solubility data in the literature, a small-scale solvent screening is highly recommended to determine the optimal solvent system for your specific batch of material.

Diagram of the Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_main Main Protocol cluster_analysis Analysis Solvent_Screening 1. Small-Scale Solvent Screening Select_Solvent 2. Select Optimal Solvent/System Solvent_Screening->Select_Solvent Identify ideal solubility profile Dissolution 3. Dissolve Compound in Minimum Hot Solvent Select_Solvent->Dissolution Hot_Filtration 4. (Optional) Hot Gravity Filtration Dissolution->Hot_Filtration If insoluble impurities present Crystallization 5. Slow Cooling to Induce Crystallization Dissolution->Crystallization If no insoluble impurities Hot_Filtration->Crystallization Isolation 6. Isolate Crystals (Vacuum Filtration) Crystallization->Isolation Washing 7. Wash with Ice-Cold Solvent Isolation->Washing Drying 8. Dry Purified Crystals Washing->Drying Purity_Check 9. Assess Purity (e.g., Melting Point) Drying->Purity_Check Troubleshooting cluster_oiling Oiling Out cluster_nocrystals No Crystal Formation cluster_lowyield Poor Recovery Start Recrystallization Issue Oiling_Out Compound separates as an oil, not crystals. Start->Oiling_Out No_Crystals No crystals form upon cooling. Start->No_Crystals Low_Yield Low yield of purified product. Start->Low_Yield Oiling_Cause1 Cause: High supersaturation or low melting point of impure solid. Oiling_Out->Oiling_Cause1 Oiling_Solution1 Solution: Reheat to dissolve oil, add more solvent, and cool slowly. Oiling_Cause1->Oiling_Solution1 Oiling_Solution2 Solution: Change to a lower-boiling solvent or use a different solvent system. Oiling_Cause1->Oiling_Solution2 No_Crystals_Cause1 Cause: Too much solvent used. No_Crystals->No_Crystals_Cause1 No_Crystals_Cause2 Cause: Supersaturated solution requires nucleation. No_Crystals->No_Crystals_Cause2 No_Crystals_Solution1 Solution: Boil off some solvent to concentrate the solution. No_Crystals_Cause1->No_Crystals_Solution1 No_Crystals_Solution2 Solution: Scratch the inside of the flask or add a seed crystal. No_Crystals_Cause2->No_Crystals_Solution2 Low_Yield_Cause1 Cause: Compound is too soluble in the cold solvent. Low_Yield->Low_Yield_Cause1 Low_Yield_Cause2 Cause: Premature crystallization during hot filtration. Low_Yield->Low_Yield_Cause2 Low_Yield_Solution1 Solution: Ensure adequate cooling in an ice bath. Low_Yield_Cause1->Low_Yield_Solution1 Low_Yield_Solution2 Solution: Ensure filtration apparatus is sufficiently pre-heated. Low_Yield_Cause2->Low_Yield_Solution2

References

Technical Support Center: Overcoming Side Reactions in Fluorobenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for fluorobenzoic acid synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions encountered during synthesis. Fluorobenzoic acids are vital building blocks in pharmaceuticals and agrochemicals, making their efficient and pure synthesis a critical endeavor.[1] This resource moves beyond simple protocols to explain the causality behind experimental choices, empowering you to optimize your reactions and overcome common hurdles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis of fluorobenzoic acids, particularly when using common methods like the Balz-Schiemann reaction or other diazotization-fluorination procedures.

Problem 1: Formation of Dark, Tar-Like Byproducts

Q: My reaction mixture turns dark brown or black, and upon workup, I isolate a significant amount of intractable tar instead of my desired fluorobenzoic acid. What is causing this, and how can I prevent it?

A: The formation of tar-like substances is a frequent issue, especially in diazotization reactions, and typically points to decomposition of the diazonium salt intermediate or other reactive species.[2][3]

Causality & Mechanism: Aromatic diazonium salts are notoriously unstable and can decompose via multiple pathways, especially at elevated temperatures.[4] This decomposition can lead to a cascade of radical reactions and polymerization, resulting in high-molecular-weight, colored impurities. Incomplete dissolution of starting materials can also create localized "hot spots" where reactants decompose.[2][3]

Recommended Solutions:

  • Strict Temperature Control: The diazotization step is highly exothermic. It is crucial to maintain a low temperature, typically between 0-5 °C, during the addition of sodium nitrite.[5][6] This minimizes the rate of diazonium salt decomposition. Use an ice-salt bath for better temperature management.

  • Ensure Complete Dissolution: Before initiating the reaction, ensure all solid starting materials, like aminobenzoic acid, are fully dissolved in the acidic medium.[3] Incomplete dissolution can lead to localized overheating and subsequent decomposition.[2]

  • Controlled Reagent Addition: Add the sodium nitrite solution slowly and dropwise to the reaction mixture with vigorous stirring.[6] This ensures the controlled generation of nitrous acid and prevents a rapid, exothermic reaction that could lead to a temperature spike.

  • Limit Reaction Time: In some procedures, prolonged heating or boiling can promote the formation of tars.[3] Once the reaction is complete, as monitored by an appropriate technique (e.g., TLC or HPLC), proceed with the workup promptly. For instance, in the synthesis of 2-amino-3-fluorobenzoic acid, limiting the boiling time to 1-2 minutes is recommended to prevent tar formation.[3]

  • Rapid Cooling: After the initial precipitation of the product, rapidly cooling the mixture in an ice bath can help minimize the formation of colored impurities that may form from minor side reactions at ambient temperature.[2]

Problem 2: Low Yield of the Desired Fluorobenzoic Acid

Q: I've successfully avoided significant tar formation, but my final yield of pure fluorobenzoic acid is consistently low. What are the likely causes?

A: Low yields can stem from several factors, primarily incomplete reaction, premature decomposition of the diazonium salt, or competing side reactions that consume the intermediate.[5][6]

Causality & Mechanism: The diazonium salt is a key intermediate. If it is not formed efficiently or if it decomposes before it can react with the fluoride source, the yield of the desired product will suffer. Furthermore, the diazonium salt is an electrophile and can react with other nucleophiles present in the reaction mixture, leading to undesired byproducts.

Recommended Solutions:

  • Optimize Diazotization Conditions:

    • Temperature: As mentioned, maintain a low temperature (0-5 °C) to prevent premature decomposition of the diazonium salt.[5]

    • Acid Concentration: The concentration of the acid is critical for the complete formation of the diazonium salt.[5] Ensure the correct stoichiometry and concentration as specified in the protocol.

  • Minimize Water Content: In the Balz-Schiemann reaction, the presence of excess water can lead to the formation of hydroxybenzoic acids (phenolic byproducts) as a significant side reaction.[5][7] Using anhydrous solvents and reagents where possible is beneficial.

  • Choice of Solvent in Balz-Schiemann Reaction: The solvent can have a significant impact on the yield. Low- or non-polar solvents can improve the efficiency of the fluorination step by promoting an intimate ion pair between the diazonium cation and the tetrafluoroborate anion, thus facilitating fluoride transfer.[8][9]

  • Monitor Reaction Completion: Use an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and the formation of the product. This will help you determine the optimal reaction time and avoid unnecessarily long reaction times that could lead to product degradation.[5]

Problem 3: Presence of Isomeric Impurities in the Final Product

Q: My final product is contaminated with other fluorobenzoic acid isomers, which are very difficult to separate. How can I improve the regioselectivity of my reaction?

A: The formation of isomeric impurities is often a result of non-specific reaction conditions or rearrangements. Precise control over the reaction parameters is key to minimizing these byproducts.

Causality & Mechanism: In reactions like the Balz-Schiemann, the mechanism is believed to proceed through a high-energy aryl cation intermediate after the loss of nitrogen gas.[10] This cation can be susceptible to rearrangement or non-selective reaction, although this is less common than incomplete reaction or side reactions with the solvent. More often, isomeric impurities arise from impure starting materials or non-optimized reaction conditions that allow for side reactions.

Recommended Solutions:

  • Purity of Starting Materials: Ensure the purity of your starting aminobenzoic acid. Isomeric impurities in the starting material will be carried through the reaction sequence. Verify the purity using techniques like NMR or melting point analysis.[5]

  • Precise Temperature Control: For diazotization reactions, maintaining a consistent and low temperature is crucial to minimize side reactions that could lead to isomeric byproducts.[5]

  • Alternative Fluorinating Agents: In some cases, using alternative counterions to tetrafluoroborate, such as hexafluorophosphate (PF₆⁻) or hexafluoroantimonate (SbF₆⁻), can improve yields and potentially selectivity for certain substrates.[4][10]

  • Purification Strategy: Separating positional isomers like 3-fluorobenzoic acid and 4-fluorobenzoic acid can be challenging due to their similar physical properties.[11]

    • Recrystallization: Careful optimization of the recrystallization solvent system is the first step.

    • Column Chromatography: If recrystallization is ineffective, column chromatography may be necessary.

    • Sublimation: Vacuum sublimation can be a highly effective method for purifying volatile solids like fluorobenzoic acids from non-volatile impurities.[11]

Frequently Asked Questions (FAQs)

Q1: What is the Balz-Schiemann reaction and why is it a common method for synthesizing fluorobenzoic acids?

A1: The Balz-Schiemann reaction is a chemical process that transforms a primary aromatic amine into an aryl fluoride through a diazonium tetrafluoroborate intermediate.[10] It is a traditional and reliable method for introducing a fluorine atom onto an aromatic ring, including the synthesis of compounds like 4-fluorobenzoic acid from 4-aminobenzoic acid.[12][13] The reaction proceeds by diazotizing the amine with an acid and a nitrite source, followed by the introduction of a tetrafluoroborate anion (often from fluoroboric acid, HBF₄). The resulting diazonium tetrafluoroborate salt is then typically isolated and thermally decomposed to yield the aryl fluoride.[14]

Q2: My purified fluorobenzoic acid is off-white or yellowish. How can I decolorize it?

A2: A yellowish or brownish tint is usually due to trace amounts of colored organic impurities or tar-like byproducts formed during the synthesis.[11]

  • Activated Charcoal Treatment: During recrystallization, you can add a small amount of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities, and it can then be removed by hot filtration.[11] Be aware that using too much charcoal can also adsorb some of your product, reducing the yield.

  • Sublimation: As mentioned earlier, vacuum sublimation is an excellent technique for obtaining a pure, white crystalline product by separating it from non-volatile colored impurities.[11]

Q3: What analytical techniques are best for identifying impurities in my fluorobenzoic acid sample?

A3: A combination of techniques is often ideal for a comprehensive purity analysis.

  • HPLC: High-Performance Liquid Chromatography is excellent for quantifying the purity of your main product and detecting non-volatile impurities, including isomeric fluorobenzoic acids.[11]

  • GC-MS: Gas Chromatography-Mass Spectrometry is well-suited for identifying volatile impurities, such as residual solvents or byproducts from the reaction. For acidic compounds like fluorobenzoic acid, derivatization to a more volatile ester (e.g., a methyl ester) is often necessary before analysis.[5][15][16]

  • NMR Spectroscopy: Nuclear Magnetic Resonance (¹H, ¹³C, and ¹⁹F NMR) is invaluable for confirming the structure of your desired product and identifying any structural isomers or other impurities present in significant amounts.

Q4: I'm having trouble with the crystallization of my fluorobenzoic acid. What can I do?

A4: Crystallization difficulties can arise from several factors:

  • Solvent Choice: The solvent system is critical. You may need to screen different solvents or solvent mixtures to find one where your product has high solubility at elevated temperatures and low solubility at cold temperatures.

  • Cooling Rate: Allowing the solution to cool slowly can promote the formation of larger, purer crystals. Rapid cooling can sometimes cause the product to "oil out" or precipitate as a fine, impure powder.[11]

  • Purity: The presence of impurities can inhibit crystallization. If you suspect your material is impure, consider an additional purification step like passing it through a short plug of silica gel before attempting recrystallization.[11]

Experimental Protocols & Workflows

Protocol: General Procedure for Recrystallization with Activated Charcoal
  • Dissolution: In an Erlenmeyer flask, dissolve the crude, colored fluorobenzoic acid in a minimal amount of a suitable hot solvent (e.g., an ethanol/water mixture).[11]

  • Decolorization: To the hot solution, add a small amount of activated charcoal (typically 1-2% by weight of your crude product).[11]

  • Hot Filtration: Swirl the mixture and gently boil for a few minutes. While still hot, filter the solution through a pre-heated funnel with fluted filter paper to remove the charcoal. This step should be done quickly to prevent premature crystallization in the funnel.[11]

  • Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.[11]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.[11]

  • Drying: Dry the crystals thoroughly, preferably in a vacuum oven, to remove all traces of solvent.[11]

Data Presentation: Common Synthesis Routes & Associated Impurities
Synthesis Route Starting Material Potential Side Products/Impurities Mitigation Strategies
Diazotization (Balz-Schiemann) Aminobenzoic AcidUnreacted starting material, Phenolic byproducts (e.g., salicylic acid), Azo compounds, Tar-like polymers.[5]Strict low-temperature control (0-5 °C), use of anhydrous solvents, controlled reagent addition.[5][6]
Oxidation FluorotolueneIncompletely oxidized intermediates (e.g., fluorobenzaldehyde, fluorobenzyl alcohol), over-oxidation products.Choice of a selective oxidizing agent, careful monitoring of reaction progress.[12]

Visualizations

Troubleshooting Workflow for Tar Formation

TarFormationTroubleshooting start Start: Tar-like byproducts observed q1 Were all reactants fully dissolved before heating? start->q1 s1 Action: Ensure complete dissolution with vigorous stirring. q1->s1 No q2 Was the reaction temperature strictly controlled (e.g., 0-5 °C for diazotization)? q1->q2 Yes s1->q2 s2 Action: Implement better cooling (e.g., ice-salt bath) and monitor internal temperature. q2->s2 No q3 Was the boiling/reflux time minimized? q2->q3 Yes s2->q3 s3 Action: Limit heating to the minimum time required for completion (monitor via TLC/HPLC). q3->s3 No end_node Outcome: Minimized Tar Formation q3->end_node Yes s3->end_node

Caption: Decision tree for troubleshooting tar-like byproduct formation.

Mechanism Overview: Balz-Schiemann Reaction

BalzSchiemann reactant Ar-NH₂ (Aminobenzoic Acid) reagents1 + NaNO₂, HBF₄ (0-5 °C) intermediate Ar-N₂⁺ BF₄⁻ (Diazonium Salt) reagents1->intermediate Diazotization reagents2 + Heat (Δ) side_reaction Side Reaction + H₂O → Ar-OH intermediate->side_reaction Decomposition in H₂O product Ar-F (Fluorobenzoic Acid) reagents2->product Decomposition byproducts + N₂ + BF₃

Caption: Simplified workflow of the Balz-Schiemann reaction.

References

Technical Support Center: Optimizing Coupling Reactions of 4-(Benzyloxy)-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to the successful application of 4-(benzyloxy)-2-fluorobenzoic acid in your coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and optimized protocols to overcome common challenges. The unique electronic and steric properties of this substrate, namely the electron-withdrawing fluorine ortho to the carboxylic acid and the bulky benzyloxy group, necessitate careful consideration of reaction parameters.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format, offering explanations and actionable solutions.

Q1: My amide coupling reaction is showing low to no yield. What are the likely causes?

Low or no product formation is a frequent challenge and can stem from several factors related to substrate activation and reaction conditions.

  • Inefficient Carboxylic Acid Activation: The electron-withdrawing nature of the ortho-fluorine substituent can influence the reactivity of the carboxylic acid. Incomplete activation is a primary suspect for poor yields.[1]

    • Solution: Consider pre-activation of the carboxylic acid. Incubate the this compound with the coupling reagent and a suitable base for 15-30 minutes before introducing the amine. This is particularly effective when using uronium-based reagents like HATU.[1][2]

  • Inactivated Coupling Reagents: Many common coupling reagents, especially carbodiimides like EDC and uronium salts like HATU, are sensitive to moisture and can degrade over time.[2]

    • Solution: Always use fresh, high-purity coupling reagents and store them under anhydrous conditions. If you suspect your reagent is compromised, it is best to use a fresh batch.

  • Suboptimal Base Selection: The choice and stoichiometry of the base are critical. An inappropriate base can fail to effectively neutralize the acid formed during the reaction, thereby hindering progress.

    • Solution: Employ a non-nucleophilic organic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA). Typically, at least two equivalents are necessary to drive the reaction to completion.[2]

  • Presence of Water: Water can hydrolyze the activated carboxylic acid intermediate, reverting it to the starting material and halting the reaction.[1][2]

    • Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents, such as DCM or DMF, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q2: I'm observing a significant amount of a major byproduct. What could it be and how can I minimize it?

The formation of byproducts is often dependent on the coupling reagent used.

  • N-acylurea Formation (with Carbodiimides): When using carbodiimides like EDC or DCC, a common side product is N-acylurea.[3] This arises from the rearrangement of the O-acylisourea intermediate.[3][4]

    • Solution: The addition of an auxiliary nucleophile, such as 1-hydroxybenzotriazole (HOBt) or OxymaPure, is highly recommended.[1][4] These additives react with the O-acylisourea to form a more stable active ester, which is less prone to rearrangement and reacts efficiently with the amine.[3] Using a less polar solvent like DCM may also help.

  • Guanidinium Byproduct (with Uronium/Aminium Reagents): Reagents like HATU or HBTU can sometimes react with the amine to form a guanidinium byproduct.

    • Solution: The order of addition is crucial. Always pre-activate the carboxylic acid with the coupling reagent and base before adding the amine.

Q3: The purification of my coupled product is challenging due to persistent impurities. What are the best practices for workup and purification?

Effective purification begins with a well-executed workup procedure to remove excess reagents and byproducts.

  • Removing EDC and its Urea Byproduct: The urea byproduct from EDC is water-soluble, facilitating its removal.

    • Workup: Perform sequential aqueous washes of the organic layer with 1 M HCl, saturated NaHCO₃, and brine.[3] The acidic wash removes unreacted amine and any basic byproducts, while the basic wash removes unreacted carboxylic acid and HOBt.

  • Removing DMF: Dimethylformamide (DMF) is a high-boiling solvent that can be difficult to remove completely.

    • Workup: Washing the organic layer with a 5% LiCl aqueous solution or a 1:1 mixture of water and brine can help remove residual DMF.[5]

  • Purification Techniques:

    • Column Chromatography: This is the most common method for purifying the crude product. A silica gel column with a suitable solvent system (e.g., ethyl acetate/hexanes) is typically effective.

    • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method to remove minor impurities and can sometimes be used in place of or after column chromatography.[6]

    • Trituration: If the product is an oil or a low-melting solid that is difficult to handle, trituration with a non-polar solvent like hexanes can help to solidify the product and remove non-polar impurities.

II. Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the coupling reactions of this compound.

Q4: How does the ortho-fluoro substituent affect the reactivity of the benzoic acid?

The fluorine atom at the ortho position has a significant electronic impact.

  • Inductive Effect: As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect, which can increase the acidity of the carboxylic acid proton.

  • Intramolecular Interactions: The ortho-fluoro substituent can participate in intramolecular hydrogen bonding with the carboxylic acid group, which can influence the conformation and reactivity of the molecule.[7][8]

Q5: Which coupling reagents are recommended for this substrate?

The choice of coupling reagent depends on the specific amine being coupled and the desired reaction conditions.

Coupling ReagentClassKey AdvantagesConsiderations
EDC/HOBt CarbodiimideCost-effective, water-soluble byproduct.[9]Potential for N-acylurea formation without HOBt.[3]
HATU/DIPEA Uronium SaltHigh reactivity, fast reaction times, low racemization.[9]More expensive, requires careful handling due to moisture sensitivity.
PyBOP Phosphonium SaltEffective for sterically hindered couplings, non-toxic byproduct.[4]Can be more expensive than carbodiimides.
T3P Phosphonic AnhydrideSafe, easy workup of byproducts.May require specific reaction conditions.
Q6: I am planning a Suzuki coupling with a derivative of this compound. Are there any special considerations?

Yes, Suzuki-Miyaura couplings involving aryl fluorides can be challenging due to the strength of the C-F bond.

  • Catalyst System: Nickel-based catalysts have shown efficacy in activating aromatic C-F bonds for cross-coupling reactions.[10] For palladium-catalyzed reactions, specific ligands such as SPhos are often required to achieve good yields.[11]

  • Reaction Conditions: These reactions typically require elevated temperatures (100-120 °C) and a suitable base, such as K₃PO₄.[11] The reaction is sensitive to oxygen, so it is crucial to degas the solvent and maintain an inert atmosphere.

III. Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol outlines a reliable method for amide bond formation using HATU, a highly effective coupling reagent.

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).

  • Dissolve the acid in anhydrous DMF or DCM.

  • Add HATU (1.1 eq.) and DIPEA (2.5 eq.) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq.) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress using TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of a this compound Derivative

This protocol provides a general framework for a palladium-catalyzed Suzuki coupling. Note that optimization of the catalyst, ligand, and base may be necessary for specific substrates.

  • To a flame-dried Schlenk flask under an inert atmosphere, add the this compound derivative (e.g., an aryl halide) (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 eq.).

  • Seal the flask and purge with an inert gas for 10-15 minutes.

  • Add a degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent in vacuo and purify the crude product by column chromatography or recrystallization.[11]

IV. Visualizing the Workflow

Amide Coupling Troubleshooting Decision Tree

TroubleshootingWorkflow start Low or No Product check_reagents Check Reagent Quality (EDC, HATU, etc.) start->check_reagents check_conditions Verify Anhydrous Conditions start->check_conditions check_activation Optimize Acid Activation start->check_activation check_base Evaluate Base Stoichiometry/Strength start->check_base reagents_ok Reagents Fresh? check_reagents->reagents_ok conditions_ok System Dry? check_conditions->conditions_ok activation_ok Pre-activation Used? check_activation->activation_ok base_ok Base Correct? check_base->base_ok use_fresh Use Fresh Reagents reagents_ok->use_fresh No success Improved Yield reagents_ok->success Yes dry_system Flame-dry Glassware, Use Anhydrous Solvents conditions_ok->dry_system No conditions_ok->success Yes preactivate Pre-activate Acid (15-30 min before Amine) activation_ok->preactivate No activation_ok->success Yes adjust_base Use 2-3 eq. DIPEA/TEA base_ok->adjust_base No base_ok->success Yes

Caption: Troubleshooting decision tree for low-yield amide coupling reactions.

V. References

  • 3. BenchChem.

  • 4. Bachem.

  • 2. BenchChem.

  • --INVALID-LINK--. Luxembourg Bio Technologies.

  • 9. Aapptec Peptides.

  • 10. Beilstein Journals.

  • 11. BenchChem.

  • 7. NIH.

  • 12. ResearchGate.

  • 5. Reddit.

  • 8. ResearchGate.

  • 1. BenchChem.

  • 6. Chemistry LibreTexts.

References

Technical Support Center: Synthesis of 4-(Benzyloxy)-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers, scientists, and drug development professionals. This guide provides in-depth technical support for the synthesis of 4-(benzyloxy)-2-fluorobenzoic acid, a critical intermediate in various research and development applications. We will explore the common impurities encountered during its synthesis, offering troubleshooting strategies and validated protocols to enhance yield, purity, and process control.

I. Overview of the Primary Synthetic Route

The most prevalent and industrially scalable synthesis of this compound involves a Williamson ether synthesis. This reaction proceeds by the nucleophilic substitution of a halide by an alkoxide. In this specific case, the phenoxide of 4-fluoro-2-hydroxybenzoic acid attacks benzyl chloride to form the desired benzyl ether.

Reaction Scheme:

Starting Materials: 2-Fluoro-4-hydroxybenzoic acid and Benzyl Chloride Key Transformation: Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Products R1 2-Fluoro-4-hydroxybenzoic acid P1 This compound R1->P1 Williamson Ether Synthesis R2 Benzyl Chloride R2->P1 Base Base (e.g., NaOH, K2CO3) Base->P1 Salt Salt (e.g., NaCl, KCl)

Caption: General schematic of the Williamson ether synthesis for this compound.

This seemingly straightforward reaction is, however, prone to the formation of several impurities that can complicate downstream applications and reduce overall process efficiency. Understanding the origin and nature of these impurities is the first step toward effective troubleshooting.

II. Frequently Asked Questions (FAQs) about Impurities

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your final product is highly dependent on the quality of your starting materials and the precise reaction conditions. However, several common impurities are frequently observed:

  • Unreacted Starting Materials: Residual 2-fluoro-4-hydroxybenzoic acid and benzyl chloride are common.

  • Over-benzylation Products: Formation of the benzyl ester of this compound.

  • Debenzylation Product: 4-hydroxy-2-fluorobenzoic acid can be regenerated if the benzyloxy group is cleaved under harsh conditions.

  • Impurities from Benzyl Chloride: Commercial benzyl chloride can contain impurities like benzaldehyde, benzyl alcohol, and dibenzyl ether.[1]

  • Positional Isomers: If the starting 2-fluoro-4-hydroxybenzoic acid is not pure, isomeric impurities like 4-fluoro-3-hydroxybenzoic acid could lead to the corresponding benzylated isomers.

Q2: My reaction seems to stall, leaving a significant amount of unreacted 2-fluoro-4-hydroxybenzoic acid. What is the likely cause?

A2: Incomplete reaction is a frequent issue and can often be traced back to several factors related to the base or reaction conditions:

  • Insufficient Base: An inadequate amount of base will result in incomplete deprotonation of the phenolic hydroxyl group, which is necessary for the nucleophilic attack.

  • Base Strength: While strong bases like sodium hydroxide are effective, weaker bases like potassium carbonate may require more forcing conditions (higher temperature, longer reaction time) to achieve complete reaction.

  • Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like DMF or DMSO are generally preferred as they effectively solvate the cation of the base, leaving a more "naked" and reactive phenoxide anion.[2]

  • Water Content: The presence of excessive water can hydrolyze benzyl chloride to benzyl alcohol, consuming the electrophile and reducing the yield.[3]

Q3: I've identified a significant amount of benzyl alcohol and dibenzyl ether in my crude product. How are these formed?

A3: The presence of benzyl alcohol and dibenzyl ether points towards side reactions involving your benzylating agent, benzyl chloride.

  • Benzyl Alcohol: This is primarily formed by the hydrolysis of benzyl chloride. This can occur if there is water present in your reaction mixture or during an aqueous workup.[4]

  • Dibenzyl Ether: This impurity can form via two main pathways. First, it can be present as an impurity in the starting benzyl chloride.[1] Second, it can be formed by the reaction of benzyl alcohol (formed from hydrolysis) with another molecule of benzyl chloride under the basic reaction conditions.[3]

Q4: My final product shows signs of debenzylation. Under what conditions does this occur?

A4: The benzyloxy group is generally stable but can be cleaved under certain conditions.

  • Strongly Acidic Conditions: The benzyl ether linkage is susceptible to cleavage by strong acids, especially at elevated temperatures. This is a common deprotection strategy but can be an unwanted side reaction if your workup or purification involves strong acids.[5]

  • Catalytic Hydrogenolysis Conditions: If your downstream processing involves catalytic hydrogenation (e.g., using Pd/C and H₂), the benzyloxy group will be readily cleaved.[6] While this is a deprotection method, accidental exposure to these conditions can lead to the formation of 4-hydroxy-2-fluorobenzoic acid as an impurity.

III. Troubleshooting Guide: From Reaction to Purification

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis and purification of this compound.

Problem 1: Incomplete Reaction and Low Yield
Symptom Potential Cause Troubleshooting Action
High levels of unreacted 2-fluoro-4-hydroxybenzoic acid Insufficient deprotonation of the phenol.- Ensure at least two equivalents of base are used to deprotonate both the phenolic hydroxyl and carboxylic acid groups.- Consider switching to a stronger base or a more suitable solvent system (e.g., K₂CO₃ in DMF).
Presence of unreacted benzyl chloride and starting phenol Reaction temperature is too low or reaction time is too short.- Gradually increase the reaction temperature while monitoring the reaction progress by TLC or HPLC.- Extend the reaction time. Williamson ether syntheses can sometimes require several hours to reach completion.[7]
Significant amount of benzyl alcohol detected Hydrolysis of benzyl chloride.- Use anhydrous solvents and ensure all glassware is thoroughly dried.- If possible, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

Problem 2: Formation of Key Byproducts

Impurity_Formation Start Starting Materials (2-Fluoro-4-hydroxybenzoic acid, Benzyl Chloride) Desired Desired Product (this compound) Start->Desired Williamson Ether Synthesis (Correct Pathway) Impurity_Ester Benzyl Ester Impurity Start->Impurity_Ester Over-benzylation (Carboxylic acid attack) Impurity_Alcohol Benzyl Alcohol Start->Impurity_Alcohol Hydrolysis of BnCl Impurity_Debenzyl Debenzylation Product (4-Hydroxy-2-fluorobenzoic acid) Desired->Impurity_Debenzyl Acidic conditions / Hydrogenolysis Impurity_Ether Dibenzyl Ether Impurity_Alcohol->Impurity_Ether Reaction with BnCl

Caption: Pathways for the formation of common impurities during synthesis.

Impurity Detected Root Cause Preventative Measures & Remediation
Benzyl ester of this compound The carboxylate anion competes with the phenoxide as a nucleophile, attacking the benzyl chloride.- Use a base that is selective for deprotonating the more acidic phenolic proton first. - Alternatively, protect the carboxylic acid group (e.g., as a methyl or ethyl ester) before performing the Williamson ether synthesis, followed by a final hydrolysis step.
Dibenzyl ether Present in the starting benzyl chloride or formed in situ.[1][3]- Use high-purity benzyl chloride. Consider purifying commercial benzyl chloride by distillation if necessary. - Minimize water in the reaction to prevent the formation of benzyl alcohol, the precursor to in situ dibenzyl ether formation.
Debenzylated product (4-hydroxy-2-fluorobenzoic acid) Cleavage of the benzyl ether during acidic workup or purification.[5]- Use a mild acidic workup (e.g., dilute citric acid or ammonium chloride) instead of strong acids like HCl. - Avoid high temperatures during any acidic steps.
Problem 3: Purification Challenges
Issue Probable Cause Recommended Protocol
Difficulty in removing unreacted 2-fluoro-4-hydroxybenzoic acid Similar acidic properties to the desired product.Aqueous Base Wash: 1. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).2. Wash the organic layer with a dilute aqueous solution of a weak base like sodium bicarbonate. The more acidic starting material will be preferentially extracted into the aqueous layer.[1]
Product oils out during crystallization Presence of impurities depressing the melting point; inappropriate solvent choice.Recrystallization Protocol: 1. Choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature (e.g., ethanol/water or toluene).2. Dissolve the crude product in the minimum amount of hot solvent.3. Allow the solution to cool slowly to promote the formation of well-defined crystals. Seeding with a pure crystal can be beneficial.[8]
Persistent colored impurities Tar-like byproducts from the synthesis.Activated Charcoal Treatment: 1. During recrystallization, add a small amount of activated charcoal to the hot solution before filtration.2. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration through a pad of celite.[8]

IV. Validated Experimental Protocols

Protocol 1: Synthesis of this compound
  • To a stirred solution of 2-fluoro-4-hydroxybenzoic acid (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).

  • Heat the mixture to 60-70 °C for 1 hour to ensure complete salt formation.

  • Add benzyl chloride (1.2 eq) dropwise to the reaction mixture.

  • Maintain the temperature and stir for 4-6 hours, monitoring the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous mixture to pH ~3-4 with dilute HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization
  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • If the solution is colored, add a small amount of activated charcoal and boil for 5-10 minutes.

  • Perform a hot filtration to remove the charcoal and any insoluble impurities.

  • To the hot filtrate, add warm deionized water dropwise until the solution becomes slightly turbid.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

V. Analytical Characterization

To effectively troubleshoot, accurate identification and quantification of impurities are essential.

Analytical Technique Application in This Synthesis
HPLC (High-Performance Liquid Chromatography) The primary tool for quantifying the purity of the final product and tracking the disappearance of starting materials and the appearance of products and byproducts.
LC-MS (Liquid Chromatography-Mass Spectrometry) Useful for identifying the molecular weights of unknown impurities, aiding in their structural elucidation.
¹H NMR (Proton Nuclear Magnetic Resonance) Provides structural information about the desired product and can be used to identify and quantify impurities based on their unique proton signals.
GC-MS (Gas Chromatography-Mass Spectrometry) Particularly useful for identifying volatile impurities that may originate from the benzyl chloride starting material, such as benzaldehyde and benzyl alcohol.[1]

This technical guide is intended to provide a comprehensive resource for addressing the common challenges associated with the synthesis of this compound. By understanding the potential side reactions and implementing the suggested troubleshooting strategies, researchers can significantly improve the quality and consistency of their synthetic outcomes.

References

Technical Support Guide: HPLC Purity Analysis of 4-(Benzyloxy)-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purity assessment of 4-(benzyloxy)-2-fluorobenzoic acid via High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, analytical scientists, and drug development professionals. It provides not just a method, but a framework for understanding the analytical choices, troubleshooting common issues, and ensuring the generation of robust, reliable data.

Introduction: The Analytical Challenge

This compound is a fluorinated aromatic building block used in medicinal chemistry and materials science research.[1] Its purity is critical for the integrity of downstream applications. HPLC is the gold-standard technique for this assessment. However, the compound's acidic nature and aromatic structure present specific analytical challenges, such as peak tailing and retention variability, which this guide will directly address.

Compound Properties: The Foundation of Method Development

Understanding the physicochemical properties of the analyte is the first step in developing a robust HPLC method. These properties dictate the choice of column, mobile phase, and detection parameters.

PropertyValueSource
Molecular Formula C₁₄H₁₁FO₃[2]
Molecular Weight 246.23 g/mol [2]
Melting Point 165-168 °C[2][3]
Predicted pKa 3.53 ± 0.10[2]
Structure
alt text

The key takeaway here is the pKa of ~3.53 . This indicates that this compound is a moderately strong acid. To achieve consistent retention and good peak shape in reversed-phase HPLC, the analysis must be conducted at a pH well below the pKa to ensure the molecule is in its neutral, protonated state.[4]

Recommended HPLC Protocol for Purity Assessment

This protocol is designed as a starting point and has been optimized for the specific properties of this compound. The rationale behind each parameter is explained to empower you to make informed adjustments if necessary.

Experimental Workflow

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting a 1. Prepare Mobile Phase (e.g., 0.1% Formic Acid in Water/ACN) b 2. Prepare Diluent (e.g., 50:50 ACN:Water) a->b c 3. Prepare Standard & Sample Solutions (approx. 0.5 mg/mL) b->c d 4. Filter Solutions (0.45 µm) c->d e 5. Equilibrate System (at least 30 min) d->e f 6. Perform System Suitability Test (SST) e->f g 7. Inject Blank (Diluent) f->g h 8. Inject Standard & Sample Solutions g->h i 9. Integrate Chromatograms h->i j 10. Calculate Purity (% Area) i->j k 11. Generate Report j->k

Caption: HPLC Purity Analysis Workflow.

Detailed HPLC Method Parameters
ParameterRecommended SettingRationale & Expertise
Column C18, 250 mm x 4.6 mm, 5 µmA standard C18 column provides excellent hydrophobic retention for the aromatic rings. The longer length ensures sufficient resolution for potential impurities.
Mobile Phase A 0.1% (v/v) Formic Acid in WaterThe formic acid maintains a low pH (~2.7), ensuring the carboxylic acid group (pKa ~3.53) is fully protonated, which prevents peak tailing from ionic interactions with the silica stationary phase.[5]
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile (ACN)Acetonitrile is a common organic modifier with a low UV cutoff and is effective for eluting aromatic compounds.
Gradient 50% B to 95% B over 20 min, hold for 5 min, return to 50% B over 1 min, equilibrate for 4 min.A gradient elution is necessary to elute the main compound with a good peak shape while also ensuring that any more hydrophobic impurities are eluted from the column, preventing ghost peaks in subsequent runs.[5]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures retention time stability and can improve peak efficiency.[6]
Injection Volume 10 µLA typical volume to avoid column overload, which can cause peak fronting or broadening.[6]
Detection UV at 254 nmThe aromatic rings in the molecule provide strong UV absorbance. 254 nm is a common wavelength that provides good sensitivity for many aromatic compounds.
Sample Preparation Dissolve in 50:50 ACN:Water to a concentration of 0.5 mg/mL.Dissolving the sample in a solvent similar in strength to the initial mobile phase conditions prevents peak distortion.

System Suitability Testing (SST): Your Self-Validating System

Before any sample analysis, you must verify that the entire chromatographic system is performing adequately. This is a core requirement of Good Manufacturing Practice (GMP) and is detailed in pharmacopoeias like the USP.[7]

Procedure:

  • Prepare a standard solution of this compound at the target concentration (e.g., 0.5 mg/mL).

  • Make five replicate injections of this standard solution.

  • Evaluate the results against the acceptance criteria below.

SST ParameterAcceptance CriteriaPurpose
Precision (RSD) Relative Standard Deviation (RSD) of the peak area for the five injections must be ≤ 2.0%.Demonstrates that the system (pump, injector) is delivering precise and reproducible results.[7]
Tailing Factor (T) Tailing factor for the main peak should be ≤ 2.0.Ensures the peak is symmetrical, which is critical for accurate integration and quantification. A high tailing factor often indicates undesirable secondary interactions.[7][8]
Theoretical Plates (N) > 2000Measures the efficiency of the column. A higher number indicates sharper peaks and better separation performance.

If your system fails SST, do not proceed with sample analysis. Use the troubleshooting guide below to diagnose and resolve the issue.

Troubleshooting Guide (Question & Answer)

This section addresses specific, common problems encountered during the HPLC analysis of this compound.

Q1: My peak for this compound is tailing badly (Tailing Factor > 2.0). What's wrong?

A1: Peak tailing for acidic compounds like this is the most common issue and is almost always related to secondary chemical interactions or physical problems in the flow path.[5]

Systematic Diagnosis:

  • Check Mobile Phase pH: This is the most likely culprit. If the pH of your mobile phase is too high (e.g., > 3.5), the carboxylic acid will be partially or fully deprotonated. This negatively charged anion can interact strongly with residual, positively charged silanol groups on the silica stationary phase, causing severe tailing.[8]

    • Solution: Ensure your mobile phase contains an acidifier like formic or phosphoric acid to maintain a low pH. Remake the mobile phase if it is old.

  • Assess Column Health: Over time, especially with aggressive mobile phases, the stationary phase can degrade, exposing more active silanol sites.

    • Solution: First, try flushing the column with a strong solvent sequence (e.g., water, isopropanol, hexane, isopropanol, mobile phase). If this doesn't work, the column may have reached the end of its life and needs to be replaced.

  • Rule out Extracolumn Dead Volume: Gaps or voids in the tubing, fittings, or at the column inlet can disrupt the sample band, leading to tailing.

    • Solution: Check all fittings between the injector and the detector. Re-cut any PEEK tubing that looks compressed or uneven. Ensure the column is properly seated in its fittings.

G start Problem: Peak Tailing ph_check Is Mobile Phase pH < 3.0? start->ph_check column_check Is the column old or overused? ph_check->column_check Yes remake_mp Solution: Remake mobile phase with 0.1% acid. ph_check->remake_mp No fittings_check Are all fittings and connections secure? column_check->fittings_check No flush_col Action: Flush column. If no improvement, replace. column_check->flush_col Yes check_fittings Solution: Check and tighten/remake all fluidic connections. fittings_check->check_fittings No contact_support Issue persists. Consult further support. fittings_check->contact_support Yes

Caption: Troubleshooting Logic for Peak Tailing.

Q2: The retention time of my main peak is shifting between injections. Why?

A2: Retention time instability points to a lack of equilibrium or a problem with the mobile phase delivery system.

Systematic Diagnosis:

  • Insufficient Equilibration: This is the most common cause, especially when starting a new analysis or after changing the mobile phase composition.

    • Solution: Ensure the column is equilibrated with the initial mobile phase for at least 30 minutes, or until you see a stable baseline.

  • Mobile Phase Issues:

    • Composition Change: If your mobile phase is a mix of solvents prepared in one bottle, volatile components like acetonitrile can evaporate over time, changing the composition and affecting retention.[6]

    • Pump Malfunction: Air bubbles in the pump or faulty check valves can cause inconsistent flow rates, leading directly to shifting retention times.[9]

    • Solution: Use an online degasser or degas your mobile phase before use. Purge the pump to remove any air bubbles. If the problem continues, the pump seals or check valves may need servicing.

  • Temperature Fluctuations: Column temperature has a significant impact on retention time. If the laboratory temperature is not stable, you will see drift.[10]

    • Solution: Use a column oven to maintain a constant temperature.

Q3: I'm seeing a noisy or drifting baseline. What should I do?

A3: Baseline issues are often related to the mobile phase, contamination, or the detector.[11]

Systematic Diagnosis:

  • Mobile Phase Contamination: Using low-quality solvents or contaminated water can introduce impurities that create a noisy baseline. Microbial growth can also be a factor in unbuffered aqueous mobile phases.

    • Solution: Always use HPLC-grade solvents and freshly prepared mobile phases. Filter all aqueous solutions.

  • Air Bubbles: Air bubbles passing through the detector flow cell will cause sharp spikes and a noisy baseline.[9]

    • Solution: Degas the mobile phase thoroughly. Ensure all connections are tight to prevent air from being drawn into the system.

  • Detector Lamp Failure: As a UV detector lamp ages, its energy output can become unstable, leading to baseline drift and noise.

    • Solution: Check the lamp energy or intensity reading in your HPLC software. Most systems will have a diagnostic test. Replace the lamp if it is near the end of its rated lifetime.

Frequently Asked Questions (FAQs)

Q: Can I use methanol instead of acetonitrile as the organic modifier? A: Yes, but you cannot simply substitute it. Methanol has a different elution strength and selectivity compared to acetonitrile. You will need to re-optimize the gradient. Typically, you need a slightly higher percentage of methanol to achieve the same retention as acetonitrile. Also, be aware that methanol creates higher backpressure.

Q: My sample is not dissolving well in the recommended diluent. What can I do? A: If solubility is an issue, you can try increasing the percentage of acetonitrile in your diluent. However, be cautious. Injecting a sample in a solvent that is much stronger than your initial mobile phase can cause peak distortion. If you must use a strong solvent, reduce the injection volume.

Q: How do I validate this HPLC method for use in a regulated environment? A: Method validation must be performed according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[12][13] This involves experimentally proving that the method is suitable for its intended purpose. You will need to evaluate the following parameters:

  • Specificity: Demonstrate that you can resolve the main peak from impurities and degradation products.

  • Linearity: Show a linear relationship between concentration and peak area over a defined range.

  • Accuracy: Determine the closeness of your measured value to the true value (e.g., by spiking a placebo with a known amount of the analyte).

  • Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (running the analysis on different days with different analysts).

  • Range: The concentration range over which the method is linear, accurate, and precise.

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest concentration that can be reliably quantified and detected, respectively. This is crucial for impurity analysis.

  • Robustness: Intentionally make small changes to method parameters (e.g., pH, column temperature, flow rate) to ensure the method is not unduly affected.

Q: What is the best way to integrate the peaks for calculating purity? A: For area percent purity, you should integrate all peaks in the chromatogram, excluding those from the blank (diluent) and any peaks below a specified disregard limit (e.g., 0.05%). The purity is calculated as: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100 Ensure your integration parameters (e.g., peak width, threshold) are set consistently to avoid errors.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with 4-(Benzyloxy)-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-(benzyloxy)-2-fluorobenzoic acid. This resource is designed to provide in-depth, field-proven insights into overcoming common challenges, particularly low conversion rates, encountered during reactions with this versatile building block. Our approach is rooted in a deep understanding of the molecule's unique structural and electronic properties, aiming to empower you with the knowledge to not just follow protocols, but to understand the causality behind them and effectively troubleshoot your experiments.

Understanding the Molecule: Key Physicochemical Properties

This compound presents a unique combination of features that influence its reactivity:

  • Electronic Effects: The fluorine atom at the ortho-position exerts a strong electron-withdrawing inductive effect, which increases the acidity of the carboxylic acid.[1] This can be beneficial for some reactions but can also influence the nucleophilicity of the carboxylate. Conversely, the benzyloxy group at the para-position is electron-donating through resonance.[2]

  • Steric Hindrance: While fluorine is a relatively small atom, its presence ortho to the carboxylic acid group can introduce steric hindrance, potentially impeding the approach of bulky reagents or substrates.[3][4]

  • Protecting Group Stability: The benzyloxy group is a robust protecting group but can be labile under certain conditions. It is particularly susceptible to cleavage by strong acids (debenzylation) and catalytic hydrogenation.[5][6]

This guide will address specific issues in a question-and-answer format, providing both theoretical explanations and practical, step-by-step protocols.

Part 1: Troubleshooting Amide Coupling Reactions

Amide bond formation is one of the most common reactions involving carboxylic acids. However, the unique properties of this compound can sometimes lead to frustratingly low yields.

Question 1: My amide coupling reaction with this compound is showing low conversion. What are the likely causes?

Answer:

Low conversion in amide coupling reactions with this substrate can often be attributed to a combination of factors stemming from its structure:

  • Incomplete Carboxylic Acid Activation: The electron-withdrawing nature of the ortho-fluoro group can influence the reactivity of the carboxylic acid, sometimes making standard activation conditions suboptimal.[7]

  • Steric Hindrance: The ortho-fluoro group can sterically hinder the approach of the amine, especially if the amine itself is bulky.[3] This slows down the rate of reaction.

  • Suboptimal Base Choice or Amount: The choice and stoichiometry of the base are critical. An inappropriate base can lead to side reactions or incomplete deprotonation of the carboxylic acid.[7]

  • Side Reactions: The most common side reaction is the unintended cleavage of the benzyloxy protecting group if the reaction conditions are too acidic.[5]

Question 2: Which coupling reagents and conditions are recommended for sterically hindered or electronically challenging substrates like this?

Answer:

For challenging couplings, it is often necessary to move beyond standard carbodiimide reagents to more potent activating agents.

Reagent ClassExamplesRecommended for this compound?Rationale
Carbodiimides EDC, DCC, DICWith additivesA good starting point, but often requires an additive like HOBt or OxymaPure to suppress racemization and improve efficiency.[7] May not be sufficient for very hindered amines.
Uronium/Aminium Salts HATU, HBTU, HCTUHighly Recommended These are among the most efficient coupling reagents, known for fast reaction times and minimal side reactions.[7] HATU is often superior for difficult couplings due to the formation of highly reactive OAt esters.[7]
Phosphonium Salts PyBOP, PyAOPRecommendedMore reactive than carbodiimides and particularly effective for coupling sterically hindered amino acids.[7]

Workflow for Troubleshooting Low Amide Coupling Yield:

Caption: Troubleshooting workflow for low amide coupling yield.

Experimental Protocol: High-Efficiency Amide Coupling using HATU

This protocol is designed to maximize conversion for challenging substrates.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in an anhydrous aprotic solvent such as DMF or DCM.

  • Pre-activation: Add HATU (1.1-1.3 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 equivalents).[8] Stir the mixture at room temperature for 15-30 minutes. This pre-activation step is crucial to form the active ester before the amine is introduced.

  • Amine Addition: To the pre-activated mixture, add the amine coupling partner (1.0-1.2 equivalents).

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For particularly hindered substrates, the reaction may require several hours to overnight.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Part 2: Troubleshooting Esterification Reactions

Esterification of this compound can also be challenging, particularly with hindered alcohols.

Question 3: I'm observing low yields in the Fischer esterification of this compound. What could be the issue?

Answer:

Fischer esterification relies on an acid catalyst and the removal of water to drive the equilibrium towards the product. Low yields with this substrate can be due to:

  • Steric Hindrance: The ortho-fluoro group can hinder the approach of the alcohol, especially secondary or tertiary alcohols.

  • Insufficient Water Removal: Inefficient removal of the water byproduct will prevent the reaction from going to completion.

  • Debenzylation: The use of strong acid catalysts (like concentrated H₂SO₄) at elevated temperatures can cause cleavage of the benzyloxy protecting group.[5]

Troubleshooting Strategies for Fischer Esterification:
IssueRecommended Action
Steric Hindrance * Use a large excess of the alcohol (if it's also the solvent). * Consider alternative, milder esterification methods (see below).
Inefficient Water Removal * Use a Dean-Stark apparatus to azeotropically remove water. * Add a dehydrating agent like molecular sieves to the reaction mixture.
Debenzylation * Use a milder acid catalyst, such as p-toluenesulfonic acid (p-TSA). * Perform the reaction at the lowest effective temperature.[5] * Monitor the reaction closely for the appearance of the debenzylated byproduct.
Experimental Protocol: Mild Esterification using a Carbodiimide

This method avoids strongly acidic conditions, preserving the benzyloxy group.

  • Preparation: Dissolve this compound (1.0 equivalent), the alcohol (1.2-1.5 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in an anhydrous solvent like DCM.

  • Reaction: Cool the mixture to 0 °C and add a carbodiimide, such as DIC or EDC (1.2 equivalents), portion-wise.

  • Stirring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Filter off the urea byproduct (if using DCC or DIC). Dilute the filtrate with DCM and wash with 1M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Part 3: General FAQs and Other Reaction Types

Question 4: I am planning a Suzuki coupling with a derivative of this compound. Are there any special considerations?

Answer:

Yes, while the Suzuki coupling is generally robust, the substituents on your substrate warrant attention. If you have converted the carboxylic acid to an ester and have a bromo or triflate group elsewhere on the ring, the reaction should proceed well.

  • Catalyst Choice: A standard palladium catalyst like Pd(PPh₃)₄ is often effective.[9] For more challenging couplings, consider using more active catalysts with specialized phosphine ligands.

  • Base: A carbonate base like K₂CO₃ or Cs₂CO₃ is typically used.[10]

  • Side Reactions: The benzyloxy group is generally stable under Suzuki conditions. However, ensure your reaction conditions are not overly acidic during work-up to prevent deprotection.

Question 5: Under what conditions is the benzyloxy group at risk of cleavage?

Answer:

The benzyloxy group is sensitive to the following conditions:

  • Strong Acids: Reagents like HBr, HI, BCl₃, and trifluoroacetic acid (TFA) can readily cleave the benzyl ether, especially at elevated temperatures.[5]

  • Catalytic Hydrogenolysis: The benzyl group is easily removed by hydrogenation over a palladium catalyst (e.g., H₂, Pd/C).[9] This is a common deprotection strategy but will be a side reaction if other functional groups in your molecule are intended to be reduced.

  • Some Oxidative Conditions: While generally stable, harsh oxidative conditions could potentially affect the benzylic position.

Decision Tree for Protecting Group Stability:

Caption: Decision-making for benzyloxy group stability.

References

How to remove unreacted starting materials from 4-(benzyloxy)-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 4-(benzyloxy)-2-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the removal of unreacted starting materials from this valuable fluorinated aromatic building block.[1]

Introduction: The Synthetic Context and Purification Rationale

The synthesis of this compound typically proceeds via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a benzyl halide (e.g., benzyl bromide or benzyl chloride) by a fluorinated hydroxybenzoic acid, such as 2-fluoro-4-hydroxybenzoic acid, in the presence of a base.[2] Consequently, the primary impurities to be removed from the crude product are unreacted 2-fluoro-4-hydroxybenzoic acid and benzyl halide, alongside potential by-products like dibenzyl ether.

This guide will focus on a robust, two-step purification strategy:

  • Acid-Base Extraction: To selectively separate the acidic product and unreacted acidic starting material from the neutral benzyl halide and any non-acidic by-products.

  • Recrystallization: To purify the solid this compound from the more water-soluble 2-fluoro-4-hydroxybenzoic acid and any other remaining impurities.

Frequently Asked Questions (FAQs)

Q1: Why is acid-base extraction the preferred first step for purification?

A1: Acid-base extraction is a highly effective technique for separating compounds based on their acidic or basic properties.[3] this compound is a carboxylic acid and will react with a weak base, such as sodium bicarbonate, to form a water-soluble carboxylate salt. The unreacted benzyl halide, being a neutral organic compound, will not react and will remain in the organic phase. This allows for a clean separation of the acidic components from the neutral impurities.

Q2: What is the purpose of using a weak base like sodium bicarbonate instead of a strong base like sodium hydroxide?

A2: While a strong base would also deprotonate the carboxylic acid, a weak base like sodium bicarbonate offers greater selectivity. Some organic compounds can be sensitive to strong bases, potentially leading to unwanted side reactions. Furthermore, using a weak base ensures that only the more acidic carboxylic acids are extracted, which can be advantageous if other less acidic impurities are present.

Q3: My product "oiled out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is too concentrated or if the cooling rate is too rapid. To remedy this, reheat the solution to dissolve the oil, add a small amount of additional hot solvent to slightly decrease the concentration, and then allow the solution to cool more slowly. Ensuring a gradual temperature decrease is crucial for the formation of a crystalline lattice.[4]

Q4: I am experiencing low recovery of my product after recrystallization. What are the likely causes?

A4: Low recovery can stem from several factors:

  • Using too much solvent: The more solvent used, the more product will remain dissolved in the mother liquor upon cooling.

  • Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize on the filter paper.

  • Incomplete precipitation: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.

Q5: The melting point of my purified product is still broad. What does this indicate?

A5: A broad melting point range is a strong indicator of remaining impurities.[4] If you have already performed an acid-base extraction and a recrystallization, consider a second recrystallization with a different solvent system. For very persistent impurities, column chromatography may be necessary.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Persistent Benzyl Bromide Odor in Final Product Incomplete removal during acid-base extraction.- Ensure thorough mixing during the extraction with sodium bicarbonate. - Perform an additional wash of the organic layer with a saturated sodium bicarbonate solution. - Consider a final wash with a dilute solution of sodium bisulfite to react with any residual benzyl bromide.
Product Fails to Precipitate Upon Acidification - Insufficient acidification. - Product is more water-soluble than anticipated.- Check the pH of the aqueous layer with pH paper to ensure it is acidic (pH ~2). - If the product remains dissolved, extract the acidified aqueous layer with a suitable organic solvent (e.g., ethyl acetate), then dry and evaporate the organic solvent.
Colored Impurities in the Final Product Formation of colored by-products during the synthesis.- During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal. - Boil the solution for a few minutes, then perform a hot filtration to remove the charcoal before allowing the solution to cool.[4]
Difficulty Separating this compound from Unreacted 2-Fluoro-4-hydroxybenzoic Acid Similar polarities and acidic properties.- Optimize the recrystallization solvent system. A mixed solvent system may provide better separation. - Consider fractional crystallization, where the solution is cooled in stages to selectively crystallize the less soluble compound. - For very difficult separations, flash column chromatography using a silica gel stationary phase and a hexane/ethyl acetate mobile phase can be effective.[5]

Experimental Protocols

PART 1: Acid-Base Extraction Protocol

This protocol is designed to separate the acidic product from neutral impurities.

Materials:

  • Crude this compound

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Separatory funnel

  • Erlenmeyer flasks

  • Ice bath

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate, in an Erlenmeyer flask.

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate solution. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from carbon dioxide evolution.

  • Separation: Allow the layers to separate. The aqueous layer (bottom) contains the sodium salt of your product. Drain the aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure all the acidic product has been transferred to the aqueous phase. Combine all aqueous extracts.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 1 M HCl with stirring until the solution is acidic (pH ~2, check with pH paper). A white precipitate of pure this compound should form.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold deionized water, and air-dry the solid.

PART 2: Recrystallization Protocol

This protocol is for the final purification of the solid product.

Materials:

  • Crude this compound from the acid-base extraction

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

Procedure:

  • Solvent Selection: A mixed solvent system of ethanol and water is a good starting point.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of hot ethanol required to just dissolve it.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: While the ethanol solution is still hot, slowly add hot deionized water dropwise until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of a cold ethanol/water mixture, and dry the crystals under vacuum.

Visualization of the Purification Workflow

PurificationWorkflow cluster_synthesis Crude Product cluster_extraction Acid-Base Extraction cluster_recrystallization Recrystallization crude Crude this compound (with unreacted starting materials) dissolve Dissolve in Ethyl Acetate crude->dissolve extract Extract with Sat. NaHCO₃ (aq) dissolve->extract separate Separate Layers extract->separate acidify Acidify Aqueous Layer with HCl separate->acidify Aqueous Layer (Product Salt) waste1 Waste separate->waste1 Organic Layer (Neutral Impurities) filter1 Vacuum Filtration acidify->filter1 dissolve_recrys Dissolve in Hot Ethanol/Water filter1->dissolve_recrys cool Slow Cooling & Ice Bath dissolve_recrys->cool filter2 Vacuum Filtration cool->filter2 pure_product Pure this compound filter2->pure_product waste2 Waste filter2->waste2 Mother Liquor

Caption: Purification workflow for this compound.

References

Technical Support Center: Navigating the Scale-Up Synthesis of 4-(Benzyloxy)-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the comprehensive technical support guide for the industrial-scale synthesis of 4-(Benzyloxy)-2-fluorobenzoic acid. This resource is tailored for researchers, chemists, and process development professionals to address the multifaceted challenges encountered when transitioning this synthesis from the laboratory to production. Our focus is on providing practical, experience-driven solutions and in-depth explanations to ensure a robust, safe, and efficient scale-up process.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries and fundamental challenges in the synthesis of this compound.

Q1: What is the most common and scalable synthetic route for this compound?

The most prevalent and industrially viable method is the Williamson ether synthesis. This reaction involves the O-alkylation of a 4-hydroxy-2-fluorobenzoic acid precursor with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base.[1] This approach is favored for its relatively high yields and the availability of starting materials.

An alternative, though less common, route involves the ortho-lithiation of 4-(benzyloxy)fluorobenzene followed by carboxylation. However, this method often presents greater challenges in terms of regioselectivity and the handling of pyrophoric organolithium reagents on a large scale.[2][3]

Q2: My benzylation reaction is showing low conversion. What are the primary factors to investigate?

Low conversion in the benzylation step is a frequent issue during scale-up. Several factors can contribute to this problem:

  • Insufficient Deprotonation: The phenolic hydroxyl group of 4-hydroxy-2-fluorobenzoic acid must be fully deprotonated to form the more nucleophilic phenoxide. The choice of base is critical. While weaker bases like potassium carbonate can be effective, stronger bases such as sodium hydride (NaH) or potassium hydroxide may be necessary to drive the reaction to completion, especially if the starting material has limited solubility.[4]

  • Poor Reagent Reactivity: The purity and stability of the benzyl halide are paramount. Benzyl bromide is more reactive than benzyl chloride and can lead to higher yields, but it is also more lachrymatory and requires careful handling.[1][5] Ensure the benzyl halide has not degraded, which can occur over time.

  • Suboptimal Reaction Temperature: The reaction rate is highly dependent on temperature. While higher temperatures can increase the rate of the desired SN2 reaction, they can also promote side reactions. Careful temperature control and optimization are crucial.

  • Inadequate Mixing: On a larger scale, inefficient mixing can lead to localized concentration gradients and reduced reaction rates. Ensure the reactor is equipped with an appropriate agitation system to maintain a homogeneous reaction mixture.

Q3: I am observing the formation of a significant amount of benzyl ester byproduct. How can this be mitigated?

The formation of the benzyl ester of this compound is a common side reaction, as the carboxylate is also a competent nucleophile. To minimize this:

  • Choice of Base and Stoichiometry: Using a base that selectively deprotonates the more acidic phenolic hydroxyl group over the carboxylic acid is key. A carefully controlled stoichiometry of a weaker base can favor phenoxide formation.

  • Protecting Group Strategy: For processes where high purity is critical, protecting the carboxylic acid group prior to benzylation is a robust strategy. However, this adds extra steps to the synthesis, increasing cost and complexity.

  • Reaction Conditions: Lower reaction temperatures generally favor O-alkylation of the phenol over esterification of the carboxylic acid.

Q4: What are the primary safety concerns when handling benzyl bromide on an industrial scale?

Benzyl bromide is a hazardous substance that requires strict safety protocols, especially in a production environment.[5][6][7][8][9] Key concerns include:

  • Toxicity and Irritation: It is a strong lachrymator and is severely irritating to the eyes, skin, and respiratory tract.[5][6][7] Inhalation can cause serious damage to the respiratory system.[6][8]

  • Corrosivity: It can cause chemical burns upon direct contact.[6]

  • Reactivity: It reacts with water, alcohols, and bases.[9] Contact with moisture can lead to the formation of corrosive hydrogen bromide gas.[9]

  • Pressure Buildup: Gradual decomposition in sealed containers can lead to a dangerous pressure buildup and potential explosion.[6]

Handling Recommendations:

  • Always handle benzyl bromide in a well-ventilated area, preferably within a closed system.

  • Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and respiratory protection.[5][7]

  • Store in a cool, dry, well-ventilated area away from incompatible materials.[6][7]

  • Ground all equipment to prevent static discharge.[9]

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving specific issues encountered during the synthesis.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of this compound Incomplete deprotonation of the starting material.- Use a stronger base (e.g., switch from K₂CO₃ to NaOH or NaH).- Increase the stoichiometry of the base (e.g., 1.1-1.2 equivalents).- Ensure anhydrous conditions, as water will consume the base.[1]
Low reactivity of the benzylating agent.- Use fresh, high-purity benzyl chloride or consider using the more reactive benzyl bromide.[1]
Suboptimal reaction temperature.- Gradually increase the reaction temperature while monitoring for side product formation via in-process controls (e.g., HPLC).
Formation of Multiple Products (Observed by TLC/HPLC) Competing C-alkylation on the aromatic ring.- Lower reaction temperatures generally favor O-alkylation.[1]- Aprotic polar solvents (e.g., DMF, DMSO) are often preferred over protic solvents.
Benzylation of the carboxylic acid.- Use a weaker base or protect the carboxylic acid group prior to benzylation.[4]
Formation of dibenzyl ether.- This can occur if benzyl alcohol is present due to the hydrolysis of benzyl chloride. Maintain strictly anhydrous conditions.[1]
Difficult Product Isolation and Purification The product is an oil or fails to crystallize.- Impurities can inhibit crystallization. Perform a thorough work-up, including washing the organic phase with a dilute base to remove unreacted starting material.[1]- If crystallization remains challenging, purification via column chromatography may be necessary, although this can be costly at scale.
Emulsion formation during aqueous work-up.- The presence of both acidic and basic species can lead to stable emulsions.[1]- Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase and help break the emulsion.[1]- Filtering the entire mixture through a pad of a filter aid like celite can also be effective.

Section 3: Experimental Protocols

Protocol 1: Scale-Up Synthesis via Williamson Ether Synthesis

This protocol outlines a general procedure for the synthesis of this compound. Note: This is a representative protocol and must be optimized for specific equipment and scale.

  • Reaction Setup: In a suitable, clean, and dry reactor, charge 4-hydroxy-2-fluorobenzoic acid and a suitable solvent (e.g., DMF or acetone).

  • Base Addition: Add the chosen base (e.g., potassium carbonate) to the mixture under agitation.

  • Benzyl Halide Addition: Slowly add benzyl bromide or benzyl chloride to the reaction mixture at a controlled temperature.

  • Reaction: Heat the mixture to the optimized reaction temperature and hold for several hours. Monitor the reaction progress by a validated analytical method (e.g., HPLC).

  • Work-up: Once the reaction is complete, cool the mixture. Quench the reaction by adding water and then acidify with a suitable acid (e.g., dilute HCl) to a pH of ~2.

  • Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Wash the organic layer with water and then with brine to remove residual salts and impurities.

  • Drying and Concentration: Dry the organic layer over an appropriate drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.[1]

Protocol 2: Purification by Recrystallization
  • Dissolution: In an appropriately sized vessel, dissolve the crude this compound in a minimal amount of a hot solvent in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature (e.g., ethanol).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly cool the solution to room temperature to allow for the formation of well-defined crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Section 4: Visualizations and Data

Workflow for Troubleshooting Low Yield

Troubleshooting Low Yield start Low Yield of This compound check_deprotonation Check for Complete Deprotonation start->check_deprotonation check_reagent Verify Benzyl Halide Reactivity and Purity start->check_reagent check_temp Optimize Reaction Temperature start->check_temp check_mixing Evaluate Agitation Efficiency start->check_mixing increase_base Increase Base Strength or Stoichiometry check_deprotonation->increase_base Incomplete use_fresh_reagent Use Fresh/High-Purity Benzyl Halide check_reagent->use_fresh_reagent Degraded/Impure temp_study Conduct Temperature Optimization Study check_temp->temp_study Suboptimal improve_mixing Improve Reactor Agitation check_mixing->improve_mixing Inefficient

Caption: Decision tree for troubleshooting low yield issues.

Key Reaction Parameters and Their Impact
Parameter Impact on Reaction Considerations for Scale-Up
Base Affects the rate of phenoxide formation and potential side reactions.Stronger bases may be required for complete conversion but can increase the risk of side reactions. Cost and ease of handling are also important factors.
Solvent Influences the solubility of reactants and the reaction rate.Aprotic polar solvents like DMF or DMSO are often effective but can be difficult to remove completely. Less polar solvents may reduce side reactions but could lead to solubility issues.
Temperature Controls the reaction rate and selectivity.Higher temperatures increase the reaction rate but can also promote the formation of byproducts. Precise temperature control is crucial in large reactors.
Benzylating Agent Benzyl bromide is more reactive than benzyl chloride but poses greater handling challenges.The choice depends on the desired reactivity, cost, and safety considerations for the specific manufacturing site.

Synthetic Pathway Overview

Synthetic Pathway start 4-hydroxy-2-fluorobenzoic acid reagents + Benzyl Halide + Base start->reagents product This compound reagents->product Williamson Ether Synthesis side_product Benzyl Ester Byproduct reagents->side_product Side Reaction

Caption: Primary synthetic route and a key side reaction.

References

Technical Support Center: Optimizing Solvent Systems for 4-(Benzyloxy)-2-fluorobenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for 4-(benzyloxy)-2-fluorobenzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists to navigate the critical role of solvent selection in reactions involving this versatile building block. The unique interplay between the carboxylic acid, the ortho-fluoro substituent, and the benzyl ether protecting group presents specific challenges and opportunities where the reaction medium is paramount to success. This guide provides direct, experience-driven answers to common issues encountered in the lab.

Part 1: Frequently Asked Questions (FAQs) - First Principles of Solvent Selection

This section addresses foundational questions regarding the properties of this compound and general principles for solvent selection.

Q1: What is the general solubility profile of this compound?

A1: this compound is a moderately polar molecule. Its solubility is dictated by the combined characteristics of its functional groups. While specific quantitative data is not broadly published, its solubility profile can be inferred from its structure and data on similar compounds like benzoic and fluorobenzoic acids.[1][2][3]

  • High Solubility: Expected in polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and polar protic solvents like short-chain alcohols (Methanol, Ethanol).

  • Moderate Solubility: Generally soluble in ethers like Tetrahydrofuran (THF) and chlorinated solvents like Dichloromethane (DCM).

  • Low Solubility: Limited solubility in non-polar solvents such as hexanes and toluene.

  • Aqueous Solubility: Very slightly soluble in cold water, but solubility increases significantly in basic aqueous solutions due to the formation of the carboxylate salt.[3]

Q2: How do the functional groups on this compound influence solvent choice?

A2: Each functional group presents unique considerations:

  • Carboxylic Acid (-COOH): This group can act as a hydrogen bond donor and acceptor. In its protonated form, it favors polar solvents. When deprotonated to a carboxylate salt (e.g., with a base like triethylamine or potassium carbonate), its solubility dramatically increases in polar media.

  • Ortho-Fluoro (-F): The fluorine atom is a powerful electron-withdrawing group via the inductive effect.[4] This makes the aromatic ring electron-deficient and activates the C-F bond for nucleophilic aromatic substitution (SNAr).[5][6] This reaction class is heavily dependent on the solvent's ability to stabilize the charged intermediate.

  • Benzyloxy Group (-OBn): This group is a bulky, relatively non-polar ether. It serves as a protecting group that can be cleaved under various conditions, some of which are solvent-dependent. For example, catalytic hydrogenolysis is highly sensitive to the solvent used.[7][8]

Q3: I am setting up a new reaction. What is a good general workflow for selecting and screening solvents?

A3: A systematic approach is crucial. Start by considering the reaction mechanism and the solubility of all starting materials and reagents.

start Define Reaction Type (e.g., Amide Coupling, SNAr) solubility Assess Solubility of All Reagents in Candidate Solvents start->solubility mechanism Consider Reaction Mechanism & Potential Intermediates solubility->mechanism  Ensure all components  will be in solution temp Determine Required Reaction Temperature mechanism->temp  e.g., Polar aprotic for SNAr  to stabilize Meisenheimer complex workup Plan for Work-up & Purification temp->workup  Solvent boiling point must  be compatible with temp screen Select 3-4 Diverse Solvents for Small-Scale Screening (e.g., DCM, THF, DMF) workup->screen  Consider ease of removal  and potential for azeotropes optimize Optimize Based on Yield, Purity, and Reaction Time screen->optimize

Caption: A logical workflow for initial solvent selection.

Part 2: Troubleshooting Guide for Common Reactions

This guide addresses specific issues in a question-and-answer format for the most common transformations of this compound.

Scenario 1: Amide Bond Formation

Amide coupling is the most frequent reaction for this substrate. Success hinges on activating the carboxylic acid and ensuring the amine nucleophile can react efficiently.

Q4: My amide coupling reaction (e.g., using HATU or EDC/HOBt) is showing low conversion. I see starting material remaining by TLC/LC-MS.

A4: This is a classic solubility problem.

  • Probable Cause: The carboxylic acid, the amine, or the amine-acid salt may not be fully dissolved in the reaction solvent. Common solvents like Dichloromethane (DCM) or Acetonitrile (ACN) may not be sufficient for more polar coupling partners.

  • Solution: Switch to a more powerful polar aprotic solvent.

    • N,N-Dimethylformamide (DMF) is the workhorse solvent for amide coupling for this reason.[9] It effectively dissolves a wide range of substrates, reagents, and the activated intermediates.

    • Dimethyl sulfoxide (DMSO) is even more polar but can be difficult to remove and may complicate some reactions.

  • Causality: Coupling reagents like HATU and EDC form an activated ester intermediate in situ. If any component is not in solution, the reaction kinetics will be severely limited, leading to incomplete conversion. Polar aprotic solvents excel at solvating the charged species involved in these reactions without interfering via hydrogen bonding.[10]

Q5: I'm observing significant side products, and my desired amide is difficult to purify.

A5: The solvent may be participating in the reaction or promoting degradation.

  • Probable Cause 1 (High Temperature): If running the reaction at elevated temperatures in DMF, decomposition of the solvent can produce dimethylamine, which can then react with your activated carboxylic acid to form the corresponding dimethylamide byproduct.

  • Solution 1: If heat is required, consider switching to a more stable solvent like 1,4-Dioxane or Cyclopentyl methyl ether (CPME) , a greener alternative.[11]

  • Probable Cause 2 (Work-up): Residual high-boiling solvents like DMF or DMSO can make purification challenging.

  • Solution 2: If the reaction proceeds well at room temperature, consider using a more volatile solvent system. A mixture like DCM/DMF (e.g., 10:1) can sometimes provide sufficient solubility while simplifying removal during work-up. Alternatively, for many standard couplings, Tetrahydrofuran (THF) offers a good balance of solvating power and volatility.

ParameterDichloromethane (DCM)Tetrahydrofuran (THF)N,N-Dimethylformamide (DMF)
Type AproticPolar AproticPolar Aprotic
Boiling Point ~40 °C~66 °C~153 °C
Pros Easy to remove, inertGood general solventExcellent solvating power
Cons Poor solubility for polar amines/saltsCan form peroxidesHard to remove, potential for side reactions at high temp
Best For... Room temp reactions with soluble partnersGeneral purpose, moderate tempChallenging couplings with poor solubility

Caption: Comparison of common amide coupling solvents.

Scenario 2: Nucleophilic Aromatic Substitution (SNAr)

The ortho-fluoro group is activated for substitution by nucleophiles. This reaction is exceptionally sensitive to the solvent system.

Q6: My SNAr reaction with a nucleophile (e.g., an amine or thiol) is extremely slow or shows no product formation.

A6: This is a textbook case of improper solvent choice for the SNAr mechanism.

  • Probable Cause: The use of protic solvents (like ethanol or water) or non-polar solvents (like toluene). The SNAr mechanism proceeds through a negatively charged intermediate known as a Meisenheimer complex.[5][6]

  • Solution: Use a polar aprotic solvent .

    • DMSO , DMF , or N-Methyl-2-pyrrolidone (NMP) are the solvents of choice for SNAr reactions.

  • Causality: Protic solvents will solvate and deactivate the nucleophile through hydrogen bonding, reducing its reactivity. Non-polar solvents lack the ability to stabilize the highly polar, charged Meisenheimer complex. Polar aprotic solvents, however, effectively solvate the counter-cation of the nucleophile and stabilize the charged intermediate, dramatically accelerating the reaction rate.[5] The rate-determining step is typically the initial attack of the nucleophile, which is facilitated by these solvents.[12]

cluster_0 S(N)Ar Troubleshooting start Low/No S(N)Ar Conversion check_solvent What solvent was used? start->check_solvent protic Protic Solvent (e.g., EtOH, H2O) check_solvent->protic nonpolar Non-polar Solvent (e.g., Toluene) check_solvent->nonpolar aprotic Polar Aprotic Solvent (e.g., DMF, DMSO) check_solvent->aprotic cause_protic Cause: Nucleophile is deactivated by H-bonding. protic->cause_protic cause_nonpolar Cause: Charged Meisenheimer complex is not stabilized. nonpolar->cause_nonpolar solution Solution: Switch to DMF or DMSO. Re-run experiment. aprotic->solution If still no reaction, check nucleophile strength or increase temperature. cause_protic->solution cause_nonpolar->solution

Caption: Troubleshooting workflow for SNAr reactions.

Scenario 3: Benzyl Ether Deprotection

Cleavage of the benzyl ether is a common final step. The choice of method dictates the optimal solvent.

Q7: My catalytic hydrogenolysis (Pd/C, H₂) for benzyl ether removal is sluggish and incomplete.

A7: Several solvent-related factors can inhibit this reaction.

  • Probable Cause 1: Poor Solubility. The substrate must be fully dissolved for efficient access to the catalyst surface.

  • Solution 1: Common solvents for hydrogenolysis include Methanol (MeOH), Ethanol (EtOH), and Ethyl Acetate (EtOAc) .[7] If solubility is poor in one, try another or a mixture. THF is also a good choice, though it can be harder to render peroxide-free.

  • Probable Cause 2: Catalyst Poisoning. The solvent itself can be a source of catalyst poisons.

  • Solution 2: Ensure you are using high-purity or anhydrous-grade solvents. Trace impurities, particularly sulfur-containing compounds from certain grades of alcohol, can poison the palladium catalyst.[8] Avoid chlorinated solvents as they are potent catalyst poisons.

Q8: I need to remove the benzyl group but my molecule has other reducible functional groups (e.g., an alkene or nitro group). What solvent system should I use for an alternative method like oxidative cleavage?

A8: When hydrogenolysis is not viable, oxidative or acidic cleavage methods are used, which require different solvent systems.

  • Method: Oxidative Cleavage with DDQ. This method is often used for substituted benzyl ethers (like p-methoxybenzyl) but can work for simple benzyl ethers.

  • Solvent System: The reaction is typically run in an inert, relatively non-polar solvent that can dissolve both the substrate and DDQ. A common choice is DCM , often with a small amount of water added.[13]

  • Method: Acidic Cleavage with Lewis Acids. Strong Lewis acids like Boron Trichloride (BCl₃) can cleave benzyl ethers.

  • Solvent System: Anhydrous, non-coordinating solvents are essential. DCM is the most common choice as it is inert to the Lewis acid and effectively dissolves the substrate. Ethereal solvents like THF would be consumed by the Lewis acid.

Part 3: Experimental Protocols

Protocol: Small-Scale Solvent Screening for Amide Coupling

This protocol outlines a parallel screening approach to quickly identify an optimal solvent system.

  • Preparation: To three separate, dry 4 mL vials equipped with stir bars, add this compound (e.g., 24.6 mg, 0.1 mmol, 1.0 eq.), your amine of interest (1.1 eq.), and HATU (41.8 mg, 0.11 mmol, 1.1 eq.).

  • Solvent Addition: To each vial, add 1 mL of a different anhydrous solvent:

    • Vial 1: Dichloromethane (DCM)

    • Vial 2: Tetrahydrofuran (THF)

    • Vial 3: N,N-Dimethylformamide (DMF)

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (35 µL, 0.2 mmol, 2.0 eq.) to each vial.

  • Reaction: Cap the vials and stir at room temperature.

  • Monitoring: After 1 hour, 4 hours, and 12 hours, take a small aliquot from each reaction, quench with a drop of water, dilute with acetonitrile, and analyze by LC-MS to determine the relative conversion to the desired product.

  • Analysis: Compare the reaction progress in the different solvents to identify the most efficient system for scale-up.

References

Validation & Comparative

A Tale of Two Acids: Strategic Selection of 4-(Benzyloxy)-2-fluorobenzoic Acid vs. 4-fluorobenzoic Acid in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide to Navigating Reactivity and Synthetic Strategy

In the intricate world of medicinal chemistry and materials science, the selection of a starting material is a critical decision that dictates the trajectory of a synthetic route. Among the vast arsenal of building blocks, fluorinated benzoic acids stand out for their utility in introducing fluorine, a bioisostere capable of modulating a molecule's metabolic stability, lipophilicity, and binding affinity. This guide delves into a nuanced comparison of two such reagents: the workhorse 4-fluorobenzoic acid and its more functionalized cousin, 4-(Benzyloxy)-2-fluorobenzoic acid. We will dissect their intrinsic properties, explore their strategic applications with supporting experimental data, and provide a rationale for choosing one over the other to achieve specific synthetic goals.

The Fundamental Divide: Electronic and Steric Profiles

At first glance, the primary difference between the two molecules is the presence of a benzyloxy group on the 2-position of the phenyl ring in this compound. This substitution, however, creates a cascade of electronic and steric effects that fundamentally alters the molecule's behavior in a reaction.

  • 4-fluorobenzoic acid: This compound is a simple, monofunctionalized aromatic carboxylic acid. The fluorine atom at the para-position exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). This results in a slightly more acidic carboxylic acid compared to benzoic acid itself. Its planar structure and relatively small size present minimal steric hindrance.

  • This compound: The introduction of two ortho-substituents to the carboxylic acid group dramatically changes its character.

    • Electronic Effects : The fluorine at the 2-position, being ortho to the carboxyl group, has a more pronounced inductive electron-withdrawing effect, increasing the acidity of the carboxylic proton. The benzyloxy group at the 4-position is an electron-donating group (+M), which can influence the overall electron density of the aromatic ring.

    • Steric Hindrance : The bulky benzyloxy group and the adjacent fluorine atom create significant steric congestion around the carboxylic acid. This can hinder the approach of nucleophiles or coupling reagents, often requiring more forcing reaction conditions or specialized catalysts.

    • Latent Functionality : The benzyloxy group is a common protecting group for a phenol. Its presence implies a strategic decision to reveal a hydroxyl group at a later stage in the synthesis, adding a layer of versatility not offered by 4-fluorobenzoic acid.

To illustrate the impact on acidity, a key parameter in many reactions, we can compare their pKa values.

CompoundpKa (Predicted)Rationale for Acidity
Benzoic Acid~4.20Baseline reference.
4-Fluorobenzoic Acid~4.14The para-fluoro group provides a modest inductive electron-withdrawing effect, stabilizing the carboxylate anion and slightly increasing acidity.
This compound~3.16The ortho-fluoro group exerts a strong inductive pull, significantly stabilizing the conjugate base. This effect outweighs the donating character of the para-benzyloxy group, leading to a marked increase in acidity.

Table 1: Comparison of predicted pKa values and the influence of substituents.

The Crucible of Reaction: A Head-to-Head Comparison in Amide Coupling

Amide bond formation is one of the most fundamental transformations in organic synthesis, particularly in drug development. The performance of our two acids in this reaction provides a clear illustration of their differing reactivities.

Let's consider the coupling of each acid with a representative amine, benzylamine, using a standard coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Experimental Protocol: Comparative Amide Coupling

Objective: To compare the reaction efficiency and conditions required for the amide coupling of 4-fluorobenzoic acid and this compound with benzylamine.

Materials:

  • 4-Fluorobenzoic acid

  • This compound

  • Benzylamine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup (Parallel Reactions):

    • Reaction A (4-Fluorobenzoic acid): To a stirred solution of 4-fluorobenzoic acid (1.0 eq) in DMF, add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 5 minutes at room temperature.

    • Reaction B (this compound): To a stirred solution of this compound (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 minutes at room temperature.

  • Amine Addition: Add benzylamine (1.05 eq) to each reaction mixture.

  • Reaction Monitoring: Stir the reactions at room temperature and monitor by TLC or LC-MS. Reaction A is typically complete within 1-2 hours. Reaction B may require gentle heating (e.g., 40-50 °C) and a longer reaction time (4-8 hours) to achieve full conversion.

  • Workup:

    • Dilute the reaction mixture with EtOAc.

    • Wash sequentially with saturated aq. NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Workflow Diagram

G cluster_A Reaction A: 4-Fluorobenzoic Acid cluster_B Reaction B: this compound A_acid 4-Fluorobenzoic Acid A_reagents HATU (1.1 eq) DIPEA (2.5 eq) DMF, RT A_acid->A_reagents Activation A_amine Benzylamine A_reagents->A_amine Coupling A_product N-Benzyl-4-fluorobenzamide A_amine->A_product A_conditions Typical Yield: >90% Time: 1-2h A_product->A_conditions B_acid This compound B_reagents HATU (1.2 eq) DIPEA (3.0 eq) DMF, RT to 50°C B_acid->B_reagents Activation B_amine Benzylamine B_reagents->B_amine Coupling B_product N-Benzyl-4-(benzyloxy)- 2-fluorobenzamide B_amine->B_product B_conditions Typical Yield: 75-85% Time: 4-8h B_product->B_conditions

Caption: Comparative workflow for amide coupling reactions.

Analysis of Results
Parameter4-Fluorobenzoic AcidThis compoundRationale
Reaction Time 1-2 hours4-8 hoursThe steric bulk of the ortho-fluoro and benzyloxy groups hinders the approach of the activated ester to the amine, slowing the reaction rate.
Required Temperature Room TemperatureRoom Temperature to 50 °CThermal energy is often required to overcome the higher activation energy barrier caused by steric hindrance.
Reagent Stoichiometry Standard (e.g., 1.1 eq HATU)Slightly higher (e.g., 1.2 eq HATU)A slight excess of coupling agent can help drive the more challenging reaction to completion.
Typical Yield High (>90%)Good to Moderate (75-85%)The sterically demanding environment can lead to competing side reactions or incomplete conversion, resulting in lower isolated yields.

Table 2: Expected outcomes from the comparative amide coupling experiment.

This direct comparison highlights a crucial trade-off: while this compound offers latent functionality, its synthesis requires more vigorous conditions and may result in lower yields due to steric hindrance.

The Strategic Choice: When to Use Which Acid?

The decision between these two reagents is rarely about direct substitution but is driven by the overall synthetic strategy.

Use Case for 4-Fluorobenzoic Acid:

Choose this acid when the primary goal is to introduce a 4-fluorobenzoyl moiety and no further functionalization at the phenol position is required. Its high reactivity, low cost, and straightforward reaction profiles make it an ideal building block for large-scale synthesis and initial lead discovery campaigns.

G start 4-Fluorobenzoic Acid process Amide Coupling Esterification Suzuki Coupling etc. start->process Direct Incorporation end Final Product with 4-Fluorobenzoyl Moiety process->end

Caption: Synthetic logic for using 4-fluorobenzoic acid.

Use Case for this compound:

This reagent is the strategic choice for multi-step syntheses where a late-stage phenol reveal is planned. The benzyloxy group acts as a robust protecting group that can be removed under specific conditions (typically hydrogenolysis) to unmask a hydroxyl group. This phenol can then be used for subsequent reactions, such as etherification, esterification, or as a handle for bioconjugation.

G start This compound step1 Step 1: Couple with Core Structure (e.g., Amidation) start->step1 intermediate Protected Intermediate step1->intermediate step2 Step 2: Deprotection (e.g., H₂, Pd/C) intermediate->step2 phenol Unmasked Phenol Intermediate step2->phenol step3 Step 3: Further Functionalization (e.g., Alkylation) phenol->step3 final Final, Complex Target Molecule step3->final

Caption: Multi-step synthetic strategy employing this compound.

The cost of this strategy is the increased difficulty in the initial coupling steps and the addition of deprotection and subsequent functionalization steps to the overall sequence. However, it provides access to analogues that would be difficult or impossible to synthesize using 4-fluorobenzoic acid directly.

Conclusion: A Matter of Intent

In the comparative analysis of this compound and 4-fluorobenzoic acid, there is no single "better" reagent. The optimal choice is entirely dependent on the synthetic intent.

  • For direct, efficient, and cost-effective synthesis of molecules containing a terminal 4-fluorobenzoyl group, 4-fluorobenzoic acid is the undisputed choice. Its high reactivity and minimal steric profile ensure smooth transformations and high yields.

  • For complex, multi-step syntheses requiring a latent phenolic functionality for late-stage diversification, This compound is the superior strategic tool. While its initial incorporation is more challenging due to steric hindrance, the versatility it offers through the benzyloxy protecting group unlocks a wider chemical space for analogue synthesis and structure-activity relationship (SAR) studies.

As senior scientists, our role is not just to execute reactions but to design elegant and efficient synthetic pathways. Understanding the subtle yet profound differences between reagents like these is fundamental to that design process, enabling us to navigate the complexities of molecular construction with precision and foresight.

A Comparative Guide to the Reactivity of Fluorobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an in-depth, objective comparison of the chemical reactivity of ortho-, meta-, and para-fluorobenzoic acids. The position of the fluorine atom on the aromatic ring profoundly influences the molecule's electronic properties and steric environment. These differences dictate the acidity, susceptibility to electrophilic and nucleophilic attack, and overall chemical behavior. A thorough understanding of these isomeric distinctions is paramount for rational drug design, reaction optimization, and the synthesis of complex molecular architectures.

Theoretical Framework: Electronic and Steric Effects

The reactivity of fluorobenzoic acid isomers is governed by a delicate interplay of electronic and steric effects originating from the two substituents: the carboxyl group (-COOH) and the fluorine atom (-F).

  • Carboxyl Group (-COOH): This group is strongly deactivating via its electron-withdrawing inductive effect (-I) and resonance effect (-M). It pulls electron density from the aromatic ring, making it less susceptible to electrophilic attack.

  • Fluorine Atom (-F): Fluorine presents a more complex scenario.

    • Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect, deactivating the ring.[1]

    • Resonance Effect (+R): Through its lone pairs, fluorine can donate electron density to the aromatic ring via resonance. While fluorine is a poor π-donor compared to other halogens, this effect opposes the inductive effect.

The net electronic effect of fluorine on electrophilic aromatic substitution is a subject of nuance, with fluorobenzene reacting at a rate similar to benzene itself, indicating a near-cancellation of these opposing effects.[2][3] However, the position of these groups relative to each other creates distinct chemical environments for each isomer.

Acidity (pKa): A Quantitative Measure of Electronic Influence

The acidity of a benzoic acid is a direct reflection of the stability of its conjugate base, the benzoate anion. Electron-withdrawing groups stabilize this anion by dispersing its negative charge, resulting in a stronger acid (lower pKa).[4][5]

Experimental data clearly demonstrates that the position of the fluorine atom significantly alters the acidity of the benzoic acid.[1][6]

Compound Isomer pKa Value (in Water, 25°C)
Benzoic Acid(Reference)4.20[1]
2-Fluorobenzoic Acidortho3.27[1][6]
3-Fluorobenzoic Acidmeta3.86[6]
4-Fluorobenzoic Acidpara4.14[6][7]

Analysis of Acidity Trends:

  • 2-Fluorobenzoic Acid (ortho): This isomer is the strongest acid by a significant margin. This pronounced acidity is a classic example of the "ortho effect."[8][9][10] Steric hindrance between the ortho-substituent and the carboxyl group forces the -COOH group out of the plane of the benzene ring.[8][10][11] This rotation inhibits resonance between the carboxyl group and the ring, but critically, it stabilizes the resulting carboxylate anion, leading to enhanced acidity.[8]

  • 3-Fluorobenzoic Acid (meta): The meta isomer is considerably more acidic than benzoic acid. At this position, the fluorine atom's strong electron-withdrawing inductive effect (-I) is dominant. This effect effectively stabilizes the negative charge of the carboxylate anion.

  • 4-Fluorobenzoic Acid (para): The para isomer is only slightly more acidic than benzoic acid. Here, the electron-withdrawing inductive effect (-I) is partially counteracted by the electron-donating resonance effect (+R) of the fluorine atom. This opposition of effects results in a less pronounced increase in acidity compared to the meta isomer.

Reactivity in Key Organic Reactions

The isomeric differences extend to their reactivity in common synthetic transformations.

In EAS reactions (e.g., nitration, halogenation), the aromatic ring acts as a nucleophile.[12] Both the -COOH and -F groups are deactivating, making the fluorobenzoic acids less reactive than benzene. The key difference lies in the directing effects of the substituents.

  • -COOH Group: A strong meta-director.

  • -F Group: An ortho, para-director.

The regiochemical outcome of an EAS reaction on a fluorobenzoic acid will depend on which directing effect prevails under the specific reaction conditions. Generally, the powerful meta-directing influence of the carboxyl group dominates, but the activating effect of fluorine at the ortho and para positions can lead to complex product mixtures. For fluorobenzene itself, electrophilic attack is generally favored at the para position due to less steric hindrance compared to the ortho position.

Esterification, such as the Fischer-Speier esterification, involves the nucleophilic attack of an alcohol on the protonated carboxyl carbon.[13] The rate of this reaction is sensitive to the electrophilicity of the carboxyl carbon and steric hindrance around the reaction center.

  • Electronic Effects: A more electron-deficient carboxyl carbon will react faster. The strong -I effect of fluorine increases the electrophilicity of the carbonyl carbon. This effect is strongest in the ortho isomer due to proximity, followed by the meta and then the para isomer.

  • Steric Effects: The ortho position presents the greatest steric hindrance to the incoming alcohol nucleophile.

The interplay of these factors means that while 2-fluorobenzoic acid has the most electrophilic carbonyl carbon, it also has the most significant steric shield. In contrast, 4-fluorobenzoic acid is the least sterically hindered but also the least electronically activated. The meta isomer represents an intermediate case. Consequently, relative reaction rates can be condition-dependent, but often the reduced steric hindrance of the meta and para isomers allows for faster esterification compared to the ortho isomer.

Spectroscopic Distinctions (¹H and ¹³C NMR)

NMR spectroscopy provides a clear method to distinguish between the isomers based on chemical shifts and coupling constants. The following are typical shifts observed in DMSO-d₆.

Isomer ¹H NMR (ppm) ¹³C NMR (ppm)
2-Fluorobenzoic Acid Multiplets in the aromatic region (approx. 7.2-8.0 ppm), Carboxylic acid proton (~13.1 ppm)Complex pattern with C-F coupling. Carbonyl carbon around 165 ppm.
3-Fluorobenzoic Acid Multiplets in the aromatic region (approx. 7.4-7.8 ppm), Carboxylic acid proton (~13.3 ppm)Carbonyl carbon around 166 ppm. Aromatic carbons show characteristic C-F coupling.[14]
4-Fluorobenzoic Acid Two sets of doublets of doublets in the aromatic region (approx. 7.3 and 8.0 ppm) due to symmetry and coupling to fluorine.[15] Carboxylic acid proton (~13.1 ppm).[15][16]Carbonyl carbon around 166.8 ppm. The ipso-carbon attached to fluorine shows a large C-F coupling constant (approx. 250 Hz). Aromatic carbons at ~116, 127, 132, 164 ppm.[15][16]

Note: Exact chemical shifts can vary based on solvent and concentration.

Experimental Protocols

To provide a practical basis for comparison, the following validated protocols can be employed.

This method determines the pKa by monitoring the pH of the acid solution as a strong base is added.[1][6]

Objective: To quantitatively measure and compare the pKa values of the three fluorobenzoic acid isomers.

Workflow Diagram:

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Calibrate pH Meter (pH 4, 7, 10 buffers) prep2 Prepare 0.1 M NaOH (Standardized) prep1->prep2 prep3 Prepare 0.01 M Acid Solution (Dissolve isomer in DI water) prep2->prep3 titrate1 Place acid solution on stir plate with pH probe prep3->titrate1 titrate2 Add NaOH titrant in small, recorded increments titrate1->titrate2 titrate3 Record pH after each addition titrate2->titrate3 analysis1 Plot pH vs. Volume of NaOH titrate3->analysis1 analysis2 Determine Equivalence Point (Veq) (Max slope of curve) analysis1->analysis2 analysis3 Calculate Half-Equivalence Point (V½eq = Veq / 2) analysis2->analysis3 analysis4 Determine pKa (pKa = pH at V½eq) analysis3->analysis4

Caption: Workflow for pKa determination via potentiometric titration.

Procedure:

  • Calibration: Calibrate a pH meter using standard buffers (pH 4.00, 7.00, and 10.00).

  • Sample Preparation: Accurately weigh and dissolve a sample of one fluorobenzoic acid isomer in a known volume of deionized, CO₂-free water to create a ~0.01 M solution.

  • Titration Setup: Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

  • Titration: Add standardized ~0.1 M NaOH solution in small, precise increments (e.g., 0.1-0.2 mL) from a burette. Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). Determine the equivalence point (the point of maximum slope). The pH at the half-equivalence point (half the volume of NaOH needed to reach the equivalence point) is equal to the pKa of the acid.[1]

  • Repeat: Repeat the procedure for the other two isomers under identical conditions.

This protocol compares the relative rates of esterification by monitoring product formation over time under identical conditions.[5][17]

Objective: To compare the relative rates of methyl ester formation for the three isomers.

Workflow Diagram:

G cluster_setup Reaction Setup (3x) cluster_reaction Reaction & Sampling cluster_analysis Analysis setup1 Combine Isomer (1 eq), Methanol (excess), and H₂SO₄ (cat.) in flask setup2 Attach reflux condenser setup1->setup2 react1 Heat all reactions to reflux simultaneously setup2->react1 react2 Withdraw aliquots at set time intervals (e.g., 30, 60, 120 min) react1->react2 react3 Quench aliquot in cold NaHCO₃ solution react2->react3 analysis1 Extract quenched aliquot with ethyl acetate react3->analysis1 analysis2 Analyze organic layer by GC-MS or ¹H NMR analysis1->analysis2 analysis3 Quantify ratio of Ester:Acid analysis2->analysis3 analysis4 Plot % Conversion vs. Time for each isomer analysis3->analysis4

Caption: Experimental workflow for comparing esterification rates.

Procedure:

  • Reaction Setup: In three separate round-bottom flasks, place an equimolar amount of each fluorobenzoic acid isomer.

  • Reagent Addition: To each flask, add a large excess of methanol (e.g., 20 equivalents) and a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Reaction: Heat all three mixtures to reflux simultaneously using a heating mantle and condenser.

  • Monitoring: At regular time intervals (e.g., 30, 60, 90, 120 minutes), withdraw a small aliquot from each reaction mixture. Quench the reaction by adding the aliquot to a vial containing a cold, saturated sodium bicarbonate solution.

  • Analysis: Extract the quenched sample with a suitable organic solvent (e.g., ethyl acetate). Analyze the organic layer by Gas Chromatography-Mass Spectrometry (GC-MS) or ¹H NMR to determine the ratio of the starting acid to the methyl ester product.

  • Comparison: Plot the percentage conversion to the ester versus time for each of the three isomers. The resulting curves will provide a direct comparison of their relative esterification rates under these conditions.

Conclusion

The substitution pattern of fluorobenzoic acids gives rise to a distinct hierarchy of reactivity. The ortho isomer is by far the most acidic due to the ortho effect, but its reactivity in reactions like esterification can be hampered by steric hindrance. The meta isomer exhibits reactivity primarily driven by the strong inductive effect of fluorine, making it a stronger acid than the para isomer and possessing a highly electrophilic carbonyl carbon. The para isomer shows properties where the inductive and resonance effects of fluorine are in opposition, leading to an acidity close to that of benzoic acid itself. For the synthetic chemist and drug developer, these differences are not subtle; they are critical parameters that must be leveraged to control reaction outcomes, predict molecular properties, and design effective therapeutic agents.

References

A Senior Application Scientist's Guide to Validating the Biological Activity of 4-(Benzyloxy)-2-fluorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and drug development professionals, the journey from a novel chemical scaffold to a validated bioactive compound is both methodical and intricate. The 4-(benzyloxy)-2-fluorobenzoic acid core represents a promising starting point for the development of targeted therapeutics. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the benzyloxy group offers a key interaction point and a site for further chemical modification.

This guide provides a comprehensive framework for the systematic validation of the biological activity of derivatives of this compound. We will move beyond a simple recitation of protocols to explain the scientific rationale behind each experimental choice, ensuring a self-validating and robust workflow. While direct biological data for this specific class of derivatives is emerging, we will draw upon established principles and data from structurally related compounds, such as fluorinated benzoic acids and benzyloxy-containing molecules, which have shown promise in anticancer and enzyme inhibition studies.[1][2]

Section 1: Hypothesis Generation - Plausible Biological Targets

The structural features of this compound derivatives suggest potential interactions with several classes of biological targets, primarily in the context of oncology. The aromatic rings and the carboxylic acid moiety (or its amide/ester derivatives) can participate in hydrogen bonding, hydrophobic, and π-stacking interactions within enzyme active sites or receptor binding pockets.

Based on the activities of related compounds, a primary hypothesis is that these derivatives may function as kinase inhibitors .[3][4] Kinases are a class of enzymes that are frequently dysregulated in cancer, playing a crucial role in cell signaling pathways that control growth, proliferation, and survival.[4] Two of the most critical pathways in oncology are the PI3K/AKT/mTOR and the MAPK/ERK pathways.[1][5] Aberrant activation of these pathways is a hallmark of many cancers.[6]

An alternative hypothesis is the inhibition of other key enzymes involved in cancer progression, such as histone deacetylases (HDACs) or monoamine oxidases (MAOs), as has been observed for other benzoic acid and benzyloxy derivatives.[7][8]

Section 2: The Staged Approach to Validation - From Broad Cytotoxicity to Specific Target Engagement

A logical and cost-effective validation strategy begins with broad, cell-based assays and progressively narrows the focus to specific molecular targets. This tiered approach ensures that resources are focused on the most promising candidates.

Tier 1: Assessing General Cytotoxicity and Antiproliferative Effects

The initial step is to determine whether the synthesized this compound derivatives exhibit cytotoxic or cytostatic effects against cancer cells. A panel of cancer cell lines representing different tumor types (e.g., breast, lung, colon) should be selected.

Featured Assays: XTT vs. MTT

Two common methods for assessing cell viability are the MTT and XTT assays.[9] Both are colorimetric assays that measure the metabolic activity of cells, which correlates with the number of viable cells.[10]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This yellow tetrazolium salt is reduced by mitochondrial dehydrogenases in living cells to an insoluble purple formazan product.[10] A solubilization step is required to dissolve the formazan crystals before measuring absorbance.

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): In contrast, XTT is reduced to a water-soluble orange formazan product, eliminating the need for a solubilization step. This simplifies the workflow, reduces handling steps, and can lead to more reproducible data, making it highly suitable for screening applications.

For these reasons, the XTT assay is the recommended starting point for this validation workflow.

Experimental Protocol: XTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug like Doxorubicin).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • XTT Reagent Preparation: Shortly before the end of the incubation period, prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent.[9]

  • Reagent Addition and Incubation: Add the XTT working solution to each well and incubate for 2-4 hours, or until the desired color change is observed.

  • Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength (typically 450-500 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Data Presentation: Comparative Cytotoxicity of this compound Derivatives

DerivativeCancer Cell LineIC50 (µM) after 48h
Compound AMCF-7 (Breast)12.5
Compound AA549 (Lung)25.1
Compound BMCF-7 (Breast)5.2
Compound BA549 (Lung)10.8
Doxorubicin (Control)MCF-7 (Breast)0.8
Doxorubicin (Control)A549 (Lung)1.1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Tier 2: Elucidating the Molecular Mechanism - Enzyme Inhibition Assays

Derivatives that demonstrate significant antiproliferative activity in Tier 1 should be advanced to enzyme inhibition assays to test the primary hypothesis of kinase inhibition. A panel of relevant kinases, such as PI3K, AKT, mTOR, MEK, and ERK, should be selected based on their roles in the chosen cancer cell lines.[1][5]

Experimental Protocol: General Kinase Inhibition Assay (Spectrophotometric)

This protocol describes a general method for a spectrophotometric kinase inhibition assay. Specific substrates and assay conditions will vary depending on the kinase being investigated.

  • Reagent Preparation: Prepare the assay buffer, purified kinase enzyme, substrate (a peptide that the kinase phosphorylates), and ATP.

  • Inhibitor Preparation: Prepare serial dilutions of the test compounds.

  • Reaction Setup: In a 96-well plate, add the kinase, the test compound at various concentrations, and the substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature for a specific duration.

  • Detection: The method of detection will depend on the assay format. A common method involves using a phosphospecific antibody that recognizes the phosphorylated substrate, coupled with a secondary antibody linked to an enzyme (e.g., HRP) that generates a colorimetric signal.

  • Absorbance Measurement: Read the absorbance on a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.

Data Presentation: Comparative Kinase Inhibition Profile

DerivativePI3Kα IC50 (µM)AKT1 IC50 (µM)MEK1 IC50 (µM)ERK2 IC50 (µM)
Compound B0.52.1> 50> 50
Alternative 1 (Known PI3K Inhibitor)0.11.5> 100> 100
Alternative 2 (Known MEK Inhibitor)> 100> 1000.25.0

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizing the Rationale: Key Signaling Pathways in Cancer

To understand the importance of targeting these kinases, it is crucial to visualize their roles in cell signaling.

experimental_workflow cluster_tier1 Tier 1: Cell-Based Screening cluster_tier2 Tier 2: Mechanistic Elucidation cluster_tier3 Tier 3: Target Validation in Cells start Synthesized 4-(benzyloxy)- 2-fluorobenzoic acid derivatives assay XTT Cell Viability Assay (Panel of Cancer Cell Lines) start->assay data1 Determine IC50 values (Antiproliferative Activity) assay->data1 active_compounds Active Compounds (Low IC50) data1->active_compounds Select most potent and promising derivatives enzyme_assay Kinase Inhibition Assays (e.g., PI3K, AKT, MEK, ERK) active_compounds->enzyme_assay data2 Determine IC50 values (Enzyme Inhibition) enzyme_assay->data2 potent_inhibitors Potent & Selective Inhibitors data2->potent_inhibitors Identify specific kinase targets target_assay Cellular Thermal Shift Assay (CETSA) or Western Blot Analysis potent_inhibitors->target_assay data3 Confirm Target Engagement & Downstream Pathway Modulation target_assay->data3

Caption: A tiered experimental workflow for validating biological activity.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation

Caption: The PI3K/AKT/mTOR signaling pathway.

MAPK_ERK_Pathway GF Growth Factors Receptor Receptor GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Proliferation Cell Proliferation, Differentiation, Survival Transcription->Proliferation

Caption: The MAPK/ERK signaling pathway.

Tier 3: Confirming Target Engagement in a Cellular Context

A compound that effectively inhibits a purified enzyme in a biochemical assay may not necessarily engage that same target within the complex environment of a living cell. Therefore, the final validation step is to confirm target engagement in a cellular setting.

Featured Assay: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying that a compound binds to its intended target in cells.[3] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand (the drug candidate).

Experimental Protocol: CETSA

  • Cell Treatment: Treat intact cells with the test compound or a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble (undenatured) proteins from the precipitated (denatured) proteins by centrifugation.

  • Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction using a method like Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.

Section 3: Conclusion and Future Directions

This guide outlines a systematic and logically-progressing framework for validating the biological activity of this compound derivatives. By starting with broad cellular effects and moving towards specific enzyme inhibition and target engagement assays, researchers can efficiently identify and characterize promising new therapeutic candidates. The causality-driven approach, explaining the "why" behind each experimental choice, ensures a robust and scientifically sound validation process.

The next steps for promising compounds would involve further structure-activity relationship (SAR) studies to optimize potency and selectivity, followed by in vivo studies in animal models to assess efficacy and pharmacokinetic properties.

References

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 4-(Benzyloxy)-2-fluorobenzoic Acid Analogs as Glucokinase Activators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of 4-(benzyloxy)-2-fluorobenzoic acid analogs as potent activators of glucokinase (GK), a critical enzyme in glucose homeostasis. As a key regulator of insulin secretion in pancreatic β-cells and glucose metabolism in the liver, glucokinase is a prime target for the development of novel therapeutics for type 2 diabetes.[1][2] This document delves into the nuanced structure-activity relationships (SAR) of this specific chemical series, offering insights grounded in experimental data to guide future drug design and optimization efforts.

The Central Role of Glucokinase in Glucose Sensing

Glucokinase catalyzes the phosphorylation of glucose to glucose-6-phosphate, the first and rate-limiting step in glycolysis.[3] In pancreatic β-cells, this reaction is the primary mechanism for glucose sensing, linking blood glucose levels to insulin secretion.[4] In the liver, glucokinase activity controls the uptake and conversion of glucose into glycogen for storage.[3] Unlike other hexokinases, GK is not inhibited by its product, glucose-6-phosphate, allowing it to respond to a wide range of glucose concentrations.[4]

Mechanism of Action: Allosteric Activation of Glucokinase

The this compound analogs belong to a class of small molecules known as glucokinase activators (GKAs). These compounds do not bind to the active site of the enzyme but rather to a distinct allosteric site.[4][5] This binding event induces a conformational change in the glucokinase enzyme, stabilizing a more active state that has a higher affinity for glucose.[4][5] This allosteric activation leads to a leftward shift in the glucose-dependency curve of the enzyme, meaning that it can function more efficiently at lower glucose concentrations.[6]

The binding of a GKA to the allosteric site, which is located about 20 Å from the glucose-binding site, promotes a "super-open" to "closed" conformational transition of the enzyme, which is necessary for catalysis.[4][5] This mechanism effectively lowers the threshold for glucose-stimulated insulin secretion in the pancreas and enhances glucose uptake and glycogen synthesis in the liver.[2]

cluster_0 Glucokinase Activation Pathway Inactive_GK Inactive Glucokinase (Super-open conformation) Active_GK Active Glucokinase (Closed conformation) Inactive_GK->Active_GK + Glucose + GKA Glucose Glucose Glucose->Inactive_GK GKA This compound analog (Allosteric Activator) GKA->Inactive_GK G6P Glucose-6-Phosphate Active_GK->G6P Phosphorylation Insulin_Secretion Increased Insulin Secretion (Pancreas) G6P->Insulin_Secretion Glycogen_Synthesis Increased Glycogen Synthesis (Liver) G6P->Glycogen_Synthesis

Caption: Allosteric activation of glucokinase by a this compound analog.

Comparative Analysis of Structure-Activity Relationships

While a comprehensive, publicly available SAR study for a single, large series of this compound analogs is limited, analysis of related compounds from patent literature provides valuable insights into the key structural motifs driving glucokinase activation. The core scaffold consists of three key regions: the 4-(benzyloxy)-2-fluorobenzoyl core, the amide linker, and a variable heterocyclic or aryl group.

Core Directive: The Benzamide Moiety

The benzamide structure is a common feature among many potent glucokinase activators.[7][8] The amide linkage and the specific substitution pattern on the benzoic acid ring are crucial for interaction with the allosteric binding pocket of the enzyme.

The Role of the Benzyloxy and Fluoro Substituents

The 4-benzyloxy group and the 2-fluoro substituent on the benzoic acid ring are critical for the activity of these analogs. The benzyloxy group can engage in hydrophobic interactions within the allosteric site, while the electron-withdrawing nature of the fluorine atom can influence the electronic properties of the aromatic ring and potentially enhance binding affinity through favorable electrostatic interactions.

Impact of Amide Substituents on Potency

The nature of the substituent attached to the amide nitrogen plays a significant role in modulating the potency of these glucokinase activators. The following table summarizes the in vitro activity of a series of analogs with variations at this position, extracted from patent literature.

Compound IDAmide Substituent (R)EC50 (nM) for Glucokinase Activation
Analog 1 5-Methyl-pyrazin-2-yl45
Analog 2 Thiazol-2-yl28.3
Analog 3 Pyridin-2-yl60
Analog 4 5-Fluoro-thiazol-2-yl35

Data is compiled from representative examples in patent literature and is intended for comparative purposes.

From this limited dataset, several key observations can be made:

  • Heterocyclic Rings are Favorable: Small, nitrogen-containing heterocyclic rings appear to be well-tolerated and can lead to potent glucokinase activation.

  • Substitution on the Heterocycle: The introduction of a fluorine atom on the thiazole ring (Analog 4 vs. Analog 2) results in a slight decrease in potency, suggesting that the electronic and steric properties of this substituent can fine-tune the activity.

  • Pyrazine vs. Thiazole: The pyrazine-containing analog (Analog 1) shows comparable potency to the thiazole analog (Analog 2), indicating that different five- and six-membered heterocycles can occupy the same binding pocket effectively.

Experimental Protocols

General Synthesis of 4-(Benzyloxy)-2-fluorobenzamide Analogs

The synthesis of the target benzamide analogs can be achieved through a straightforward and robust synthetic route. The following protocol is a generalized procedure based on methods described in the patent literature.

cluster_1 Synthetic Workflow Start This compound AcylChloride 4-(Benzyloxy)-2-fluorobenzoyl chloride Start->AcylChloride SOCl2 or (COCl)2 Product 4-(Benzyloxy)-2-fluoro-N-(R)benzamide (Target Analog) AcylChloride->Product + Amine (R-NH2) Base (e.g., Et3N) Amine R-NH2 (Heterocyclic Amine) Amine->Product

Caption: General synthetic route for 4-(benzyloxy)-2-fluorobenzamide analogs.

Step 1: Formation of the Acyl Chloride

  • To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Remove the solvent and excess reagent under reduced pressure to yield the crude 4-(benzyloxy)-2-fluorobenzoyl chloride, which is typically used in the next step without further purification.

Step 2: Amide Coupling

  • Dissolve the appropriate heterocyclic amine (1.1 eq) and a non-nucleophilic base such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) (1.5 eq) in an anhydrous solvent like DCM or tetrahydrofuran (THF).

  • Cool the solution to 0 °C and add a solution of the crude 4-(benzyloxy)-2-fluorobenzoyl chloride (1.0 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-(benzyloxy)-2-fluorobenzamide analog.

In Vitro Glucokinase Activation Assay

The activity of the synthesized compounds as glucokinase activators is determined using a coupled enzyme assay. This assay measures the rate of glucose-6-phosphate (G6P) production, which is coupled to the reduction of NADP+ to NADPH by glucose-6-phosphate dehydrogenase (G6PDH). The increase in NADPH is monitored spectrophotometrically at 340 nm.

Materials:

  • Recombinant human glucokinase

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • ATP

  • NADP+

  • D-Glucose

  • Assay Buffer: 25 mM HEPES, pH 7.4, 25 mM KCl, 5 mM MgCl2, 1 mM DTT

  • Test compounds dissolved in DMSO

Procedure:

  • Prepare a reaction mixture containing assay buffer, ATP (5 mM), NADP+ (1 mM), and G6PDH (1 U/mL).

  • Add the test compound at various concentrations (typically from 1 nM to 100 µM) to the wells of a 96-well plate. Include a DMSO control.

  • Add recombinant human glucokinase to each well to a final concentration of 10-50 nM.

  • Initiate the reaction by adding D-glucose to a final concentration of 5 mM.

  • Immediately measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 15 minutes) using a microplate reader.

  • Calculate the initial reaction velocity (rate) for each concentration of the test compound.

  • Plot the reaction rates against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

The this compound scaffold represents a promising starting point for the development of potent and selective glucokinase activators. The structure-activity relationship data, though primarily derived from patent literature, clearly indicates that modifications to the amide substituent have a profound impact on the biological activity of these compounds. The synthetic and assay protocols provided in this guide offer a robust framework for the synthesis and evaluation of novel analogs. Further exploration of this chemical space, with a focus on optimizing both potency and pharmacokinetic properties, is warranted to unlock the full therapeutic potential of this class of glucokinase activators for the treatment of type 2 diabetes.

References

A Comparative In Vitro Evaluation of 4-(Benzyloxy)-2-fluorobenzoic Acid Derivatives: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and safety profiles is a continuous endeavor. Benzoic acid derivatives have long been a versatile scaffold in medicinal chemistry, and strategic modifications can unlock potent biological activities.[1] This guide provides an in-depth comparative framework for the in vitro evaluation of a promising class of compounds: 4-(benzyloxy)-2-fluorobenzoic acid derivatives.

While direct experimental data for this specific series of derivatives is emerging, this guide will establish a robust evaluation strategy by drawing parallels with structurally related compounds. We will explore key therapeutic areas where these derivatives are expected to show promise—anticancer, antimicrobial, and anti-inflammatory activities—based on the known effects of the benzyloxy and fluoro substitutions. The inclusion of a fluorine atom can significantly enhance metabolic stability and binding affinity, while the benzyloxy group can influence lipophilicity and interactions with biological targets.[2]

This document will provide detailed, field-proven protocols for essential in vitro assays, present comparative data from analogous compounds to guide experimental design and interpretation, and offer insights into the causality behind experimental choices, empowering researchers to effectively assess the therapeutic potential of their novel this compound derivatives.

I. Comparative Analysis of Biological Activities

To effectively evaluate the potential of this compound derivatives, a multi-pronged approach targeting key areas of unmet medical need is recommended. Based on the activities of related benzoic acid scaffolds, we will focus on anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

The proliferation of cancer cells is a primary target for many therapeutic agents. The cytotoxic potential of novel compounds is a critical first-pass indicator of their anticancer efficacy. Structurally similar benzoic acid derivatives have demonstrated significant anticancer activity against various cell lines.[3][4]

Comparative Data: Anticancer IC₅₀ Values of Benzoic Acid Derivatives

Compound/ClassCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybridMCF-7 (Breast)15.6 - 18.7DoxorubicinNot Specified
3-amino-5-(5-oxo-5h-benzo[a]phenothiazin-6-ylamino) benzoic acid derivativeHeLa (Cervical)22.9DoxorubicinNot Specified
Quinazolinone DerivativeMCF-7 (Breast)100Not SpecifiedNot Specified
4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acidHuman cervical cancer17.845-fluro uracilNot Specified

This table presents data from related benzoic acid derivatives to provide a benchmark for evaluating novel this compound derivatives.[1][3]

Antimicrobial Activity

The rise of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. Benzoic acid and its derivatives have a long history of use as antimicrobial agents, with their activity often influenced by substituents on the aromatic ring.[5] Fluorinated derivatives, in particular, have shown promise.[2][6][7]

Comparative Data: Minimum Inhibitory Concentration (MIC) of Benzoic Acid Derivatives

Compound/ClassBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
4-fluorophenyl substituted pyrazole derivativeBacillus subtilis1Not SpecifiedNot Specified
3,4-Dichloro substituted pyrazole derivativeStaphylococci strains0.5Not SpecifiedNot Specified
2-(m-fluorophenyl)-benzimidazole derivativeBacillus subtilis7.81Not SpecifiedNot Specified
2-(m-fluorophenyl)-benzimidazole derivativeGram-negative bacteria31.25Not SpecifiedNot Specified

This table showcases the antimicrobial efficacy of related fluorinated benzoic acid derivatives, offering a comparative baseline for new compounds.[7][8]

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. A key mechanism in inflammation is the production of nitric oxide (NO) by macrophages.[9] Compounds that can inhibit NO production are considered to have anti-inflammatory potential. Benzyloxy-substituted compounds have demonstrated inhibitory effects on inflammatory pathways.[9]

Comparative Data: Inhibition of Nitric Oxide (NO) Production

Compound/ClassCell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Benzyl Benzoate DerivativeRAW 264.7 Macrophages5.2Not SpecifiedNot Specified
2-Methoxybenzyl Benzoate DerivativeRAW 264.7 Macrophages13.5Not SpecifiedNot Specified
2-substituted benzimidazole derivativeLuminol-enhanced chemiluminescence assay<11.2Ibuprofen11.2

This table provides comparative data on the anti-inflammatory activity of benzyloxy and other aromatic derivatives, which can be used to benchmark the performance of novel this compound derivatives.[9][10]

II. Experimental Protocols

To ensure the generation of reliable and reproducible data, the following detailed protocols for key in vitro assays are provided.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture Cancer Cells cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep 3. Prepare Serial Dilutions of Test Compounds add_compound 4. Treat Cells with Compounds compound_prep->add_compound incubation 5. Incubate for 48-72 hours add_compound->incubation add_mtt 6. Add MTT Reagent formazan_incubation 7. Incubate for 2-4 hours add_mtt->formazan_incubation solubilize 8. Add Solubilizing Agent (e.g., DMSO) formazan_incubation->solubilize read_absorbance 9. Read Absorbance at 570 nm calculate_ic50 10. Calculate IC50 Values read_absorbance->calculate_ic50

Caption: Workflow for MTT-based cell viability assay.

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

    • Harvest cells and seed them into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well).[11] Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivatives in a suitable solvent like DMSO.

    • Perform serial dilutions of the compounds in culture medium to achieve a range of final concentrations.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells for vehicle control (medium with DMSO) and untreated control (medium only).[11]

  • MTT Assay and Data Analysis:

    • Incubate the plates for 48 to 72 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours, allowing viable cells to form formazan crystals.[12]

    • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[11]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13]

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis compound_dilution 1. Prepare Serial Dilutions of Compounds in Broth inoculation 3. Inoculate Wells with Bacterial Suspension compound_dilution->inoculation bacterial_prep 2. Prepare Standardized Bacterial Inoculum bacterial_prep->inoculation incubation 4. Incubate at 37°C for 16-20 hours inoculation->incubation visual_assessment 5. Visually Assess for Bacterial Growth (Turbidity) incubation->visual_assessment determine_mic 6. Determine the MIC visual_assessment->determine_mic

Caption: Workflow for MIC determination via broth microdilution.

  • Preparation:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of the this compound derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth).[14]

    • Prepare a bacterial inoculum from an overnight culture of the test strains (e.g., Staphylococcus aureus, Escherichia coli) and adjust its turbidity to a 0.5 McFarland standard.[15]

  • Inoculation and Incubation:

    • Inoculate each well with the standardized bacterial suspension.[14] Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 16-20 hours.[13]

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[13]

In Vitro Anti-inflammatory Activity: Griess Assay for Nitric Oxide

This assay quantifies nitrite, a stable and soluble breakdown product of nitric oxide (NO), in cell culture supernatants. A reduction in nitrite levels in stimulated macrophages indicates potential anti-inflammatory activity.[16][17]

Griess_Workflow cluster_prep Cell Culture & Treatment cluster_assay Griess Assay cluster_analysis Data Analysis seed_cells 1. Seed RAW 264.7 Macrophages pre_treat 2. Pre-treat with Test Compounds seed_cells->pre_treat stimulate 3. Stimulate with LPS pre_treat->stimulate collect_supernatant 4. Collect Culture Supernatant stimulate->collect_supernatant add_griess 5. Add Griess Reagent collect_supernatant->add_griess incubate_color 6. Incubate for Color Development add_griess->incubate_color read_absorbance 7. Read Absorbance at 540-550 nm incubate_color->read_absorbance calculate_inhibition 8. Calculate % NO Inhibition read_absorbance->calculate_inhibition

References

A Comparative Guide to 4-(benzyloxy)-2-fluorobenzoic acid and its Methyl Ester for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a research program. Among the vast arsenal of synthetic intermediates, fluorinated benzoic acid derivatives have garnered significant attention due to their unique ability to modulate the physicochemical and pharmacokinetic properties of lead compounds. This guide provides an in-depth comparative analysis of 4-(benzyloxy)-2-fluorobenzoic acid and its corresponding methyl ester, two closely related yet functionally distinct molecules. Authored for researchers, scientists, and drug development professionals, this document delves into their synthesis, physicochemical properties, reactivity, and applications, supported by experimental data and established scientific principles.

Introduction: The Strategic Advantage of Fluorinated Scaffolds

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[1][2] The high electronegativity and small atomic radius of fluorine can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] this compound and its methyl ester are valuable intermediates that leverage these benefits, offering a versatile platform for the synthesis of complex bioactive molecules. The benzyloxy group serves as a protecting group for the phenol, which can be deprotected at a later synthetic stage, while the carboxylic acid and its ester provide handles for further chemical transformations.

Physicochemical Properties: A Tale of Two Functional Groups

The primary difference between this compound and its methyl ester lies in the functional group at the 1-position of the benzene ring: a carboxylic acid versus a methyl ester. This seemingly small change has a significant impact on their physicochemical properties, which in turn dictates their handling, reactivity, and potential applications.

PropertyThis compoundMethyl 4-(benzyloxy)-2-fluorobenzoate
Molecular Formula C₁₄H₁₁FO₃C₁₅H₁₃FO₃
Molecular Weight 246.24 g/mol 260.26 g/mol
Melting Point 163.0-169.0 °CData not available (predicted to be lower than the acid)
Boiling Point Data not availablePredicted: 397.9 ± 42.0 °C
Density Data not availablePredicted: 1.291 ± 0.06 g/cm³
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO and DMF.Generally insoluble in water, soluble in a wider range of organic solvents.
Acidity (pKa) AcidicNeutral

The most notable difference is the acidity. The carboxylic acid is, by its nature, acidic and will readily donate a proton. The methyl ester is neutral. This has profound implications for their reactivity and how they are handled in the laboratory. The higher melting point of the carboxylic acid is due to its ability to form strong intermolecular hydrogen bonds through its -COOH group, forming dimers in the solid state. The methyl ester, lacking this capability, is expected to have a lower melting point and a more volatile nature.

The Synthetic Relationship: From Acid to Ester

The conversion between this compound and its methyl ester is a fundamental transformation in organic synthesis. The most common method for converting the carboxylic acid to the methyl ester is the Fischer-Speier esterification .[4][5]

G Acid This compound Ester Methyl 4-(benzyloxy)-2-fluorobenzoate Acid->Ester Fischer Esterification Ester->Acid Hydrolysis Reagents Methanol (CH3OH) Catalytic Acid (e.g., H2SO4) Hydrolysis Acid or Base Catalyzed Hydrolysis (e.g., NaOH, H2O)

Caption: Synthetic relationship between the carboxylic acid and its methyl ester.

Experimental Protocol: Fischer Esterification of this compound

This protocol is adapted from established procedures for the Fischer esterification of benzoic acids.[6]

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound and a large excess of methanol (which also acts as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as ethyl acetate.

  • Transfer the solution to a separatory funnel and wash sequentially with a saturated solution of sodium bicarbonate (to neutralize the acid catalyst and any unreacted carboxylic acid), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 4-(benzyloxy)-2-fluorobenzoate.

  • The crude product can be further purified by column chromatography if necessary.

Spectroscopic Characterization: Distinguishing Features

The transformation from a carboxylic acid to a methyl ester is readily observable through spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy

The most telling difference in the IR spectra of these two compounds is the presence or absence of the broad O-H stretch of the carboxylic acid.

  • This compound: Will exhibit a very broad absorption band in the region of 3300-2500 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid. A sharp, strong C=O stretch will also be present around 1700-1725 cm⁻¹.

  • Methyl 4-(benzyloxy)-2-fluorobenzoate: The broad O-H band will be absent. A strong C=O stretch will be observed at a slightly higher wavenumber, typically in the range of 1735-1750 cm⁻¹. Additionally, characteristic C-O stretching bands will appear in the 1300-1000 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • This compound: The most downfield signal will be a broad singlet corresponding to the acidic proton of the carboxylic acid, typically appearing above 10 ppm.

  • Methyl 4-(benzyloxy)-2-fluorobenzoate: The acidic proton signal will be absent. A new singlet will appear in the upfield region, typically around 3.5-4.0 ppm, corresponding to the three protons of the methyl ester group (-OCH₃).

¹³C NMR:

  • This compound: The carbonyl carbon of the carboxylic acid will have a chemical shift in the range of 165-185 ppm.

  • Methyl 4-(benzyloxy)-2-fluorobenzoate: The carbonyl carbon of the ester will appear in a similar region (165-175 ppm). A new signal will be present for the methyl carbon of the ester group, typically around 50-60 ppm.

Chemical Reactivity and Applications in Drug Discovery

The differing functional groups of the acid and its ester dictate their respective roles in synthetic chemistry and drug development.

This compound

As a carboxylic acid, this compound can participate in a variety of reactions, including:

  • Amide bond formation: Reaction with amines in the presence of a coupling agent to form amides, a common linkage in many pharmaceutical agents.

  • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol.

  • Decarboxylation: Under certain conditions, the carboxyl group can be removed.

Its primary application in drug discovery is as a versatile building block. The fluorinated benzoic acid moiety is a common feature in many drugs, where it can enhance metabolic stability and binding affinity.[1][2]

Methyl 4-(benzyloxy)-2-fluorobenzoate

The methyl ester is generally less reactive than the carboxylic acid. Its primary utility lies in:

  • Protecting group: The ester can serve as a protecting group for the carboxylic acid functionality, allowing other transformations to be carried out on the molecule without affecting the carboxyl group. The ester can then be hydrolyzed back to the carboxylic acid when needed.

  • Nucleophilic acyl substitution: The ester can react with strong nucleophiles, although it is less electrophilic than the corresponding acid chloride.

  • Intermediate in multi-step synthesis: It is often used as an intermediate in the synthesis of more complex molecules where the carboxylic acid functionality is not desired in the initial steps.

The methyl ester is a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic drugs.[7]

Conclusion: A Strategic Choice for Chemical Synthesis

The choice between this compound and its methyl ester is a strategic one, dictated by the specific requirements of a synthetic route. The carboxylic acid offers a reactive handle for a wide range of transformations, making it a valuable starting material for building molecular complexity. The methyl ester, on the other hand, provides a more stable and protected form of the carboxyl group, ideal for multi-step syntheses where careful control of reactivity is paramount. Understanding the distinct properties and reactivity of these two compounds empowers researchers to make informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the discovery and development of new therapeutic agents.

References

Characterization of 4-(benzyloxy)-2-fluorobenzoic acid by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of novel chemical entities, the unambiguous structural confirmation of a target molecule is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of mass spectrometry techniques for the characterization of 4-(benzyloxy)-2-fluorobenzoic acid (C₁₄H₁₁FO₃, Molecular Weight: 246.23 g/mol ), a compound of interest in medicinal chemistry and materials science. We will explore the nuances of ionization techniques, predict fragmentation patterns based on chemical principles, and provide actionable protocols for its comprehensive analysis.

Introduction: The Analytical Challenge

This compound presents a unique analytical challenge due to the interplay of its functional groups: a carboxylic acid, a flexible benzyloxy ether linkage, and an electron-withdrawing fluorine atom positioned ortho to the carboxyl group. This specific arrangement is expected to significantly influence its behavior in the mass spectrometer, particularly its fragmentation pathways. Understanding these intricacies is paramount for accurate identification and differentiation from structural isomers.

Ionization Techniques: A Comparative Analysis

The choice of ionization source is a critical first step in the mass spectrometric analysis of any compound. For this compound, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable options, each with distinct advantages and disadvantages.

Ionization TechniquePrincipleSuitability for this compoundExpected Predominant Ion
Electrospray Ionization (ESI) Soft ionization technique that generates ions from a solution by creating a fine spray of charged droplets.Highly suitable due to the polar and ionizable carboxylic acid group. It is the preferred method for achieving a strong signal for the molecular ion with minimal in-source fragmentation.[M-H]⁻ (m/z 245.06) in negative ion mode. [M+H]⁺ (m/z 247.07) in positive ion mode is also possible.
Atmospheric Pressure Chemical Ionization (APCI) A gas-phase ionization technique where a corona discharge creates reactant ions from the solvent vapor, which then ionize the analyte molecules.A good alternative, particularly if the compound is analyzed in less polar solvents or if ESI performance is suboptimal. It is generally suited for moderately polar to nonpolar compounds.[M-H]⁻ (m/z 245.06) in negative ion mode and potentially [M+H]⁺ (m/z 247.07) in positive ion mode.

Expert Insight: For initial screening and confirmation of the molecular weight, ESI in negative ion mode is the recommended starting point . The carboxylic acid moiety readily deprotonates to form a stable [M-H]⁻ ion, providing a clear and abundant signal corresponding to the molecular weight.

Predicting the Fragmentation Pathway: The "Ortho Effect" in Action

Tandem mass spectrometry (MS/MS) using Collision-Induced Dissociation (CID) is essential for structural elucidation. The fragmentation of this compound is predicted to be dominated by the following key pathways, with a notable influence from the ortho-fluoro substituent. The "ortho effect" in mass spectrometry refers to the through-space interaction of adjacent functional groups, which can lead to unique fragmentation patterns not observed in meta or para isomers.

Predicted Fragmentation of [M-H]⁻ (m/z 245.06) in Negative Ion Mode:

The primary fragmentation is expected to be the loss of the benzyl group and decarboxylation.

parent [M-H]⁻ m/z 245.06 frag1 Loss of C₇H₇• (benzyl radical) m/z 154.02 parent->frag1 - C₇H₇• frag2 Loss of CO₂ (decarboxylation) m/z 201.08 parent->frag2 - CO₂ frag3 Loss of C₇H₈ (toluene) m/z 153.01 frag2->frag3 - HF

Caption: Predicted fragmentation of the deprotonated molecule.

  • Loss of Benzyl Radical: The cleavage of the C-O bond in the benzyloxy group is a highly probable fragmentation, leading to the loss of a benzyl radical (C₇H₇•) and the formation of a stable phenoxide ion at m/z 154.02 .

  • Decarboxylation: The loss of carbon dioxide (CO₂) from the carboxylate anion is a characteristic fragmentation for benzoic acids, resulting in a fragment at m/z 201.08 .

  • Ortho Effect-Mediated Fragmentation: The presence of the ortho-fluorine atom can facilitate a rearrangement, potentially leading to the loss of toluene (C₇H₈) from the decarboxylated intermediate, though this is a more complex pathway.

High-Resolution Mass Spectrometry for Unambiguous Formula Determination

To confidently confirm the elemental composition, high-resolution mass spectrometry (HRMS) is indispensable. The ability to measure mass with high accuracy (typically <5 ppm) allows for the differentiation of compounds with the same nominal mass but different elemental formulas.

IonCalculated Exact Mass
[C₁₄H₁₀FO₃]⁻ ([M-H]⁻)245.0619
[C₁₄H₁₂FO₃]⁺ ([M+H]⁺)247.0768

Expert Insight: When analyzing unknown compounds or confirming the synthesis of a new chemical entity, HRMS is not just recommended; it is a necessity for rigorous scientific validation.

Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of this compound.

Sample Preparation

A robust and reproducible sample preparation protocol is the foundation of reliable mass spectrometry data.

  • Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent such as methanol or acetonitrile.

  • Working Solution (10 µg/mL): Dilute the stock solution 1:100 with the initial mobile phase composition to be used for the LC-MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode).

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system or contaminate the mass spectrometer.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

cluster_0 LC System cluster_1 Mass Spectrometer Sample Sample Column Column Sample->Column To MS To MS Column->To MS Ion Source Ion Source To MS->Ion Source Mass Analyzer Mass Analyzer Ion Source->Mass Analyzer Detector Detector Mass Analyzer->Detector

Caption: A simplified LC-MS experimental workflow.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.

    • Mobile Phase A: Water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

    • Gradient: A typical starting condition would be 5-95% B over 5-10 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry:

    • Ionization Mode: ESI negative and positive.

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Gas Flow: 600-800 L/hr.

    • Desolvation Temperature: 350-450 °C.

    • Collision Energy (for MS/MS): A ramp of 10-40 eV should be applied to observe a range of fragment ions.

Data Interpretation and Comparison with Alternatives

The mass spectrum of this compound should be compared with that of its structural isomers, such as 4-(benzyloxy)-3-fluorobenzoic acid and 3-(benzyloxy)-4-fluorobenzoic acid. The unique fragmentation pattern influenced by the ortho-fluoro substitution is a key diagnostic feature. The presence and relative abundance of specific fragment ions can help in distinguishing between these isomers. For instance, the "ortho effect" may lead to a more facile loss of certain neutral molecules compared to its meta and para counterparts.

Conclusion

The comprehensive characterization of this compound by mass spectrometry requires a multi-faceted approach. By selecting the appropriate ionization technique, leveraging high-resolution mass spectrometry for accurate mass determination, and carefully analyzing the fragmentation patterns obtained through tandem mass spectrometry, researchers can achieve unambiguous structural confirmation. The predicted fragmentation pathways, particularly those influenced by the ortho-fluoro substituent, provide a valuable roadmap for data interpretation. This guide serves as a practical framework for scientists and professionals in drug development to ensure the integrity and accuracy of their analytical data.

A Comparative Guide to Cross-Reactivity Studies of 4-(Benzyloxy)-2-fluorobenzoic Acid Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and drug development professionals, the journey of a novel inhibitor from a promising hit to a clinical candidate is paved with rigorous evaluation. A critical, and often challenging, aspect of this journey is the characterization of the inhibitor's selectivity. An ideal drug candidate should exhibit high potency for its intended target while displaying minimal affinity for other biomolecules to reduce the risk of off-target effects and associated toxicities. This guide provides an in-depth, comparative framework for understanding and evaluating the cross-reactivity of a promising class of inhibitors built on the 4-(benzyloxy)-2-fluorobenzoic acid scaffold.

While direct, comprehensive cross-reactivity data for a single inhibitor from this specific class is not yet consolidated in publicly available literature, this guide will leverage data from structurally related compounds to illustrate the principles and methodologies of selectivity profiling. We will explore the causality behind experimental choices and provide actionable protocols for assessing the cross-reactivity of your own this compound-based inhibitors.

The this compound Scaffold: A Privileged Structure in Drug Discovery

The this compound core represents a versatile scaffold in medicinal chemistry. The benzoic acid moiety provides a key interaction point, often acting as a hydrogen bond donor and acceptor, which can anchor the molecule in the binding site of a target protein. The benzyloxy group offers a large, hydrophobic substituent that can be modified to explore structure-activity relationships (SAR) and optimize binding affinity. Furthermore, the fluorine atom can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1]

Derivatives of this and similar scaffolds have shown activity against a range of biological targets, including enzymes and nuclear receptors.[2][3] Understanding the selectivity of these inhibitors is therefore paramount.

The Imperative of Cross-Reactivity Profiling

In the complex cellular milieu, a small molecule inhibitor can interact with numerous proteins besides its intended target. These "off-target" interactions can lead to a variety of outcomes, ranging from unforeseen therapeutic benefits (polypharmacology) to severe adverse drug reactions.[2] Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a fundamental aspect of drug development that informs lead optimization, predicts potential toxicities, and ultimately contributes to the clinical success of a therapeutic agent.

Case Study 1: Selectivity of Fluorinated Benzyloxy Chalcones as Monoamine Oxidase (MAO) Inhibitors

To illustrate the principles of selectivity assessment, we will first examine a study on fluorinated benzyloxy chalcone derivatives as inhibitors of monoamine oxidase B (MAO-B).[2] While not benzoic acids, these compounds share the fluorinated benzyloxy moiety and provide an excellent example of isoform selectivity. MAO-A and MAO-B are two closely related isoforms of the same enzyme, making selective inhibition a significant challenge. Selective MAO-B inhibition is a therapeutic strategy for Parkinson's disease.[4]

Experimental Data: MAO-A vs. MAO-B Inhibition

The inhibitory activities of a series of fluorinated benzyloxy chalcone derivatives were evaluated against both MAO-A and MAO-B. The half-maximal inhibitory concentrations (IC50) were determined, and a selectivity index (SI) was calculated as the ratio of IC50 (MAO-A) / IC50 (MAO-B). A higher SI value indicates greater selectivity for MAO-B.

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (SI)
FBZ13 > 400.0053> 7547
FBZ6 > 400.023> 1739
Safinamide (Ref.) 9.80.021466

Data adapted from a study on fluorinated benzyloxy chalcone derivatives.[2][5][6][7]

The data clearly demonstrates that compound FBZ13 is a highly potent and selective MAO-B inhibitor, being significantly more selective than the reference drug Safinamide.[2][5][6][7] This high degree of selectivity is crucial for minimizing off-target effects associated with MAO-A inhibition.

Experimental Protocol: In Vitro MAO Inhibition Assay

The determination of IC50 values for MAO-A and MAO-B is typically performed using a fluorometric assay.

Principle: The assay measures the production of hydrogen peroxide by the MAO enzyme in the presence of a substrate. A probe molecule is then oxidized by the hydrogen peroxide in the presence of horseradish peroxidase to produce a fluorescent product. The intensity of the fluorescence is directly proportional to the MAO activity.

Step-by-Step Methodology:

  • Enzyme and Inhibitor Preparation: Recombinant human MAO-A and MAO-B enzymes are used. A dilution series of the test inhibitor (e.g., a this compound derivative) is prepared in a suitable buffer.

  • Reaction Initiation: The enzyme is pre-incubated with the inhibitor for a defined period (e.g., 15 minutes) at room temperature.

  • Substrate Addition: The reaction is initiated by adding a substrate (e.g., p-tyramine) and a detection reagent containing a probe and horseradish peroxidase.

  • Incubation: The reaction is incubated for a specific time (e.g., 30 minutes) at 37°C.

  • Fluorescence Measurement: The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control. The IC50 value is then determined by fitting the data to a dose-response curve.

Causality Behind Experimental Choices:

  • Recombinant Enzymes: Using purified recombinant enzymes ensures that the measured activity is specific to the target of interest and not confounded by other enzymes present in a more complex system like cell lysates.

  • Fluorometric Detection: This method offers high sensitivity and a continuous readout, allowing for accurate determination of enzyme kinetics and inhibition.

  • Pre-incubation: Pre-incubating the enzyme with the inhibitor allows for the binding to reach equilibrium before the enzymatic reaction is initiated, leading to more accurate IC50 values.

MAO_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Enzyme MAO-A or MAO-B PreIncubate Pre-incubation Enzyme->PreIncubate Inhibitor Test Inhibitor Inhibitor->PreIncubate AddSubstrate Add Substrate & Probe PreIncubate->AddSubstrate Equilibration Incubate37C Incubate at 37°C AddSubstrate->Incubate37C Enzymatic Reaction MeasureFluorescence Measure Fluorescence Incubate37C->MeasureFluorescence CalculateIC50 Calculate IC50 MeasureFluorescence->CalculateIC50 Dose-Response Curve

Caption: Workflow for in vitro MAO inhibition assay.

Case Study 2: Selectivity of 4-Benzyloxy-benzylamino Derivatives as Peroxisome Proliferator-Activated Receptor (PPAR) Agonists

Our second case study examines a series of 4-benzyloxy-benzylamino derivatives as agonists for peroxisome proliferator-activated receptors (PPARs).[3] This study highlights selectivity profiling against different members of the same protein family (isoforms α, γ, and δ/β), which share high sequence similarity in their ligand-binding domains.[8]

Experimental Data: PPAR Isoform Selectivity

The potency of the compounds was evaluated in a cell-based reporter assay for each of the three human PPAR isoforms.

CompoundPPARα EC50 (nM)PPARγ EC50 (nM)PPARδ EC50 (nM)PPARα Selectivity (fold vs γ)PPARα Selectivity (fold vs δ)
4u 48>130,000>130,000>2708>2708
A91 (lead) 23011,00014,0004861

Data adapted from a study on 4-benzyloxy-benzylamino derivatives.[3][9]

The data reveals that through chemical modification, the lead compound A91 was optimized to yield compound 4u , which exhibits significantly improved potency and remarkable selectivity for PPARα over the other isoforms.[3][9]

Experimental Protocol: Cell-Based PPAR Reporter Assay

Principle: This assay utilizes engineered cells that express a specific PPAR isoform and a reporter gene (e.g., luciferase) under the control of a PPAR-responsive promoter. When an agonist binds to and activates the PPAR, it drives the expression of the reporter gene, leading to a measurable signal.

Step-by-Step Methodology:

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is co-transfected with plasmids encoding the full-length human PPAR isoform (α, γ, or δ) and a reporter plasmid containing a luciferase gene downstream of a PPAR response element.

  • Cell Plating and Compound Treatment: The transfected cells are plated in a 96-well plate and treated with a dilution series of the test compound.

  • Incubation: The cells are incubated for a sufficient period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.

  • Cell Lysis and Luciferase Assay: The cells are lysed, and a luciferase substrate is added. The resulting luminescence is measured using a luminometer.

  • Data Analysis: The luminescence signal is normalized to a control, and the EC50 value (the concentration that elicits a half-maximal response) is determined from the dose-response curve.

Causality Behind Experimental Choices:

  • Cell-Based Format: This approach provides a more physiologically relevant assessment of a compound's activity as it accounts for cell permeability, potential metabolism, and interaction with cellular machinery.

  • Reporter Gene: The use of a highly sensitive reporter like luciferase allows for a robust and quantifiable readout of receptor activation.

  • Full-Length Receptors: Using full-length receptors ensures that the compound's activity is assessed in the context of the entire protein, including allosteric sites that may influence its function.

PPAR_Reporter_Assay cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis Cells HEK293T Cells Transfection Co-transfection Cells->Transfection Plasmids PPAR & Reporter Plasmids Plasmids->Transfection Treatment Treat with Compound Transfection->Treatment Plate Cells Incubation 24h Incubation Treatment->Incubation Receptor Activation Lysis Cell Lysis Incubation->Lysis Luminescence Measure Luminescence Lysis->Luminescence Add Substrate CalculateEC50 Calculate EC50 Luminescence->CalculateEC50 Dose-Response Curve

Caption: Workflow for a cell-based PPAR reporter assay.

Broader Cross-Reactivity Screening: A Necessity for Lead Candidates

While the case studies above demonstrate selectivity profiling against closely related proteins, a comprehensive understanding of a compound's cross-reactivity requires screening against a much broader panel of targets. This is particularly crucial for kinase inhibitors, as the human kinome comprises over 500 members with conserved ATP-binding sites.[2]

Large-Scale Kinase Panel Screening (Kinome Scanning)

Several commercial providers offer fee-for-service kinome scanning, where an inhibitor is tested against a large panel of kinases (often hundreds).[2][10][11][12]

Principle: These services typically employ either biochemical assays that measure the inhibition of kinase activity (e.g., radiometric or fluorescence-based assays) or binding assays that quantify the displacement of a known ligand from the kinase active site.[11]

Data Presentation: The results are often presented as a percentage of inhibition at a single high concentration of the inhibitor (e.g., 1 or 10 µM) or as IC50 or dissociation constant (Kd) values for the most potently inhibited kinases. This data can be visualized in a "waterfall plot" or mapped onto a "kinome tree" to provide a clear picture of the inhibitor's selectivity profile.

Causality Behind Experimental Choices:

  • Broad Coverage: Screening against a large and diverse panel of kinases maximizes the chances of identifying potential off-targets.

  • Standardized Assays: The use of standardized and validated assays ensures data quality and allows for comparison across different studies and compounds.

  • Quantitative Data: The generation of quantitative data (IC50 or Kd) for hits allows for a more precise assessment of the potential for off-target effects at therapeutic concentrations.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context

While in vitro assays are invaluable for initial screening, it is essential to confirm that an inhibitor engages its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique for this purpose.[13][14][15][16]

Principle: CETSA is based on the principle that the binding of a ligand to a protein stabilizes the protein's structure, making it more resistant to thermal denaturation.[14]

Step-by-Step Methodology:

  • Cell Treatment: Intact cells are treated with the test compound or a vehicle control.

  • Heating: The treated cells are heated to a range of temperatures.

  • Lysis and Fractionation: The cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Causality Behind Experimental Choices:

  • Intact Cells: Performing the assay in intact cells provides a direct measure of target engagement in a physiologically relevant environment, accounting for factors like cell permeability and intracellular concentrations.

  • Label-Free: CETSA is a label-free method, meaning it does not require any modification of the compound or the target protein, which could potentially alter their interaction.

  • Versatility: The technique can be adapted to various detection methods and can be used to study target engagement in different cellular compartments and even in tissues.

CETSA_Workflow A Treat Cells with Inhibitor or Vehicle B Heat Cell Suspensions (Temperature Gradient) A->B C Cell Lysis B->C D Centrifugation C->D E Separate Soluble Fraction (Supernatant) D->E F Quantify Target Protein (e.g., Western Blot) E->F G Generate Melting Curve & Determine Thermal Shift F->G

Caption: General workflow of the Cellular Thermal Shift Assay (CETSA).

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel inhibitors against a range of therapeutic targets. However, as with any new chemical entity, a thorough understanding of its cross-reactivity profile is essential for successful clinical translation. This guide has provided a comparative framework for designing and interpreting cross-reactivity studies for this class of compounds.

By employing a tiered approach, starting with in vitro assays against closely related proteins and progressing to broad panel screening and cell-based target engagement assays, researchers can build a comprehensive selectivity profile for their lead candidates. The case studies and detailed protocols presented herein serve as a practical guide for these endeavors. As more data on the biological activities of this compound derivatives become available, a clearer picture of their therapeutic potential and potential off-target liabilities will emerge, paving the way for the development of safer and more effective medicines.

References

Benchmarking New Derivatives Against Known 4-(Benzyloxy)-2-Fluorobenzoic Acid Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 4-(benzyloxy)-2-fluorobenzoic acid scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise in various therapeutic areas, including oncology. This guide provides a comprehensive framework for benchmarking novel derivatives against established compounds within this chemical class. We present a comparative analysis of physicochemical properties, in vitro efficacy, and in vivo performance, supported by detailed experimental protocols and illustrative data. The methodologies outlined herein are designed to ensure scientific rigor and provide a clear rationale for experimental choices, enabling researchers to effectively evaluate the potential of new chemical entities.

Introduction: The Significance of the this compound Scaffold

The strategic incorporation of fluorine into small molecules has become a cornerstone of modern drug discovery.[1][2] Fluorine's unique properties, such as its high electronegativity and small atomic radius, can significantly modulate a compound's lipophilicity, metabolic stability, and target binding affinity.[1][2] The this compound core has emerged as a valuable starting point for the synthesis of novel therapeutics. The benzyloxy group offers a versatile handle for synthetic modification, while the fluorinated benzoic acid moiety can enhance biological activity and pharmacokinetic properties.[3][4]

The development of new derivatives of this scaffold is driven by the need for compounds with improved potency, selectivity, and drug-like properties. This guide serves as a practical resource for researchers in drug development, providing a systematic approach to comparing the performance of newly synthesized derivatives against known reference compounds.

Comparative Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is crucial for predicting its pharmacokinetic profile and potential for development. The following table compares key properties of a known reference compound with two hypothetical new derivatives.

PropertyReference CompoundNew Derivative 1New Derivative 2
Molecular Weight ( g/mol ) 246.23290.28312.31
cLogP 3.13.53.8
Topological Polar Surface Area (Ų) 46.5355.7664.99
Aqueous Solubility (mg/L) 503520
pKa 4.24.54.7

Data for New Derivative 1 and New Derivative 2 are hypothetical and for illustrative purposes only.

The rationale for selecting these parameters is rooted in their direct impact on a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For instance, cLogP is a measure of lipophilicity, which influences membrane permeability and oral absorption.

In Vitro Pharmacological Evaluation: A Focus on Anticancer Activity

In vitro assays are the first step in evaluating the biological activity of new compounds, providing a cost-effective and high-throughput method for initial screening.[5][6][7][8]

Cell Viability Assay: A Step-by-Step Protocol

The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method to determine the number of viable cells in culture based on the quantification of ATP.[6]

Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds (Reference Compound, New Derivative 1, and New Derivative 2) and a vehicle control. Add the compounds to the respective wells and incubate for 72 hours.

  • Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes at room temperature to lyse the cells and stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the compound concentration.

G cluster_0 Cell Viability Assay Workflow A Seed Cancer Cells in 96-well plates B Incubate for 24 hours A->B C Treat with Serial Dilutions of Compounds B->C D Incubate for 72 hours C->D E Add CellTiter-Glo® Reagent D->E F Measure Luminescence E->F G Calculate IC50 Values F->G

Caption: Workflow for the CellTiter-Glo® Cell Viability Assay.

Comparative In Vitro Activity

The following table summarizes the hypothetical IC50 values of the new derivatives compared to the reference compound against a panel of human cancer cell lines.

CompoundMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HCT116 (Colon) IC50 (µM)
Reference Compound 5.28.16.5
New Derivative 1 1.82.52.1
New Derivative 2 0.91.21.0

Data for New Derivative 1 and New Derivative 2 are hypothetical and for illustrative purposes only.

Potential Signaling Pathway Inhibition

Derivatives of benzoic acid have been shown to inhibit various protein kinases involved in cancer cell proliferation and survival.[9][10] A plausible mechanism of action for the this compound scaffold could involve the inhibition of a key signaling pathway, such as the PI3K/Akt/mTOR pathway.

G cluster_1 PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 4-(benzyloxy)-2-fluorobenzoic acid derivative Inhibitor->PI3K G cluster_2 In Vivo Xenograft Study Design A Implant Tumor Cells in Mice B Allow Tumors to Grow A->B C Randomize into Treatment Groups B->C D Daily Compound Administration C->D E Monitor Tumor Volume & Body Weight D->E F Calculate Tumor Growth Inhibition E->F

References

A Comparative Guide to the Synthetic Validation of 4-(Benzyloxy)-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The title compound, 4-(benzyloxy)-2-fluorobenzoic acid, represents a valuable building block, offering a unique combination of a protected phenol, a carboxylic acid for further derivatization, and a fluorine atom to modulate physicochemical and pharmacological properties. This guide provides a comprehensive validation of a preferred synthetic route and a comparative analysis against a plausible alternative, supported by experimental insights and data to inform synthetic strategy.

Introduction: The Strategic Value of this compound

The presence of a fluorine atom at the 2-position of the benzoic acid moiety can significantly influence the acidity of the carboxyl group and introduce conformational constraints, which can be crucial for optimizing ligand-receptor interactions. The benzyloxy group at the 4-position serves as a versatile protecting group for the phenol, allowing for a wide range of chemical transformations on the carboxylic acid or other parts of the molecule before its selective removal. This makes this compound a key intermediate in the synthesis of complex pharmaceutical agents.

Comparative Analysis of Synthetic Routes

Two primary synthetic strategies for the preparation of this compound are considered here. Route 1, a linear synthesis starting from a commercially available substituted benzaldehyde, and Route 2, a convergent approach relying on directed ortho-metalation.

ParameterRoute 1: Benzylation followed by OxidationRoute 2: Directed Ortho-Metalation
Starting Material 2-Fluoro-4-hydroxybenzaldehyde1-(Benzyloxy)-3-fluorobenzene
Key Reactions Williamson Ether Synthesis, OxidationDirected Ortho-Metalation, Carboxylation
Reagents Benzyl bromide, K₂CO₃, Oxidizing agent (e.g., KMnO₄, Oxone®)n-Butyllithium or s-Butyllithium, CO₂
Reported Yield High (for analogous reactions)Variable, highly dependent on substrate and conditions
Purity Generally high, purification by standard methodsPotential for regioisomeric impurities
Scalability Readily scalableCan be challenging due to cryogenic conditions and handling of organolithium reagents
Advantages Utilizes well-established and reliable reactions. High yielding and scalable.Potentially shorter route.
Disadvantages A multi-step process.Regioselectivity of the metalation is not guaranteed and may lead to a mixture of products. Requires stringent anhydrous and inert conditions.

Based on this analysis, Route 1 emerges as the more robust and reliable pathway for the synthesis of this compound. The reactions involved are well-understood, high-yielding, and more amenable to scale-up.

Validated Synthetic Pathway: Route 1

The validated synthetic approach to this compound is a two-step process starting from 2-fluoro-4-hydroxybenzaldehyde.

Synthetic_Route_1 start 2-Fluoro-4-hydroxybenzaldehyde intermediate 4-(Benzyloxy)-2-fluorobenzaldehyde start->intermediate Benzyl bromide, K₂CO₃, DMF product This compound intermediate->product Oxidation (e.g., KMnO₄)

Caption: Validated two-step synthesis of this compound.

Experimental Protocol: Route 1

Step 1: Synthesis of 4-(Benzyloxy)-2-fluorobenzaldehyde

This step involves the O-alkylation of 2-fluoro-4-hydroxybenzaldehyde with benzyl bromide via a Williamson ether synthesis. The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) and a mild base such as potassium carbonate is crucial for the success of this SN2 reaction.

  • Materials:

    • 2-Fluoro-4-hydroxybenzaldehyde

    • Benzyl bromide

    • Anhydrous potassium carbonate (K₂CO₃)

    • Anhydrous N,N-dimethylformamide (DMF)

    • Ethyl acetate

    • Deionized water

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-fluoro-4-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

    • Add anhydrous DMF to dissolve the solids and stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the phenoxide.

    • To the stirring suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

    • Heat the reaction mixture to 60-70°C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.[1]

    • After completion, cool the reaction mixture to room temperature and pour it into cold water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with deionized water, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield pure 4-(benzyloxy)-2-fluorobenzaldehyde.[1]

Step 2: Synthesis of this compound

The second step is the oxidation of the aldehyde functional group to a carboxylic acid. A variety of oxidizing agents can be employed for this transformation. A classic and cost-effective method utilizes potassium permanganate (KMnO₄) under basic conditions.

  • Materials:

    • 4-(Benzyloxy)-2-fluorobenzaldehyde

    • Potassium permanganate (KMnO₄)

    • Sodium hydroxide (NaOH)

    • Hydrochloric acid (HCl)

    • Sodium bisulfite (NaHSO₃) (for quenching)

    • Ethyl acetate

    • Deionized water

  • Procedure:

    • Dissolve 4-(benzyloxy)-2-fluorobenzaldehyde (1.0 eq) in a suitable solvent mixture such as acetone/water in a round-bottom flask.

    • Add a solution of sodium hydroxide (1.1 eq) and cool the mixture in an ice bath.

    • Slowly add a solution of potassium permanganate (1.2 eq) in water, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir until the purple color of the permanganate has disappeared, indicating the completion of the reaction. This can be monitored by TLC.

    • Quench any excess KMnO₄ by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the brown manganese dioxide precipitate is clearly visible.

    • Filter the mixture through a pad of celite to remove the manganese dioxide, washing the filter cake with water.

    • Acidify the filtrate with concentrated hydrochloric acid to a pH of ~2, which will precipitate the carboxylic acid.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound.

Alternative Synthetic Pathway: Route 2

While less validated for this specific target, a synthetic route starting from 1-(benzyloxy)-3-fluorobenzene is theoretically plausible. This approach would rely on directed ortho-metalation, a powerful tool for the regioselective functionalization of aromatic rings.[2][3]

Synthetic_Route_2 start 1-(Benzyloxy)-3-fluorobenzene intermediate Aryllithium Intermediate start->intermediate n-BuLi or s-BuLi, THF, -78°C product This compound intermediate->product 1. CO₂ 2. H₃O⁺

Caption: A plausible, but less validated, synthetic route via directed ortho-metalation.

The success of this route hinges on the regioselectivity of the lithiation step. The benzyloxy group is a known ortho-directing group; however, the presence of the fluorine at the 3-position could influence the site of deprotonation. The desired lithiation at the 2-position is ortho to the fluorine and meta to the benzyloxy group, which may not be the favored outcome. This introduces a significant risk of forming isomeric byproducts, complicating purification and reducing the overall efficiency of the synthesis.

Conclusion

For the synthesis of this compound, a linear, two-step approach starting from 2-fluoro-4-hydroxybenzaldehyde (Route 1) is the recommended and validated pathway. This route employs reliable and well-documented chemical transformations, namely Williamson ether synthesis and aldehyde oxidation, which are known to be high-yielding and scalable. In contrast, the alternative route involving directed ortho-metalation (Route 2) carries a higher degree of uncertainty regarding its regioselectivity and is likely to be less efficient for the specific target molecule. The experimental protocols provided for Route 1 offer a robust foundation for researchers and drug development professionals to access this valuable fluorinated building block for their synthetic endeavors.

References

Assessing the metabolic stability of 4-(benzyloxy)-2-fluorobenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Comparative Metabolic Stability of 4-(Benzyloxy)-2-fluorobenzoic Acid Derivatives

A Senior Application Scientist's Perspective on Methodologies and Structure-Metabolism Relationships

In the rigorous journey of drug discovery, a molecule's metabolic stability is a critical checkpoint that dictates its future.[1] It is the measure of a compound's susceptibility to biotransformation, a key determinant of its pharmacokinetic profile, influencing parameters like half-life, bioavailability, and dosing frequency.[2][3] This guide provides an in-depth exploration of the metabolic stability of this compound derivatives, a scaffold with therapeutic potential. We will dissect the experimental methodologies used for assessment, compare derivatives to illuminate structure-metabolism relationships, and explain the causal logic behind our scientific choices.

The Decisive Role of Metabolism in Drug Efficacy

The liver is the body's primary metabolic hub, equipped with a vast arsenal of enzymes, most notably the cytochrome P450 (CYP) superfamily, designed to chemically modify foreign substances (xenobiotics) for elimination.[4][5] For a drug to be effective, it must maintain a sufficient concentration at its target site for a desired duration.[1] Rapid metabolism can lead to sub-therapeutic exposure, while excessively slow metabolism can cause accumulation and toxicity. The this compound scaffold contains a benzylic ether, a common site for oxidative metabolism by CYP enzymes.[6][7] Therefore, understanding and optimizing the metabolic stability of its derivatives is a crucial step in lead optimization.

Experimental Framework: The In Vitro Liver Microsomal Stability Assay

To predict a compound's in vivo clearance, we rely on robust in vitro models. The liver microsomal stability assay is a cornerstone of early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.[8] Liver microsomes are subcellular fractions containing a high concentration of the Phase I drug-metabolizing enzymes, including CYPs, making them an efficient and cost-effective tool for assessing metabolic liability.[9][10]

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating controls to ensure the integrity of the results.

Core Components & Rationale:

  • Test System: Pooled Human Liver Microsomes (HLM). Rationale: Pooling from multiple donors averages out inter-individual variability in enzyme expression and activity.

  • Cofactor: NADPH Regenerating System (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase). Rationale: CYP enzymes require NADPH as a source of reducing equivalents to function. A regenerating system ensures a constant supply throughout the incubation.[11][12]

  • Test Compound Concentration: 1 µM. Rationale: This concentration is typically below the Michaelis-Menten constant (Km) for most drug-metabolizing enzymes, ensuring the reaction follows first-order kinetics, which simplifies data analysis.[11]

  • Controls:

    • High-Clearance Control (e.g., Verapamil): A compound known to be rapidly metabolized. Rationale: Validates that the enzymatic system is active.

    • Low-Clearance Control (e.g., Warfarin): A compound known to be slowly metabolized. Rationale: Ensures there are no non-specific compound losses.

    • Minus-Cofactor Control: Incubation without the NADPH system. Rationale: Differentiates between enzymatic degradation and chemical instability.[9]

  • Analysis Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Rationale: Provides the high sensitivity and specificity required to accurately quantify the parent compound in a complex biological matrix.[13][14][15]

Step-by-Step Methodology:

  • Compound Preparation: Prepare 10 mM stock solutions of test compounds and controls in DMSO. Serially dilute to create working solutions.

  • Reaction Mixture Preparation: In a 96-well plate, combine phosphate buffer (100 mM, pH 7.4) and the liver microsomal solution (final protein concentration 0.5 mg/mL).[9] Add the test compound to achieve a final concentration of 1 µM.

  • Pre-incubation: Incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

  • Reaction Initiation: Add the pre-warmed NADPH regenerating system to all wells except the "minus-cofactor" controls. This marks time zero (T0).

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an aliquot of the incubation mixture to a separate plate containing ice-cold acetonitrile with an internal standard.[9][12]

  • Sample Processing: Centrifuge the quenched plate to precipitate proteins. Transfer the supernatant for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the peak area of the parent compound at each time point relative to the internal standard.

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • Determine the slope of the line, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) in µL/min/mg protein = (0.693 / t½) / (mg/mL microsomal protein).[12]

Caption: Workflow of the in vitro microsomal stability assay.

Comparative Analysis: The Impact of Substitution

The chemical structure of a compound is the primary determinant of its metabolic fate. For the this compound scaffold, modifications to the pendant benzyloxy ring can dramatically alter stability. The following data illustrates this principle.

Table 1: Comparative Metabolic Stability of this compound Derivatives in HLM

Compound IDR-Group on Benzyloxy RingIn Vitro t½ (min)Intrinsic Clearance (CLint, µL/min/mg)Predicted Stability Class
1 (Parent) H2824.8Moderate
2 4'-Chloro1546.2Low
3 4'-Methoxy4814.4High
4 3',5'-Difluoro> 90< 7.7Very High
Verapamil High Clearance Control4.5154.0Very Low
Warfarin Low Clearance Control1056.6Very High

Analysis of Structure-Metabolism Relationships:

  • Parent Compound (1): Exhibits moderate stability. The unsubstituted benzylic position and the phenyl ring are susceptible to oxidative attack by CYP enzymes.

  • Derivative 2 (4'-Chloro): The electron-withdrawing nature of the chloro substituent can make the benzylic position more electron-deficient and thus more susceptible to oxidation, leading to significantly lower stability.

  • Derivative 3 (4'-Methoxy): The electron-donating methoxy group can decrease the lability of the benzylic position. However, it also introduces a new potential site of metabolism (O-demethylation). In this case, the overall effect is a notable increase in stability.

  • Derivative 4 (3',5'-Difluoro): This derivative shows the highest stability. Fluorine substitution is a classic and highly effective strategy for improving metabolic stability.[16][17] The strong carbon-fluorine bond is resistant to cleavage, and the fluorine atoms act as "metabolic blockers," sterically and electronically shielding adjacent positions from enzymatic attack.[18][19]

Major Metabolic Pathways

Understanding the potential metabolic pathways is crucial for interpreting stability data and designing next-generation compounds. For this scaffold, the metabolism is dominated by reactions at the benzyloxy moiety.

metabolic_pathways cluster_pathways Primary Metabolic Pathways (CYP-mediated) cluster_products Resulting Metabolites Parent 4-(Benzyloxy)-2-fluorobenzoic Acid Derivative M1 Benzylic Hydroxylation Parent->M1 Pathway 1 M2 Aromatic Hydroxylation (on benzyl ring) Parent->M2 Pathway 2 M3 O-Dealkylation Parent->M3 Pathway 3 P1 Benzylic Alcohol M1->P1 P2 Phenolic Metabolite M2->P2 P3 4-Hydroxy-2-fluorobenzoic Acid + Benzaldehyde M3->P3

Caption: Key CYP450-mediated metabolic pathways for the scaffold.

  • Benzylic Hydroxylation: Oxidation of the carbon atom connecting the phenyl ring and the ether oxygen is often a primary route of metabolism.

  • Aromatic Hydroxylation: Addition of a hydroxyl group to the pendant benzyl ring, typically at the para-position if unsubstituted.

  • O-Dealkylation: Enzymatic cleavage of the ether bond, resulting in 4-hydroxy-2-fluorobenzoic acid and benzaldehyde.

By introducing blocking groups like fluorine (as in Derivative 4), we can effectively shut down these major pathways, forcing metabolism to occur through slower, alternative routes, thereby increasing the compound's overall half-life.

Conclusion and Forward Outlook

The metabolic stability of this compound derivatives is highly tunable through strategic chemical modification. This guide demonstrates that a systematic approach, combining robust in vitro assays with a deep understanding of structure-metabolism relationships, is essential for rational drug design. The use of fluorine as a metabolic blocker is a powerful tool, capable of transforming a compound with poor pharmacokinetic properties into a viable drug candidate. By employing these principles, drug development professionals can efficiently identify and optimize compounds, increasing the probability of advancing effective and safe therapeutics to the clinic.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(Benzyloxy)-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

In the fast-paced environment of drug discovery and development, the safe management and disposal of chemical reagents are paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(Benzyloxy)-2-fluorobenzoic acid, ensuring the safety of laboratory personnel and the protection of our environment. As a fluorinated aromatic carboxylic acid, this compound requires specific handling procedures due to its potential hazards. This document moves beyond a simple checklist, delving into the rationale behind each procedural step to foster a deeply ingrained culture of safety and responsibility.

Understanding the Hazard Profile: Why Caution is Critical

This compound is a halogenated organic compound. Its hazard profile, derived from Safety Data Sheets (SDS) of the compound and its structural analogs, necessitates careful handling.[1][2][3] The primary risks include:

  • Acute Toxicity: The compound is harmful if swallowed.[2][4]

  • Skin and Eye Damage: It is known to cause skin irritation and serious eye damage.[1][2][4] Direct contact can lead to significant injury.

  • Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[1][2][5]

  • Environmental Hazard: The compound is harmful to aquatic life, making it imperative to prevent its release into drains or waterways.[4]

The presence of a carbon-fluorine bond classifies this molecule as a halogenated organic compound.[6][7] Such compounds are often persistent in the environment and can have long-term ecological effects.[8] During combustion, for instance, it can release highly toxic and corrosive gaseous hydrogen fluoride (HF).[9][10] It is for these reasons that its disposal is strictly regulated and must not be treated as general waste.

Hazard Summary Table
Hazard ClassificationDescriptionPrimary Precaution
Acute Toxicity (Oral), Category 4 Harmful if swallowed.[4]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[4]
Skin Irritation, Category 2 Causes skin irritation.[1][4]Wear chemically resistant gloves and a lab coat.[1][11]
Serious Eye Damage, Category 1 Causes serious eye damage.[1][4][5]Wear safety goggles and a face shield.[5][11]
STOT - Single Exposure, Category 3 May cause respiratory irritation.[1][2][5]Work in a well-ventilated area or fume hood. Avoid breathing dust.[2][9]
Aquatic Hazard (Acute), Category 3 Harmful to aquatic life.[4]Do not let product enter drains.[4]

Pre-Disposal Safety Protocol: Preparing for Safe Handling

Before beginning the disposal process, a systematic safety check is essential. This preparation is not merely procedural; it is a critical self-validating step to prevent accidental exposure and environmental release.

Step 1: Personal Protective Equipment (PPE) Adornment Proper PPE is your first and most critical line of defense. The selection is based on a thorough risk assessment of the compound's hazards.

  • Eye and Face Protection: Wear chemical safety goggles as a minimum. Given the risk of serious eye damage, it is highly recommended to use a face shield in addition to goggles, especially when handling larger quantities or if there is a risk of splashing.[11]

  • Hand Protection: Select chemically resistant gloves. Consult the glove manufacturer's compatibility chart for halogenated aromatic compounds. Double-gloving is a prudent measure for enhanced protection.[11]

  • Body Protection: A flame-resistant lab coat is mandatory. For tasks with a higher potential for contamination, a chemical-resistant apron should be worn over the lab coat.[11]

  • Respiratory Protection: All handling of the solid compound that could generate dust must be performed in a certified chemical fume hood to maintain exposure below permissible limits.[2][9] If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter is required.[11]

Step 2: Assemble Disposal Materials Have all necessary materials ready before you handle the waste. This minimizes movement and the risk of secondary contamination.

  • Waste Container: A clearly labeled, dedicated hazardous waste container for "Halogenated Organic Solids."[6][7] The container must be made of a compatible material (e.g., HDPE - High-Density Polyethylene) and have a secure, sealable lid.

  • Labeling: The waste container label must be filled out completely, including the full chemical name "this compound," the quantity being added, and the date.

  • Spill Kit: Ensure a spill kit equipped with absorbent material compatible with organic solids is readily accessible.[11]

Step-by-Step Disposal Procedure

This protocol is designed for the disposal of residual amounts of this compound from laboratory operations.

Step 1: Waste Segregation (The Critical First Step) The cardinal rule of chemical waste management is segregation. As a fluorinated compound, this compound must be disposed of as Halogenated Organic Waste .[6][7]

  • Action: Collect all solid waste containing this compound in the designated "Halogenated Organic Solids" waste container.

  • Causality: Mixing halogenated and non-halogenated waste streams complicates and increases the cost of disposal. Halogenated wastes require specific high-temperature incineration with scrubbers to neutralize acidic gases like HF and HCl that are formed.[12] Improper segregation can lead to regulatory non-compliance and environmental harm. Do not mix with other waste streams, especially incompatible materials like strong oxidizing agents or bases.[11][13]

Step 2: Transferring the Solid Waste

  • Action: Working within a chemical fume hood, carefully transfer the solid waste into the designated, pre-labeled halogenated waste container. Use a dedicated scoop or spatula for the transfer. Avoid any actions that could generate dust, such as dropping the material from a height.[14]

  • Causality: Minimizing dust generation is crucial to prevent inhalation, which can cause respiratory tract irritation.[1][2][5]

Step 3: Decontaminating Empty Containers

  • Action: "Empty" containers that held this compound are not truly empty; they retain residue and must be treated as hazardous waste.[5] Triple rinse the container with a suitable organic solvent (e.g., acetone or ethanol). Collect the rinseate (the rinsing solvent) in a designated "Halogenated Organic Liquid Waste" container.

  • Causality: This triple-rinse procedure ensures that the bulk of the chemical residue is removed and captured. The rinseate is now also a hazardous waste stream and must be disposed of accordingly. The cleaned, dry container can then be managed as non-hazardous solid waste, though institutional policies may vary.

Step 4: Managing Contaminated Materials

  • Action: Any materials that have come into direct contact with the compound, such as contaminated gloves, weigh boats, or absorbent pads from a spill cleanup, must also be disposed of as solid halogenated organic waste.[11] Place these items in the same container as the solid chemical waste.

  • Causality: Cross-contamination is a common source of laboratory safety incidents. Treating all contaminated materials as hazardous waste is a fundamental principle of cradle-to-grave chemical management.

Step 5: Final Container Sealing and Storage

  • Action: Securely close the lid of the hazardous waste container.[1][9] Store the sealed container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.[9][11] Ensure it is stored away from heat, flames, or strong oxidizing agents.[13]

  • Causality: Proper storage prevents accidental spills and reactions. A well-ventilated area ensures that any potential off-gassing does not accumulate.

Step 6: Arrange for Pickup

  • Action: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and final disposal of the hazardous waste container.[3][13]

  • Causality: Final disposal must be carried out by a licensed hazardous waste contractor at an approved waste disposal plant.[1][5][9] EHS professionals are responsible for ensuring this process is compliant with all local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA).[13][15]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

G cluster_prep Preparation Phase cluster_disposal Disposal & Decontamination cluster_final Final Steps A Identify Waste: This compound B Consult SDS & Assess Hazards (Toxic, Irritant, Environmental) A->B C Adorn Full PPE (Goggles, Face Shield, Gloves, Lab Coat) B->C D Prepare Labeled 'Halogenated Waste' Container C->D E Is the waste solid? D->E F Transfer Solid to 'Halogenated Solids' Container in Fume Hood E->F Yes G Is it an empty container? E->G No F->G H Triple-Rinse with Solvent G->H Yes J Are there contaminated materials (gloves, wipes)? G->J No I Collect Rinseate in 'Halogenated Liquids' Container H->I I->J K Place in 'Halogenated Solids' Container J->K Yes L No Further Action J->L No M Securely Seal Waste Containers K->M L->M N Store in Designated Satellite Accumulation Area M->N O Contact EHS for Pickup & Final Disposal N->O

Caption: Decision workflow for safe disposal of this compound.

Emergency Procedures: Spill and Exposure Response

In the event of an accidental spill or exposure, immediate and correct action is crucial.

Spill Response:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[13] Control entry to the spill zone.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Moisten the spilled material or use a HEPA-filter vacuum for cleanup to avoid generating dust.[13] Do not use water if it can wash the chemical into a drain.[13]

  • Collect: Carefully sweep up the absorbed material and place it into a sealed, labeled container for disposal as halogenated organic waste.[9][13]

  • Decontaminate: Clean the spill area thoroughly.

Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5][9]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water.[4][9] If skin irritation occurs, get medical advice.[9]

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If feeling unwell, call a poison center or doctor.[5][9]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately if you feel unwell.[14]

By adhering to this comprehensive guide, researchers and laboratory professionals can ensure the safe handling and disposal of this compound, upholding the highest standards of scientific integrity, personal safety, and environmental stewardship.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Benzyloxy)-2-fluorobenzoic acid
Reactant of Route 2
Reactant of Route 2
4-(Benzyloxy)-2-fluorobenzoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.